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4-Piperazin-1-yl-7-(trifluoromethyl)quinoline Documentation Hub

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  • Product: 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
  • CAS: 104668-02-2

Core Science & Biosynthesis

Foundational

Structure-activity relationship of 7-trifluoromethyl quinoline derivatives

Title : Structure-Activity Relationship (SAR) of 7-Trifluoromethyl Quinoline Derivatives: A Comprehensive Technical Guide Introduction The quinoline scaffold is a highly privileged motif in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structure-Activity Relationship (SAR) of 7-Trifluoromethyl Quinoline Derivatives: A Comprehensive Technical Guide

Introduction

The quinoline scaffold is a highly privileged motif in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics ranging from antimalarials to targeted anticancer agents[1]. Historically, the 4,7-dichloroquinoline core (found in chloroquine) dominated the landscape. However, the emergence of multi-drug resistant (MDR) Plasmodium falciparum strains and the demand for highly selective kinase inhibitors have driven the evolution of this scaffold[2]. The strategic replacement of the 7-chloro group with a 7-trifluoromethyl (-CF3) moiety represents a paradigm shift in rational drug design, significantly altering the physicochemical and pharmacokinetic profile of the resulting derivatives[3].

Physicochemical & Mechanistic Rationale

The incorporation of the -CF3 group at the 7-position of the quinoline ring is not merely a bioisosteric replacement; it is a calculated modification that leverages fluorine's unique properties to enhance drug efficacy:

  • Metabolic Stability : The C-F bond is one of the strongest in organic chemistry. Placing it at the 7-position blocks cytochrome P450-mediated oxidative metabolism, which frequently targets the electron-rich positions of the quinoline ring[4].

  • Lipophilicity and Permeability : The -CF3 group significantly increases the lipophilicity (LogP) of the molecule. This enhances passive diffusion across lipid bilayers, a critical factor for penetrating the complex membrane structures of Plasmodium-infected erythrocytes or dense solid tumor microenvironments.

  • Electronic Effects : As a strong electron-withdrawing group (EWG), the -CF3 moiety reduces the electron density of the quinoline core. This modulates the pKa of the quinoline nitrogen, optimizing the basicity required for accumulation in the acidic food vacuole of the malaria parasite via ion-trapping[5].

Target Engagement: Dual Modalities

Antimalarial Activity : 7-CF3 quinolines primarily act by inhibiting the biocrystallization of toxic heme (ferriprotoporphyrin IX) into inert hemozoin within the parasite's food vacuole[6]. The electron-deficient quinoline ring forms strong π-π stacking interactions with the porphyrin ring of heme, while the basic amine at position 4 anchors the complex.

Anticancer Activity : In oncology, 7-CF3 quinoline derivatives function as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), notably c-Met and EGFR[1]. The quinoline nitrogen acts as a hydrogen bond acceptor for the kinase hinge region, while the 7-CF3 group occupies a deep hydrophobic pocket, enhancing target residence time[4].

G Ligand 7-CF3 Quinoline Derivative cMet c-Met / EGFR Kinase Domain Ligand->cMet ATP-Competitive Binding PI3K PI3K / Akt Pathway cMet->PI3K Inhibits Phosphorylation mTOR mTOR Signaling PI3K->mTOR Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Induces

Fig 1. Logical flow of c-Met/EGFR kinase inhibition by 7-CF3 quinolines leading to apoptosis.

Structure-Activity Relationship (SAR) Dynamics

A systematic SAR analysis of 7-trifluoromethyl quinoline derivatives reveals distinct structural requirements for maximizing efficacy across different therapeutic areas[4].

  • The 7-Position (The Anchor) : The positional isomerism of the -CF3 group is critical. Studies evaluating di- and mono-Mannich bases of trifluoromethylquinolin-4-ylamino phenols demonstrated that antimalarial activity against chloroquine-sensitive strains follows a strict hierarchy: 7-CF3 >> 8-CF3 > 2-CF3[3]. Moving the bulky, electron-withdrawing group away from the 7-position disrupts the optimal geometry required for heme binding or kinase pocket occupation.

  • The 4-Position (The Modulator) : Substitution at the 4-position dictates the primary pharmacological target.

    • Aliphatic Amines: Flexible, basic alkylamine side chains (e.g., diethylamino-1-methylbutylamino) drive antimalarial potency by facilitating food vacuole accumulation[2].

    • Aryl/Heteroaryl Amines: Rigid, bulky groups like 3,4,5-trimethoxyphenylamino or piperazinyl moieties shift the activity profile toward anticancer efficacy. For instance, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine exhibited antiproliferative activity against MCF-7 breast cancer cells that was nearly thrice as potent as doxorubicin[7].

  • The 3- and 5-Positions (The Fine-Tuners) : Trisubstituted quinolines show remarkable kinase selectivity. The introduction of a 3-(4-acetylpiperazin-1-yl) group alongside a 5-(3-nitrobenzylamino) moiety on a 7-CF3 quinoline core yielded a highly potent c-Met inhibitor[4].

Quantitative SAR Summary

Table 1: Comparative in vitro activity of substituted quinoline derivatives.

Compound CoreR7 SubstitutionR4 SubstitutionPrimary Target / AssayIC50 / Activity ProfileRef
Chloroquine-Cl4-diethylamino-1-methylbutylaminoP. falciparum (3D7)~9.8 nM[2]
Artesunate Hybrid-ClArtesunic acid-linked amineP. falciparum (K1)0.78 nM[2]
7-CF3 Analog-CF33,4,5-trimethoxyphenylaminoMCF-7 (Breast Cancer)2-3x more potent than Doxorubicin[7]
Bis-Mannich Base-CF32-(7'-CF3-quinolin-4'-ylamino)phenolP. falciparum (Ex vivo)Prolonged, > Amodiaquine[5]
Trisubstituted-CF33-(4-acetylpiperazin-1-yl)-5-aminoc-Met KinaseHighly potent (nM range)[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating workflows for the synthesis and biological evaluation of 7-trifluoromethyl quinoline derivatives.

Protocol 1: Synthesis of 4-Amino-7-Trifluoromethylquinolines

This workflow utilizes the classic Gould-Jacobs reaction, optimized for high-yield generation of the 4-chloro electrophile, followed by nucleophilic aromatic substitution (SNAr).

Causality & Rationale : The initial condensation requires extremely high temperatures to drive the cyclization of the anilinomethylenemalonate intermediate. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen for its high boiling point (~258°C) and thermal stability. The subsequent chlorination with POCl3 converts the thermodynamically stable 4-quinolone tautomer into the highly reactive 4-chloroquinoline, priming it for SNAr with diverse amines.

G SM 3-(Trifluoromethyl)aniline Condensation Condensation & Cyclization (Dowtherm A, 250°C) SM->Condensation EMME Diethyl ethoxymethylenemalonate EMME->Condensation Intermediate 4-Hydroxy-7-CF3-quinoline Condensation->Intermediate Chlorination Chlorination (POCl3, 130°C) Intermediate->Chlorination ChloroInt 4-Chloro-7-CF3-quinoline Chlorination->ChloroInt Amination Nucleophilic Substitution (Amine, DMF, Reflux) ChloroInt->Amination Product 4-Amino-7-CF3-quinoline Derivative Amination->Product

Fig 2. Step-by-step synthetic workflow for 4-amino-7-trifluoromethylquinoline derivatives.

Step-by-Step Procedure :

  • Condensation : Equimolar amounts of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (EMME) are heated at 120°C for 2 hours to form the acyclic intermediate.

  • Cyclization : The intermediate is added dropwise to boiling Dowtherm A (250°C) and refluxed for 45 minutes. Upon cooling, the precipitated 4-hydroxy-7-trifluoromethylquinoline is filtered and washed with hexanes.

  • Chlorination : The 4-hydroxy intermediate is refluxed in neat phosphorus oxychloride (POCl3) at 130°C for 2 hours. Excess POCl3 is removed in vacuo, and the residue is neutralized with ice-cold aqueous ammonia to yield 4-chloro-7-trifluoromethylquinoline.

  • Amination (SNAr) : The 4-chloro derivative (1 eq) and the desired amine (1.2 eq) are dissolved in DMF with a catalytic amount of triethylamine. The mixture is refluxed for 24 hours.

  • Validation : Purity is confirmed via LC-MS (>95% required) and structural integrity via 1H/13C NMR, specifically noting the characteristic splitting pattern of the CF3 group in 13C NMR (quartet, J ~ 272 Hz).

Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay (TR-FRET)

To evaluate the anticancer potential of the synthesized derivatives against c-Met kinase[4], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality & Rationale : TR-FRET is selected over standard colorimetric assays because it drastically reduces compound interference (autofluorescence or quenching) common with highly conjugated quinoline systems. The assay is designed as a self-validating system by incorporating a Z'-factor calculation.

Step-by-Step Procedure :

  • Preparation : Prepare a 384-well plate. Add 5 µL of the 7-CF3 quinoline derivative (serially diluted in DMSO, final concentration 1% v/v) to the test wells.

  • Enzyme/Substrate Addition : Add 10 µL of a master mix containing recombinant c-Met kinase and ULight-labeled poly-GT substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Reaction Initiation : Initiate the reaction by adding 5 µL of ATP (at the predetermined Km for c-Met). Incubate at room temperature for 60 minutes.

  • Detection : Stop the reaction by adding 20 µL of EDTA (to chelate Mg2+) containing a Europium-labeled anti-phospho-tyrosine antibody. Incubate for 1 hour.

  • Readout & Validation : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using positive controls (Staurosporine, 1 µM) and negative controls (DMSO vehicle). The assay is only deemed valid if

      
      , ensuring that the signal-to-noise ratio is sufficient for accurate IC50 determination.
      

Conclusion

The 7-trifluoromethyl quinoline scaffold is a masterclass in rational drug design. By strategically replacing the 7-chloro group with a metabolically stable, lipophilic, and electron-withdrawing -CF3 moiety, researchers can fine-tune the biological activity of these molecules. Whether optimizing for accumulation in the Plasmodium food vacuole or designing highly selective RTK inhibitors for oncology, the 7-CF3 quinoline core remains an indispensable tool in the medicinal chemist's arsenal.

References

1.[2] Is structural hybridization invoking new dimensions for antimalarial drug discovery research? - PMC. NIH. URL: 2.[1] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. NIH. URL: 3.[7] Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives. SRCE. URL: 4.[3] Potential Antimalarials. XVII. Di- and Mono-Mannich Bases of 2(and 4)-[2(and 8)-Trifluoromethylquinolin-4-ylamino]phenol. ResearchGate. URL: 5.[4] From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. URL: 6.[6] Is structural hybridization invoking new dimensions for antimalarial drug discovery research? - PMC. NIH. URL: 7.[5] New quinoline di-Mannich base compounds with greater antimalarial activity than chloroquine, amodiaquine, or pyronaridine - PMC. NIH. URL:

Sources

Exploratory

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline molecular weight and SMILES

An In-Depth Technical Guide to 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline: Properties, Handling, and Analytical Protocols Abstract This technical guide provides a comprehensive overview of 4-Piperazin-1-yl-7-(trifluor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline: Properties, Handling, and Analytical Protocols

Abstract

This technical guide provides a comprehensive overview of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including molecular weight and structure, and offers expert guidance on its handling, storage, and quality control. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure researchers can effectively and safely utilize this compound in their work. Methodologies for identity and purity verification are presented, underscored by a self-validating system of protocols and authoritative references.

Core Compound Identification and Properties

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline, identified by the Chemical Abstracts Service (CAS) number 104668-02-2, is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group and a piperazine moiety makes it a valuable scaffold in the synthesis of novel compounds with potential therapeutic activities.

Molecular Structure and Weight

The structural and molecular identity of a compound is the bedrock of any research endeavor. The precise arrangement of atoms dictates its chemical reactivity, physical properties, and potential biological interactions.

  • Molecular Formula: C₁₄H₁₄F₃N₃[1]

  • Molecular Weight: 281.28 g/mol [1][2][3]

  • Canonical SMILES: C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F[1]

The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable representation of the molecular structure, crucial for cheminformatics applications and database searches.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below. These parameters are critical for experimental design, including solvent selection, reaction setup, and analytical method development.

PropertyValueSource(s)
CAS Number 104668-02-2[1][2]
Molecular Formula C₁₄H₁₄F₃N₃[1]
Molecular Weight 281.28[1][2][3]
Appearance Yellow to white solid[2]
Purity ≥97% (Typical)[1]
Topological Polar Surface Area (TPSA) 28.16 Ų[1]
LogP 2.6632[1]

Laboratory Handling and Storage Protocols

Rationale for Storage Conditions

The long-term stability of research chemicals is paramount to ensure the reproducibility of experimental results. 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline requires specific storage conditions to prevent degradation.

Protocol: Store the compound in a tightly sealed container in a dry, cool environment, with a recommended temperature range of 2-8°C.[1][2]

Expertise & Causality: The trifluoromethyl group can be susceptible to certain chemical transformations, and the piperazine moiety contains secondary and tertiary amines that can be prone to oxidation over time, especially when exposed to atmospheric moisture and oxygen. Storing at reduced temperatures (2-8°C) significantly lowers the kinetic energy of molecules, thereby reducing the rate of potential degradation reactions. A tightly sealed container prevents the ingress of moisture and atmospheric contaminants.

Safe Handling and Personal Protective Equipment (PPE)

As a standard laboratory practice, this compound should be handled with care. While specific toxicity data is not extensively published, its chemical structure warrants caution.

Protocol:

  • Handle in a well-ventilated area or a fume hood to minimize inhalation exposure.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid direct contact with skin and eyes.

  • Prevent dust formation during handling of the solid material.

Trustworthiness: This protocol represents a universal standard for handling research chemicals of unknown toxicity. It establishes a self-validating safety system by minimizing all potential routes of exposure (inhalation, dermal, ocular), thereby protecting the researcher regardless of the compound's specific hazard profile.

Analytical Workflow for Quality Verification

Verifying the identity and purity of a starting material is a non-negotiable step in any synthetic or screening campaign. The following workflow provides a robust method for quality control (QC).

Step-by-Step QC Protocol
  • Visual Inspection: Confirm the material's appearance matches the supplier's description (e.g., yellow to white solid).[2]

  • Solubility Test: Perform small-scale solubility tests in common laboratory solvents (e.g., DMSO, DCM, Methanol) to determine appropriate solvents for analysis and reaction.

  • Identity Confirmation via Mass Spectrometry (MS):

    • Prepare a dilute solution (e.g., 0.1 mg/mL) in an appropriate solvent (e.g., Methanol with 0.1% formic acid).

    • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed at m/z 282.29. This confirms the molecular weight.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Develop a reversed-phase HPLC method (e.g., C18 column).

    • Use a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or TFA).

    • Monitor the elution using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • The resulting chromatogram should show a major peak corresponding to the compound. Purity is calculated based on the area percentage of this peak relative to all other peaks.

QC Workflow Diagram

The following diagram illustrates the logical flow of the quality control process, ensuring a systematic and thorough evaluation of the compound before its use in further applications.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Verification cluster_decision Decision cluster_result Outcome start Receive Compound visual Visual Inspection start->visual solubility Solubility Test visual->solubility prep_ms Prepare MS Sample (0.1 mg/mL) solubility->prep_ms prep_hplc Prepare HPLC Sample (1 mg/mL) solubility->prep_hplc ms Mass Spectrometry (ESI-MS) Identity Check prep_ms->ms hplc RP-HPLC-UV Purity Check prep_hplc->hplc check_spec Meets Spec? (Identity & Purity) ms->check_spec hplc->check_spec pass PASS Release for Use check_spec->pass Yes fail FAIL Quarantine & Investigate check_spec->fail No

Caption: Quality Control workflow for 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline.

References

  • 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline: A High-Quality Research Chemical. Source: HFC8640.
  • 104668-02-2 | 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline. Source: ChemScene.
  • CAS号:104668-02-2.
  • 7-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperazin-1-yl]... Source: PubChem.
  • 104668-02-2 | 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline. Source: CSIC.

Sources

Foundational

Biological activity of 4-aminoquinoline trifluoromethyl derivatives

Biological Activity of 4-Aminoquinoline Trifluoromethyl Derivatives: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the cha...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 4-Aminoquinoline Trifluoromethyl Derivatives: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the challenge of optimizing classic pharmacophores to overcome resistance mechanisms. The 4-aminoquinoline (4-AQ) scaffold, historically epitomized by chloroquine, remains a cornerstone in medicinal chemistry. However, the emergence of multidrug-resistant Plasmodium falciparum strains has necessitated structural innovations. The strategic incorporation of the trifluoromethyl (


) group has revitalized this scaffold. This whitepaper provides an in-depth technical analysis of the biological activities of 4-AQ-

derivatives, detailing their antimalarial, anticancer, and broad-spectrum efficacies, supported by validated experimental protocols and mechanistic insights.

Pharmacophore Rationale: The Role of the Trifluoromethyl ( ) Group

The decision to derivatize the 4-AQ scaffold with a


 group—typically at the 7-position or within the side chain—is driven by precise physicochemical causality:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the

    
     group highly resistant to cytochrome P450-mediated oxidative metabolism. This significantly extends the in vivo half-life of the compound.
    
  • Lipophilicity and Membrane Permeability: The

    
     group increases the overall lipophilicity (LogP) of the molecule. This enhances passive diffusion across the erythrocyte and parasitic membranes.
    
  • Electronic Effects (pH Trapping): The strong electron-withdrawing nature of the

    
     group modulates the 
    
    
    
    of the basic nitrogen atoms in the quinoline ring and the side chain. This fine-tuning ensures that the molecule remains unprotonated in the neutral cytosol but becomes highly protonated upon entering the acidic digestive vacuole (pH ~4.7) of the parasite, effectively "trapping" the drug at its site of action.

Antimalarial Efficacy & Hemozoin Inhibition

The primary biological activity of 4-AQ-


 derivatives is antimalarial. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin. 4-AQ derivatives exert their effect by binding to free heme and capping the growing hemozoin crystals, leading to a lethal accumulation of toxic heme[1].

Recent structural optimizations have yielded remarkable results. For instance, the incorporation of a trifluoromethyltriazoline moiety into the 4-AQ side chain has produced compounds with exceptional potency. These derivatives demonstrate


 values as low as 4 nM against the chloroquine-sensitive Pf3D7 strain and retain high efficacy (120–450 nM) against the chloroquine-resistant PfK1 strain[2].
Table 1: Antimalarial Activity of Selected Derivatives
Compound ClassTarget Strain

Value
Reference
4-AQ-trifluoromethyltriazolinePf3D7 (CQ-Sensitive)4 nM[2][3]
4-AQ-trifluoromethyltriazolinePfK1 (CQ-Resistant)120 - 450 nM[2][3]
3-

-2-carbonylquinoxaline di-N-oxide
PfFcB1 (CQ-Resistant)1.2 - 2.4 µM[4]
Protocol 1: In Vitro Antiplasmodial Assay (SYBR Green I)

To ensure trustworthiness, this protocol utilizes SYBR Green I. Causality & Self-Validation: Mature human erythrocytes lack a nucleus and DNA. Therefore, any double-stranded DNA detected by the SYBR Green I intercalating dye belongs exclusively to the Plasmodium parasite. This creates a self-validating system where fluorescence is directly and exclusively proportional to parasitemia.

  • Parasite Culture: Maintain P. falciparum strains (e.g., 3D7, K1) in human

    
     erythrocytes using RPMI 1640 medium supplemented with 0.5% AlbuMAX II, at 5% hematocrit under a hypoxic gas mixture (5% 
    
    
    
    , 5%
    
    
    , 90%
    
    
    ).
  • Compound Plating: Dispense serial dilutions of the 4-AQ-

    
     derivatives into 96-well plates. Include Chloroquine as a positive control and DMSO (0.1% final) as a negative vehicle control.
    
  • Incubation: Add parasite culture (synchronized to the ring stage at 1% parasitemia) to the wells. Incubate for 72 hours at 37°C.

  • Lysis and Staining: Add a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Causality: Saponin selectively lyses the erythrocyte membrane, while Triton X-100 permeabilizes the parasite, allowing the dye to reach the parasitic DNA.

  • Detection: Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate

    
     using non-linear regression analysis.
    

Broad-Spectrum Repurposing: Anticancer & Antileishmanial Activities

Beyond malaria, the 4-AQ-


 scaffold is actively repurposed for oncology and neglected tropical diseases. The lipophilic nature of the 

group enhances penetration into solid tumors, while the quinoline core intercalates into DNA, disrupting cellular proliferation[5].

Anticancer Efficacy: A series of 7-(trifluoromethyl)-4-aminoquinoline derivatives were evaluated against the MCF-7 breast cancer cell line. Notably, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine exhibited anti-proliferative activity that was two to three times more potent than the standard chemotherapeutic agent, doxorubicin[6][7].

Antileishmanial Efficacy: Similar 7-trifluoromethyl-4-aminoquinoline derivatives have demonstrated potent in vitro antiamastigote activity against Leishmania donovani, with


 values ranging from 5.3 to 9.6 µM, outperforming standard treatments like chloroquine (15.3 µM)[8].
Table 2: Broad-Spectrum Biological Activity
CompoundTarget / Cell LineEfficacy /

Reference
7-

-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
MCF-7 (Breast Cancer)2-3x > Doxorubicin[6][9]
7-

-4-aminoquinoline derivatives
L. donovani (Amastigotes)5.3 - 9.6 µM[8]
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

To evaluate the Selectivity Index (SI) of these compounds, cytotoxicity profiling on mammalian cells (e.g., Vero or MCF-7) is mandatory. Causality & Self-Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay intrinsically links metabolic activity to cell viability, preventing false positives from dead cellular debris.

  • Cell Seeding: Seed MCF-7 or Vero cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.
    
  • Compound Treatment: Treat cells with varying concentrations of the 4-AQ-

    
     derivatives (0.1 to 100 µM) for 72 hours.
    
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the internalized formazan crystals.

  • Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     (50% Cytotoxic Concentration). The Selectivity Index is calculated as 
    
    
    
    .

Workflows & Mechanistic Visualizations

MOA A 4-AQ-CF3 Derivative B Digestive Vacuole Accumulation (pH trapping) A->B Antimalarial Pathway E Cancer Cell Targeting (e.g., MCF-7) A->E Anticancer Pathway C Hemozoin Inhibition B->C D Heme Toxicity & Parasite Death C->D F DNA Intercalation / Apoptosis E->F

Mechanistic pathways of 4-AQ-CF3 derivatives in antimalarial and anticancer applications.

HTS S1 Compound Synthesis (CF3-Derivatives) S2 In Vitro Screening (Target Assays) S1->S2 S3 Cytotoxicity Profiling (MTT Assay) S2->S3 S4 Lead Optimization (SI > 100) S3->S4

High-throughput screening workflow for evaluating the biological activity of 4-AQ-CF3 compounds.

Conclusion & Future Perspectives

The derivatization of the 4-aminoquinoline scaffold with trifluoromethyl groups represents a highly rational approach to modern drug design. By leveraging the unique electronic and steric properties of the


 moiety, researchers have successfully restored antimalarial activity against resistant Plasmodium strains while simultaneously opening new therapeutic avenues in oncology and antileishmanial treatments. Future lead optimization should focus on maximizing the Selectivity Index (SI) through iterative structure-activity relationship (SAR) mapping of the 4-position side chain.

References

  • Yadav, K., Sharma, A., Shaham, S. H., et al. (2023). "Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents." ChemMedChem. URL:[Link]

  • Ghorab, M. M., Al-Said, M. S., & Arafa, R. K. (2014). "Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives." Acta Pharmaceutica, 64(3), 285-297. URL:[Link]

  • Deshpande, S., Shivahare, R., Debnath, U., et al. (2017). "Synthesis and Bio-evaluation of 7-trifluromethyl Substituted 4-aminoquinoline Derivatives as Antileishmanial Agents." The Natural Products Journal, 7(2), 137-143. URL:[Link]

  • Zarranz, B., Jaso, A., Lima, L. M., et al. (2006). "Antiplasmodial activity of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives." Brazilian Journal of Pharmaceutical Sciences, 42(3). URL:[Link]

Sources

Exploratory

Patent Landscape and Mechanistic Profiling of 7-Trifluoromethyl Quinoline Kinase Inhibitors

Executive Summary: The 7-Trifluoromethyl Quinoline Pharmacophore In the highly competitive landscape of targeted oncology and neuropharmacology, the quinoline scaffold has emerged as a privileged structure for kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 7-Trifluoromethyl Quinoline Pharmacophore

In the highly competitive landscape of targeted oncology and neuropharmacology, the quinoline scaffold has emerged as a privileged structure for kinase inhibition. Specifically, the introduction of a trifluoromethyl (


) group at the 7-position of the quinoline core represents a masterclass in rational drug design.

From a physicochemical perspective, the


 group exerts a strong electron-withdrawing effect (

,

), which strategically lowers the

of the quinoline nitrogen. This modulation optimizes the nitrogen's role as a hydrogen bond acceptor for the backbone amides in the kinase hinge region (e.g., Met1160 in c-Met). Furthermore, the 7-position

modification blocks cytochrome P450-mediated oxidation at a common metabolic soft spot, significantly enhancing the molecule's half-life and lipophilicity for improved cellular permeability. This whitepaper synthesizes the current patent landscape, target applications, and validated experimental workflows for 7-trifluoromethyl quinoline-based kinase inhibitors.

Patent Landscape and Key Kinase Targets

c-Met (Hepatocyte Growth Factor Receptor)

The receptor tyrosine kinase c-Met is a primary target for 7-trifluoromethyl quinoline derivatives due to its role in tumor proliferation and metastasis. A landmark study and associated intellectual property identified 3,5,7-trisubstituted quinolines as highly potent c-Met inhibitors[1]. Specifically, the compound 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (Compound 21b) demonstrated an


 of less than 1.0 nM[1]. It exhibited extraordinary selectivity against the c-Met family member Ron and 12 other tyrosine kinases, translating to a 68–69% tumor growth inhibition in NIH-3T3-TPR-Met and U-87 MG human glioblastoma xenograft models at 100 mg/kg[2].

Additionally, patent US8822468B2 discloses the use of 7-trifluoromethyl-quinoline-6-carbaldehyde as a critical intermediate in the synthesis of imidazo[1,2-b]pyridazine derivatives, which are utilized for treating c-Met-dependent solid tumors and metastasis[3].

Adaptor Associated Kinase 1 (AAK1)

AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis. Inhibiting AAK1 has therapeutic potential for neuropathic pain, schizophrenia, Parkinson's disease, and viral infections such as Hepatitis C (HCV). Patent WO2015153720A1 details a series of biaryl kinase inhibitors featuring a 7-(trifluoromethyl)quinolin-4-yl moiety[4]. These compounds disrupt receptor-mediated endocytosis, demonstrating the versatility of the 7-CF3-quinoline core beyond traditional oncology targets[4].

c-Jun N-terminal Kinases (JNKs)

JNKs, part of the MAPK superfamily, regulate apoptosis and immune responses. Patent WO2010091310 and related synthesis patents highlight 5-bromo-7-trifluoromethylquinoline as an essential building block for generating molecules with high inhibitory efficacy against JNKs[5]. The bromine at the 5-position serves as a functional handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allowing rapid diversification of the inhibitor library[5].

Quantitative Data Presentation

The following table summarizes the quantitative pharmacological data across the primary kinase targets utilizing the 7-trifluoromethyl quinoline scaffold.

Kinase TargetRepresentative Scaffold / CompoundKey Biological MetricTherapeutic IndicationReference
c-Met 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(CF3)-quinoline

< 1.0 nM; 68-69% Tumor Growth Inhibition
Glioblastoma / Solid Tumors[1],[2]
c-Met Imidazo[1,2-b]pyridazine derivatives (via 7-CF3-quinoline intermediate)High affinity hinge-bindingSolid Tumors & Metastasis[3]
AAK1 7-(trifluoromethyl)quinolin-4-yl biaryl derivativesDisruption of HCV virion assemblyNeuropathic Pain, Schizophrenia, HCV[4]
JNK 5-bromo-7-(trifluoromethyl)quinoline derived compoundsHigh JNK pathway suppressionInflammatory & Apoptotic Diseases[5]

Mechanistic Pathways & Visualizations

c-Met Signaling and Inhibition Mechanism

The diagram below illustrates the causality of c-Met inhibition. By competitively binding to the ATP pocket, 7-CF3-quinoline inhibitors prevent the autophosphorylation of the receptor, thereby decoupling the downstream PI3K/AKT and RAS/MAPK signaling cascades responsible for oncogenesis.

cMetPathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor 7-CF3-Quinoline Inhibitor Inhibitor->cMet Blocks ATP Pocket Proliferation Tumor Proliferation & Metastasis PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of action for 7-CF3-quinoline inhibitors in the c-Met signaling pathway.

Drug Development Workflow

To ensure scientific integrity and reproducibility, the development of these inhibitors follows a strict, self-validating pipeline from synthesis to in vivo profiling.

Workflow Synthesis Chemical Synthesis (Skraup Reaction) Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Biochemical In Vitro Kinase Assay (HTRF / ADP-Glo) Purification->Biochemical Cellular Cellular Validation (Phospho-ELISA) Biochemical->Cellular InVivo In Vivo Xenograft (Efficacy & PK) Cellular->InVivo

Figure 2: End-to-end experimental workflow for validating 7-CF3-quinoline kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-7-trifluoromethylquinoline (Key Intermediate)

This protocol details the synthesis of the critical building block utilized in JNK and c-Met inhibitor patents[6],[5].

Step 1: Skraup Condensation

  • Procedure: Combine m-trifluoromethylaniline with glycerol, nitrobenzene, and concentrated sulfuric acid. Heat the mixture to 140°C under reflux for 4 hours.

  • Causality: The sulfuric acid dehydrates glycerol to form acrolein in situ. The m-trifluoromethylaniline undergoes a conjugate addition with acrolein, followed by acid-catalyzed ring closure. Nitrobenzene acts as a mild oxidizing agent to aromatize the newly formed ring, yielding 7-trifluoromethylquinoline.

Step 2: Regioselective Bromination

  • Procedure: Dissolve the purified 7-trifluoromethylquinoline in N,N-dimethylformamide (DMF). Add 1.1 equivalents of N-bromosuccinimide (NBS) portion-wise at 0°C. Stir at room temperature for 12 hours.

  • Causality: The strongly electron-withdrawing

    
     group at position 7 deactivates the adjacent positions. NBS provides a controlled, low-concentration source of electrophilic bromine, driving regioselective electrophilic aromatic substitution at the more electron-rich 5-position, preventing over-bromination and yielding 5-bromo-7-trifluoromethylquinoline[6].
    
Protocol 2: Self-Validating In Vitro c-Met Kinase Assay

To ensure trustworthiness, this protocol utilizes a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) system to measure


.

Step 1: Reagent Preparation

  • Prepare the reaction buffer: 50 mM HEPES (pH 7.4), 10 mM

    
    , 0.01% Tween-20, and 1 mM DTT.
    
  • Causality:

    
     is essential for coordinating the ATP phosphates, while DTT maintains the active conformation of the recombinant c-Met kinase domain by preventing non-specific disulfide bond formation.
    

Step 2: Compound Titration & Incubation

  • Prepare a 10-point serial dilution of the 7-CF3-quinoline inhibitor (ranging from 10 µM to 0.1 nM) in DMSO.

  • Mix the inhibitor with 1 nM recombinant c-Met and incubate for 15 minutes at room temperature.

  • Self-Validation: Include Cabozantinib as a positive control and a DMSO-only well as a negative control. The assay is only considered valid if the Z'-factor is > 0.6.

Step 3: Reaction Initiation & Detection

  • Initiate the reaction by adding ATP at its predetermined Michaelis constant (

    
    ) concentration and a biotinylated tyrosine kinase peptide substrate.
    
  • Causality: Running the assay at the ATP

    
     ensures that the assay is highly sensitive to competitive ATP-pocket binders, accurately reflecting the inhibitor's potency.
    
  • After 60 minutes, add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm.

References

  • Wang Y, Ai J, Wang Y, et al. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. ChEMBL - EMBL-EBI.
  • Wang Y, Ai J, Wang Y, et al. Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent.
  • US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives.
  • WO2015153720A1 - Biaryl kinase inhibitors.
  • 5-bromo-7-trifluoromethyl quinoline synthetic method.

Sources

Foundational

Engineering Efficacy: A Technical Guide to Piperazine-Substituted Quinoline Antimicrobials

Executive Summary The quinoline scaffold remains one of the most privileged structures in antimicrobial drug discovery. The evolutionary leap from first-generation quinolones (e.g., nalidixic acid) to broad-spectrum fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains one of the most privileged structures in antimicrobial drug discovery. The evolutionary leap from first-generation quinolones (e.g., nalidixic acid) to broad-spectrum fluoroquinolones was primarily driven by two critical structural modifications: the addition of a fluorine atom at the C-6 position and a piperazine moiety at the C-7 position[1]. This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required for the development and evaluation of next-generation piperazine-substituted quinoline hybrids.

Structural Architecture: The Piperazine Advantage

The introduction of the piperazine ring at the C-7 position of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton fundamentally altered the pharmacokinetic and pharmacodynamic landscape of these antimicrobials.

Mechanistically, the piperazine ring introduces critical protonation centers (specifically at the N-1′ and N-4′ nitrogens). Under physiological pH, this creates a zwitterionic species when paired with the C-3 carboxylate moiety. This zwitterionic nature is the primary causal factor for the molecule's ability to efficiently diffuse through the aqueous porin channels of Gram-negative bacterial outer membranes[2]. Furthermore, while an unsubstituted piperazine ring optimizes Gram-negative activity, strategic substitutions at the N-4 position of the piperazine ring are currently utilized to increase overall lipophilicity, thereby enhancing penetration into Gram-positive bacteria and mycobacteria[3].

Mechanistic Pathways: Enzyme Inhibition and Resistance Dynamics

Piperazine-substituted quinolones exhibit a unique, dual-targeting mechanism of action. They do not merely inhibit enzyme activity; they corrupt it.

The primary targets are two essential type II topoisomerases: DNA Gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1]. The quinolone molecule intercalates into the DNA cleavage site following enzyme-mediated strand breakage. The piperazine ring extends outward, interacting with the enzyme's structural domains, stabilizing a lethal ternary complex (Drug-Enzyme-DNA). This prevents DNA religation, leading to double-strand breaks, replication fork arrest, and rapid bacterial apoptosis[3].

Bacterial resistance typically arises from point mutations in the gyrA and parC genes, which alter the binding pocket, or through the upregulation of efflux pumps[3]. Overcoming this requires bulkier, highly lipophilic N-4 piperazine substitutions that bypass efflux recognition and establish novel binding contacts within mutated active sites.

MOA FQ Piperazine-Quinoline Antimicrobial Gyrase DNA Gyrase (Gram -) Target FQ->Gyrase TopoIV Topoisomerase IV (Gram +) Target FQ->TopoIV Complex Ternary Complex Formation (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex DSB Double-Strand DNA Breaks Complex->DSB Inhibition of religation Death Bacterial Cell Death DSB->Death

Mechanism of action: Dual targeting of DNA Gyrase and Topoisomerase IV by quinoline antimicrobials.

Next-Generation Design: N4-Modifications and Hybridization

Modern drug development focuses on "hybridizing" the quinoline-piperazine core with other pharmacophores to combat multi-drug resistant (MDR) strains[2]. By attaching aryl, alkyl, or heterocyclic groups to the distal N-4 nitrogen of the piperazine ring, researchers can fine-tune the electronic and steric properties of the molecule.

Quantitative Efficacy of Key Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for foundational and novel piperazine-substituted quinolines, illustrating the impact of structural modifications.

Compound Class / DerivativeTarget PathogenMIC RangeStructural Rationale
Norfloxacin (Standard)E. coli0.06 - 0.12 μg/mLUnsubstituted C-7 piperazine maximizes porin channel diffusion in Gram-negative strains[1].
Ciprofloxacin (Standard)S. aureus0.25 - 0.5 μg/mLAddition of an N-1 cyclopropyl group broadens the spectrum to include Gram-positive pathogens[4].
Compound 5k (Novel Hybrid)S. aureus10 μMN4-aryl substitution increases lipophilicity, aiding in overcoming specific efflux mechanisms[5].
2-[(piperazin-1-yl)methyl]quinoline S. epidermidis0.03 - 32 μMA piperazine-methyl linker alters the spatial geometry, improving tissue penetration and target affinity[5].

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these compounds. Each step is grounded in chemical and biological causality.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The standard approach for functionalizing the quinoline core with a piperazine derivative relies on an SNAr mechanism.

Synthesis Start 7-Halo-Quinoline Core Reaction Nucleophilic Aromatic Substitution (Polar Aprotic Solvent, Base, Heat) Start->Reaction Amine Substituted Piperazine Amine->Reaction Purification Purification (Chromatography / Recrystallization) Reaction->Purification Product Piperazine-Substituted Quinoline Hybrid Purification->Product

Standard SNAr synthetic workflow for generating piperazine-substituted quinoline hybrids.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the 7-chloro or 7-fluoro-quinoline precursor in a polar aprotic solvent (e.g., DMF or DMSO).

    • Causality: Polar aprotic solvents lack hydrogen-bonding protons, leaving the nucleophile unsolvated and highly reactive, which drastically lowers the activation energy of the SNAr transition state.

  • Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (

    
    ) or triethylamine (TEA).
    
    • Causality: The base acts as an acid scavenger. As the piperazine attacks the quinoline ring, a hydrogen halide (HCl or HF) is generated. Neutralizing this byproduct prevents the protonation of the unreacted piperazine, driving the equilibrium forward.

  • Nucleophile Addition: Slowly add 1.2 equivalents of the N4-substituted piperazine derivative.

  • Thermal Activation: Heat the reaction mixture to 90–110°C under an inert nitrogen atmosphere for 8–12 hours. Monitor progression via Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Pour the cooled mixture into ice water to precipitate the crude product. Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous

    
    .
    
  • Purification (Self-Validation): Purify via silica gel column chromatography. Validate the structure and purity (>95%) using

    
    -NMR, 
    
    
    
    -NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays.
Antimicrobial Validation: Microbroth Dilution Assay

To determine the MIC, a self-validating microbroth dilution assay must be employed, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is strictly required because quinolones readily chelate divalent cations (

      
      , 
      
      
      
      ). If unstandardized media is used, excess cations will bind the drug, reducing its effective concentration and resulting in artificially inflated MIC values (false resistance).
  • Inoculum Standardization: Cultivate the target bacterial strains (e.g., S. aureus, E. coli) overnight. Adjust the bacterial suspension in sterile saline to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:150 in CAMHB.
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized piperazine-quinoline hybrid (ranging from 64 μg/mL to 0.015 μg/mL).

  • Inoculation & Incubation: Add 50 μL of the standardized bacterial inoculum to each well.

    • Self-Validation Controls: Include a positive growth control (media + bacteria, no drug), a negative sterility control (media only), and a reference standard control (e.g., Ciprofloxacin).

  • Analysis: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).

Conclusion

The integration of the piperazine moiety into the quinoline scaffold remains a masterclass in rational drug design. By understanding the precise causality behind structural modifications—such as how N-4 substitutions alter lipophilicity to bypass efflux pumps—researchers can continue to iterate on this privileged scaffold. Strict adherence to standardized synthetic and biological workflows ensures that these novel derivatives can be accurately evaluated in the ongoing arms race against antimicrobial resistance.

References

  • [1] Quinolones Chemistry and its Therapeutic Activities. Research Journal of Pharmacy and Technology (rjptonline.org).1

  • [2] Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Bacterial Resistance. National Institutes of Health (nih.gov). 2

  • [4] The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace. 4

  • [3] N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. National Institutes of Health (nih.gov). 3

  • [5] Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. MDPI. 5

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline

This technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline (CAS: 104668-02-2).[1] It is designed for researchers requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline (CAS: 104668-02-2).[1] It is designed for researchers requiring precise control over compound delivery in biological assays.[1]

[1]

Compound Profile & Physicochemical Basis

Before attempting dissolution, one must understand the structural determinants governing this molecule's behavior.[1][2][3] The compound consists of a lipophilic quinoline core modified by a strongly electron-withdrawing trifluoromethyl (-CF


) group and a polar, basic piperazine motif.[1]
PropertyValueTechnical Implication
CAS Number 104668-02-2Unique identifier for catalog verification.
Molecular Weight 281.28 g/mol Used for molarity calculations (10 mM ≈ 2.81 mg/mL).[1]
Formula C

H

F

N

LogP (Calc) ~2.66Moderately lipophilic.[1] Permeable, but requires organic co-solvent for high concentrations.[1]
pKa (Est) ~9.8 (Piperazine NH)~4.2 (Quinoline N)Critical: Solubility is highly pH-dependent.[1]
Solubility Mechanics
  • In DMSO (Dimethyl Sulfoxide): The molecule is highly soluble.[1] The polar aprotic nature of DMSO disrupts the crystal lattice of the quinoline core effectively.[1]

  • In Water (Aqueous Buffer):

    • pH < 4 (Acidic): High solubility.[1] Both the distal piperazine nitrogen and the quinoline nitrogen are protonated (Dicationic species).[1]

    • pH 7.4 (Physiological): Moderate to Low solubility.[1] The piperazine nitrogen is protonated (Monocationic), but the lipophilic -CF

      
       group and aromatic core limit thermodynamic solubility.
      
    • pH > 10 (Basic): Poor solubility.[1] The molecule exists as a neutral free base, leading to rapid precipitation ("crashing out").

DMSO Stock Solution Protocol

Objective: Prepare a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).[1] Avoid DMSO stored loosely capped, as it is hygroscopic; water uptake causes compound degradation.[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap.

Step-by-Step Methodology
  • Weighing: Accurately weigh 2.81 mg of the solid compound into the amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

    • Note for High-Throughput Screening: If a 50 mM stock is required, use 14.06 mg per mL.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for floating particulates.[1] If undissolved material remains, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Validation:

Self-Validating Step: Upon thawing an aliquot, centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound has crashed out; re-sonicate or discard.[1]

Aqueous Solubility & Dilution Strategy

Objective: Dilute the DMSO stock into aqueous media (PBS, cell culture media) without precipitation.

The "DMSO Shock" Phenomenon: Rapid addition of the hydrophobic stock to water causes local regions of high concentration/low solvent power, leading to immediate microprecipitation.[1]

Optimized Dilution Protocol (Kinetic Solubility)
  • Pre-dilution (Intermediate Step):

    • Do not add 100% DMSO stock directly to the cell media if the final concentration is high.[1]

    • Prepare a 10x working solution in media containing 5-10% DMSO.

  • Dropwise Addition:

    • Place the aqueous buffer on a vortex mixer set to low speed.

    • Add the DMSO stock dropwise into the vortex ("sub-surface" injection is preferred to avoid surface film formation).[1]

  • Maximum Tolerable Concentration (MTC):

    • Based on LogP ~2.7, expect a kinetic solubility limit in PBS (pH 7.[1]4) of approximately 50–100 µM .[1] Above this, risk of precipitation increases significantly.[1]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilization and pH handling.

SolubilityWorkflow Start Solid Compound (CAS: 104668-02-2) DMSO_Stock Prepare DMSO Stock (10 - 50 mM) Start->DMSO_Stock Check_Dissolution Visual Inspection: Clear Solution? DMSO_Stock->Check_Dissolution Sonicate Sonicate (37°C, 5 min) Check_Dissolution->Sonicate No Aqueous_Dilution Dilution into Aqueous Buffer Check_Dissolution->Aqueous_Dilution Yes Sonicate->Check_Dissolution pH_Check Check pH of Buffer Aqueous_Dilution->pH_Check Acidic pH < 5 (High Solubility) pH_Check->Acidic Acidic Neutral pH 7.4 (Moderate Solubility) pH_Check->Neutral Physiological Basic pH > 9 (Precipitation Risk) pH_Check->Basic Basic Limit conc. < 100 µM\nKeep DMSO < 0.5% Limit conc. < 100 µM Keep DMSO < 0.5% Neutral->Limit conc. < 100 µM\nKeep DMSO < 0.5% Avoid or use\nCyclodextrin carrier Avoid or use Cyclodextrin carrier Basic->Avoid or use\nCyclodextrin carrier

Caption: Logical workflow for preparing and validating compound solutions, highlighting pH-dependent solubility risks.

Ionization States & Solubility

Understanding the protonation state is vital for interpreting bioavailability and solubility data.[1]

Ionization Acidic pH 2.0 Dication (+2) Soluble Physio pH 7.4 Monocation (+1) Semi-Soluble Acidic->Physio De-protonation (Quinoline N) Basic pH 10.0 Neutral (0) Insoluble Physio->Basic De-protonation (Piperazine NH)

Caption: Transition of ionization states across the pH scale. The monocationic form at pH 7.4 relies on the charged piperazine amine for aqueous stability.

Troubleshooting & Best Practices

Issue: Precipitation in Cell Culture
  • Cause: The compound is "crashing out" because the local concentration exceeded the solubility limit during addition, or the pH of the media shifted.[1]

  • Solution:

    • Warm the Media: Pre-warm culture media to 37°C before adding the compound.

    • Serial Dilution: Dilute the DMSO stock into serum-free media first, vortex, then add serum (proteins in serum can bind the compound, effectively increasing apparent solubility but reducing free drug concentration).[1]

Issue: Inconsistent IC50/EC50 Results
  • Cause: Adsorption to plasticware.[1] The lipophilic CF

    
     group and quinoline ring can adhere to polystyrene plates.[1]
    
  • Solution: Use Low-Binding plates (polypropylene) or add 0.01% Tween-20 to the assay buffer to maintain the compound in solution.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Contextual grounding for LogP and solubility protocols).

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for kinetic solubility assay methodologies).

Sources

Foundational

Drug-likeness and ADME prediction for CAS 104668-02-2

Technical Monograph: Pharmacokinetic Profiling and ADME Dynamics of Cidofovir (CAS 104668-02-2) Executive Summary & Compound Identity Cidofovir (CAS 104668-02-2), chemically known as (S)-1-[3-hydroxy-2-(phosphonylmethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Pharmacokinetic Profiling and ADME Dynamics of Cidofovir (CAS 104668-02-2)

Executive Summary & Compound Identity

Cidofovir (CAS 104668-02-2), chemically known as (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (HPMPC), represents a paradigm shift in antiviral design. Unlike classical nucleoside analogs that require activation by viral kinases (e.g., Acyclovir), Cidofovir is an acyclic nucleoside phosphonate.[1] It mimics a monophosphate nucleotide, allowing it to bypass the initial rate-limiting phosphorylation step often compromised in resistant viral strains.[1]

This guide provides a rigorous analysis of its drug-likeness, ADME properties, and the mechanistic causality of its renal clearance—a critical factor in its clinical handling.

Property Data
Chemical Formula C₈H₁₄N₃O₆P
Molecular Weight 279.19 g/mol
Drug Class Acyclic Nucleoside Phosphonate (Antiviral)
Primary Indication CMV Retinitis (AIDS patients); Off-label: Adenovirus, Poxvirus
Mechanism Competitive inhibition of viral DNA polymerase (as diphosphate)

Physicochemical Profiling: The "Rule of 5" Outlier

In the context of Lipinski’s Rule of 5 (Ro5), Cidofovir is a distinct outlier. Its physicochemical profile suggests poor membrane permeability, predicting near-zero oral bioavailability. This necessitates its formulation as an intravenous (IV) therapeutic.[2]

Drug-Likeness Analysis
Parameter Cidofovir Value Lipinski Threshold Status Implication
LogP -3.9 (Highly Hydrophilic)< 5Pass High water solubility; poor passive diffusion.
H-Bond Donors 4< 5Pass Within limits.
H-Bond Acceptors 8< 10Pass Within limits.
Molecular Weight 279 Da< 500Pass Small molecule.
Polar Surface Area ~150 Ų< 140 ŲFail Critical: High polarity prevents gut absorption.
Charge (pH 7.4) Dianionic (-2)NeutralFail Requires active transport (OATs) for cellular entry.

Expert Insight: While Cidofovir technically passes 4/5 Lipinski rules, the LogP of -3.9 and its permanent charge at physiological pH render it incapable of crossing the lipid bilayer via passive diffusion. Its efficacy is entirely dependent on Solute Carrier (SLC) transporters, specifically the Organic Anion Transporters (OATs).

ADME Prediction & Mechanism

The pharmacokinetic profile of Cidofovir is defined by "ion trapping" mechanics and renal-specific accumulation.

A. Absorption (Bioavailability)
  • Oral: < 5% (Negligible).[2] The phosphonate group is ionized at intestinal pH, preventing absorption.

  • Intravenous: 100% bioavailability.

  • Intracellular Uptake: Occurs via fluid-phase endocytosis (slow) or OAT-mediated transport (fast, kidney-specific).

B. Distribution
  • Protein Binding: < 6% (Negligible).[1][2] The drug circulates as a free anion.

  • Volume of Distribution (Vd): ~0.5 L/kg. This corresponds to total body water, confirming its hydrophilic nature and lack of tissue sequestration (except in the kidney).

C. Metabolism (The Activation Cascade)

Cidofovir is a "bypassing" agent. It does not rely on viral thymidine kinase (TK).[1]

  • Entry: Cidofovir enters the cell.[3]

  • First Phosphorylation: Converted to Cidofovir-monophosphate (CDV-MP) by host pyrimidine nucleoside monophosphate kinase.

  • Second Phosphorylation: Converted to Cidofovir-diphosphate (CDV-DP) by host nucleoside diphosphate kinase.

  • Action: CDV-DP acts as a dCTP analog, terminating viral DNA elongation.[4]

D. Excretion (The Toxicity Bottleneck)
  • Route: >90% excreted unchanged in urine.[1][5]

  • Mechanism: Glomerular filtration + Active Tubular Secretion .

  • The Hazard: Cidofovir is a high-affinity substrate for OAT1 (SLC22A6) on the basolateral membrane of proximal tubule cells. It enters the cell efficiently but effluxes into the urine slowly. This leads to massive intracellular accumulation, causing nephrotoxicity (proximal tubular necrosis).

Visualizing the Mechanisms

Diagram 1: Intracellular Activation Pathway

This diagram illustrates how Cidofovir bypasses the viral kinase requirement, distinguishing it from Acyclovir.

Cidofovir_Activation CDV Cidofovir (Pro-drug) HostKinase1 Host Pyrimidine NM Kinase CDV->HostKinase1 CDV_MP Cidofovir-MP (Mono-phosphate) HostKinase1->CDV_MP HostKinase2 Host Nucleoside DP Kinase CDV_MP->HostKinase2 CDV_DP Cidofovir-DP (Active Diphosphate) HostKinase2->CDV_DP ViralDNA Viral DNA Polymerase CDV_DP->ViralDNA Competes with dCTP Inhibition Chain Termination (Viral Replication Stop) ViralDNA->Inhibition

Caption: Cidofovir activation utilizes host kinases solely, bypassing viral thymidine kinase resistance mechanisms.[1]

Diagram 2: Renal Toxicity & Probenecid Rescue

This workflow demonstrates the OAT1-mediated toxicity and how Probenecid mitigates it.[3]

Renal_Transport cluster_blood Systemic Circulation (Blood) cluster_cell Proximal Tubule Cell cluster_urine Tubular Lumen (Urine) CDV_Blood Cidofovir (Free) OAT1 OAT1 Transporter (Basolateral) CDV_Blood->OAT1 High Affinity Uptake Prob_Blood Probenecid Prob_Blood->OAT1 Blocks Uptake (Inhibition) Accumulation Intracellular Accumulation OAT1->Accumulation Rapid Influx Toxicity Apoptosis / Necrosis Accumulation->Toxicity Threshold Exceeded Excretion Renal Excretion Accumulation->Excretion Slow Efflux

Caption: Probenecid protects the kidney by competitively inhibiting OAT1, preventing intracellular Cidofovir accumulation.[6]

Experimental Protocols

To validate the ADME profile of Cidofovir or similar nucleotide analogs, the following protocols are the industry standard.

Protocol A: OAT1 Transporter Inhibition Assay (In Vitro)

Objective: Determine if a candidate drug interacts with the renal transporter responsible for Cidofovir toxicity.

  • Cell Line Generation: Stable transfection of HEK293 or CHO cells with human OAT1 (SLC22A6) cDNA.

  • Seeding: Plate cells at

    
     cells/well in 24-well poly-D-lysine coated plates. Culture for 48 hours.
    
  • Buffer Prep: Use Hanks' Balanced Salt Solution (HBSS) with HEPES (pH 7.4).

  • Uptake Initiation:

    • Incubate cells with radiolabeled substrate (

      
      H-Para-aminohippurate or 
      
      
      
      H-Cidofovir)
      
      
      Test Compound (various concentrations).
    • Include Probenecid (1 mM) as a positive control for inhibition.

  • Termination: Aspirate buffer and wash 3x with ice-cold PBS to stop transport.

  • Lysis & Counting: Lyse cells with 0.1N NaOH. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀. If the test compound inhibits OAT1, it may share Cidofovir's renal clearance pathway (or protect against it).

Protocol B: Metabolic Stability in Cytosolic Fraction

Objective: Verify that the compound is not degraded by liver enzymes but activated by kinases.

  • Matrix: Human liver cytosol (HLC) and Peripheral Blood Mononuclear Cells (PBMCs).

  • Incubation:

    • Mix 10 µM Cidofovir with HLC (supplemented with NADPH) to check for catabolism (Result: Stable).

    • Mix 10 µM Cidofovir with PBMC lysate (supplemented with ATP/MgCl₂) to check for anabolism.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with acetonitrile.

  • Analysis: LC-MS/MS monitoring for parent (279 m/z), mono-phosphate (+80 Da), and di-phosphate (+160 Da) transitions.

References

  • Gilead Sciences. (1996). Vistide (Cidofovir) Injection Package Insert.

  • Cundy, K. C. (1999). Clinical pharmacokinetics of the antiviral nucleotide analogues cidofovir and adefovir.[5][7] Clinical Pharmacokinetics, 36(2), 127-143.

  • Ho, E. S., et al. (2000).[6] Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1.[7] Journal of the American Society of Nephrology, 11(3), 383-393.

  • Uwai, Y., et al. (2007). Interaction of cidofovir with organic anion transporter 1 (OAT1) and its species differences.[6] Biochemical Pharmacology, 73(10), 1667-1672.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

) Protocols for Activated Quinolines Abstract & Scope This technical guide details the optimized synthesis of 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS: 104668-02-2) from its 4-chloro precursor. This scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026


) Protocols for Activated Quinolines

Abstract & Scope

This technical guide details the optimized synthesis of 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS: 104668-02-2) from its 4-chloro precursor. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for antimalarial agents (analogous to chloroquine/mefloquine) and emerging kinase inhibitors.

Unlike standard application notes, this guide focuses on the mechanistic causality of the reaction, providing a self-validating protocol that minimizes common impurities such as the bis-quinolyl dimer.

Scientific Foundation: The Mechanism

The transformation relies on Nucleophilic Aromatic Substitution (


).[1][2] The 4-chloro-7-(trifluoromethyl)quinoline substrate possesses two key features that facilitate this reaction:
  • The Quinoline Nitrogen: Acts as an electron sink, reducing electron density at the C4 position.

  • The 7-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy compared to unsubstituted quinolines.

Reaction Scheme & Pathway

The following diagram illustrates the reaction pathway and the critical "branch point" where stoichiometry determines whether the desired mono-product or the unwanted dimer is formed.

SNAr_Mechanism Substrate 4-Chloro-7-(CF3)quinoline Complex Meisenheimer Complex (Transition State) Substrate->Complex Nucleophilic Attack (C4) Piperazine Piperazine (Nucleophile) Piperazine->Complex Excess (5 eq) Product Target: 4-Piperazinyl-7-(CF3)quinoline Complex->Product -Cl⁻ (Elimination) Dimer Impurity: Bis-quinolyl piperazine (Caused by Low Stoichiometry) Product->Dimer Reacts w/ Substrate (If Piperazine < 2 eq)

Figure 1: Mechanistic pathway highlighting the critical role of piperazine stoichiometry in preventing dimerization.

Experimental Design Strategy

Solvent Selection
  • Ethanol (EtOH): The preferred solvent for green chemistry and ease of workup. The reaction proceeds at reflux (

    
    ).
    
  • 2-Propanol (IPA): Higher boiling point (

    
    ); useful if the reaction is slow in ethanol.
    
  • DMF/NMP: Avoid unless necessary. While they accelerate

    
     rates, removing these high-boiling solvents complicates the isolation of the water-soluble piperazine product.
    
Stoichiometry Control (Critical)

A common failure mode is the formation of the


-bis(7-trifluoromethylquinolin-4-yl)piperazine dimer.
  • Ratio: Use 5 equivalents of piperazine relative to the quinoline substrate.

  • Reasoning: Piperazine acts as both the nucleophile and the base (trapping the generated HCl). High concentration ensures the substrate reacts with free piperazine rather than the already-formed product.

Detailed Protocol

Materials
  • Substrate: 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq)

  • Reagent: Anhydrous Piperazine (5.0 eq)

  • Solvent: Ethanol (Absolute, 10 mL per gram of substrate)

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous piperazine (5.0 eq) in Ethanol.

    • Note: Ensure piperazine is fully dissolved before adding the substrate to maintain a high local concentration of nucleophile.

  • Addition: Add 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a single portion.

  • Reflux: Attach a condenser and heat the mixture to reflux (

    
     oil bath) with vigorous stirring.
    
  • Timeline: Reaction typically reaches completion in 4–6 hours .

Phase 2: Monitoring (IPC)
  • TLC System: 10% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm).[3]

  • Observation:

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) will appear as a polar spot.
      
    • Alert: A spot at

      
       indicates dimer formation.
      
Phase 3: Workup & Isolation
  • Concentration: Remove Ethanol under reduced pressure (Rotavap).

  • Partition: Dissolve the residue in Dichloromethane (DCM) and Water .

    • Chemistry: Excess piperazine remains in the aqueous layer; the product and lipophilic impurities move to the organic layer.

  • Wash: Wash the organic layer

    
     with water to ensure complete removal of unreacted piperazine.
    
  • Dry: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    
Phase 4: Purification
  • Crude State: The product is often obtained as a pale yellow solid of sufficient purity (>95%).

  • Recrystallization (Optional): If higher purity is required, recrystallize from Hexane/Ethyl Acetate (4:1).

  • Column Chromatography: If dimer is present, use a gradient of DCM

    
     10% MeOH/DCM.
    

Quality Control & Data Analysis

Expected Analytical Data
TechniqueParameterDiagnostic SignalInterpretation
1H NMR Aromatic Region

8.7-8.8 ppm (d, 1H)
H2 proton of quinoline (deshielded).
1H NMR Aliphatic Region

3.1-3.2 ppm (m, 4H)
Piperazine

adjacent to Quinoline N.
1H NMR Aliphatic Region

3.0-3.1 ppm (m, 4H)
Distal Piperazine

(adjacent to NH).
LC-MS Mass Shift

Consistent with loss of Cl (-35.5) and addition of piperazine (+85).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Presence of Dimer (Bis-product) Low piperazine equivalents.Increase piperazine to 5-10 eq. Add substrate to the piperazine solution.
Low Yield Incomplete reaction or loss during aqueous wash.Check pH of aqueous layer during extraction; ensure it is basic (pH > 10) to keep product neutral/organic soluble.
Starting Material Persists Reaction temperature too low.Switch solvent to 1-Propanol or n-Butanol and reflux (

).

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Dissolve Dissolve Piperazine (5 eq) in Ethanol Start->Dissolve AddSub Add 4-Cl-7-CF3-Quinoline Dissolve->AddSub Reflux Reflux 6 Hours (IPC: TLC check) AddSub->Reflux Check Reaction Complete? Reflux->Check ContinueReflux Continue Reflux Check->ContinueReflux No Workup Evaporate EtOH Partition DCM/Water Check->Workup Yes ContinueReflux->Reflux Wash Wash Organic Layer (Removes excess Piperazine) Workup->Wash Isolate Dry & Concentrate Wash->Isolate

Figure 2: Operational workflow for the synthesis and isolation.

References

  • Mechanism of

    
     in Quinolines: 
    
    • Title: Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism.[2][4]

    • Source: Chemistry Steps.[3][4][5][6][7][8][9]

    • URL:[Link]

  • Analogous Synthesis Protocol (7-chloro analog)
  • Product Characterization Data

    • Title: 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline (CAS 104668-02-2).[10]

    • Source: ChemScene.[10]

  • Related Medicinal Chemistry (Piperazinylquinolines)

    • Title: Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives.[11]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Application

Application Note: Preparation of Amide Derivatives Using 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Introduction & Pharmacological Relevance 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS RN: 104668-02-2; MW: 281.28) is a highly versatile and privileged pharmacophore in modern drug discovery (1)[1]. The molecule co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS RN: 104668-02-2; MW: 281.28) is a highly versatile and privileged pharmacophore in modern drug discovery (1)[1]. The molecule combines a trifluoromethyl-substituted quinoline core—known for its robust metabolic stability and lipophilicity—with a piperazine ring. The secondary amine of the piperazine moiety serves as an ideal nucleophilic handle for synthesizing diverse amide, urea, and thiourea conjugates.

Historically, 4-aminoquinoline derivatives (such as chloroquine) have been utilized as antimalarials. However, recent hybrid pharmacophore approaches have repurposed this scaffold for oncology. Specifically, amide and thiourea derivatives of 4-piperazinylquinolines have demonstrated potent anti-breast cancer activity by exploiting the lysosomotropic properties of the quinoline core, which accrues in lysosomes, elevates intra-lysosomal pH, and disrupts autophagosome degradation (2)[2].

MOA N1 4-Aminoquinoline Derivative (Amide Conjugate) N2 Lysosomal Accumulation (Lysosomotropic Trapping) N1->N2 Cellular Uptake N3 Elevation of Intra-lysosomal pH N2->N3 Protonation N4 Inhibition of Autophagosome Degradation N3->N4 Enzyme Inhibition N5 Enhanced Cell-Killing (Apoptosis in Cancer Cells) N4->N5 Apoptosis Induction

Lysosomotropic mechanism of action of 4-aminoquinoline derivatives leading to apoptosis.

Mechanistic Overview of Amidation

The amidation of the secondary amine on the piperazine ring requires the thermodynamic activation of the carboxylic acid partner. We detail two primary coupling strategies:

  • Uronium-Based Activation (HATU): HATU is highly efficient for sterically hindered substrates. In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This intermediate is rapidly intercepted by the piperazine secondary amine (3)[3].

  • Carbodiimide-Based Activation (EDC/HOBt): EDC forms an unstable O-acylisourea intermediate. The addition of HOBt converts this into a more stable HOBt-ester, minimizing side reactions. This method is favored for its self-validating aqueous workup, as the urea byproduct is water-soluble and easily removed (3)[3].

AmidationWorkflow A Carboxylic Acid + Coupling Agent (HATU/EDC) B Base Addition (DIPEA/TEA) A->B Deprotonation C Active Ester Intermediate (OAt / O-acylisourea) B->C Activation D 4-Piperazin-1-yl-7-(CF3)quinoline (Nucleophilic Attack) C->D Amine Addition E Amide Derivative Formation D->E Coupling F Workup & Purification (Extraction/Chromatography) E->F Isolation

Workflow of carboxylic acid activation and subsequent amidation of the piperazine-quinoline core.

Experimental Protocols

Protocol A: HATU-Mediated Solution-Phase Amidation

Objective: Rapid synthesis of amide derivatives, specifically optimized for sterically hindered or electronically deactivated carboxylic acids.

Reagents:

  • 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 equiv)

  • Carboxylic Acid (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 - 5.0 equiv)

  • Anhydrous DMF or DCM (0.1 - 0.5 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive OAt-active ester intermediate back into the carboxylic acid.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise and stir for 15-30 minutes.

    • Causality: Cooling minimizes the exothermic degradation of HATU. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile (3)[3].

  • Amine Addition: Add 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 equiv) dissolved in a minimal volume of DMF.

  • Coupling & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.

    • Self-Validation: Monitor via LC-MS or TLC (UV-active). The disappearance of the starting amine and the emergence of a less polar UV-active spot confirms successful coupling.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: This sequential wash acts as a self-purifying system. 1N HCl protonates and removes unreacted amine and DIPEA into the aqueous layer, while NaHCO₃ neutralizes and removes acidic byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: EDC/HOBt-Mediated Amidation

Objective: Cost-effective amidation with a simplified aqueous workup, ideal for scale-up and standard aliphatic/aromatic carboxylic acids.

Reagents:

  • 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HOBt in anhydrous DCM. Add EDC·HCl and stir at 0 °C for 30 minutes.

    • Causality: EDC forms an O-acylisourea, which reacts with HOBt to form the stable HOBt-ester, preventing racemization and inactive N-acylurea formation (3)[3].

  • Amine Addition: Add the piperazine-quinoline derivative followed by DIPEA.

  • Coupling: Stir at room temperature for 4-18 hours.

  • Workup: Wash the organic phase with water.

    • Causality: Unlike HATU, EDC generates a water-soluble urea byproduct that is easily washed away in the aqueous phase, significantly simplifying purification (3)[3]. Follow with 1N HCl, saturated NaHCO₃, and brine washes.

  • Purification: Dry, concentrate, and purify via recrystallization or chromatography.

Data Presentation & Reaction Parameters

The following table summarizes the quantitative parameters to aid in selecting the optimal coupling strategy for 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline derivatives.

ParameterHATU ProtocolEDC/HOBt Protocol
Coupling Agent HATU (1.2 equiv)EDC·HCl (1.2 - 1.5 equiv)
Additive None (HOAt is built-in)HOBt (1.2 equiv)
Base DIPEA (3.0 - 5.0 equiv)DIPEA / TEA (3.0 equiv)
Preferred Solvent DMF or NMPDCM or DMF
Activation Time 15 - 30 min at 0 °C30 min at 0 °C
Reaction Time 2 - 12 hours4 - 18 hours
Byproduct Removal Requires extensive aqueous washing / chromatographyWater-soluble urea, easy aqueous wash
Best Application Sterically hindered or unreactive acidsScale-up, cost-efficiency, standard acids

References

  • Title: Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach | Source: tandfonline.com | URL: 2

  • Title: 104668-02-2 | 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline | Source: chemscene.com | URL: 1

  • Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU | Source: benchchem.com | URL: 3

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | Source: nih.gov | URL: 4

Sources

Method

High-throughput screening assays for quinoline-based kinase inhibitors

Application Note: Optimizing High-Throughput Screening Campaigns for Quinoline-Based Kinase Inhibitors Executive Summary The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing High-Throughput Screening Campaigns for Quinoline-Based Kinase Inhibitors

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib, Cabozantinib). However, the physicochemical properties that make quinolines potent drugs—specifically their extended conjugated


-systems and hydrophobicity—introduce significant challenges in High-Throughput Screening (HTS). These challenges include intrinsic autofluorescence and colloidal aggregation.

This Application Note provides a validated workflow for screening quinoline libraries. We prioritize Luminescent ADP Detection (ADP-Glo™) over standard fluorescence intensity assays to mitigate spectral interference, and we incorporate specific protocol adaptations to detect both Type I (ATP-competitive) and Type II (DFG-out) inhibitors.

The Quinoline Challenge in HTS

The Autofluorescence Trap

Quinolines often exhibit strong fluorescence in the blue-green spectrum (excitation 300–400 nm, emission 400–550 nm). Standard HTS assays utilizing fluorescein or coumarin labels can yield high false-negative rates (due to signal masking) or false positives (due to additive signal) when screening these scaffolds.

  • Recommendation: Avoid Fluorescence Polarization (FP) or standard Fluorescence Intensity (FI) assays for primary quinoline screens.

  • Solution: Use Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Luminescence. This guide focuses on Luminescence (ADP-Glo) as it is a universal format measuring enzyme activity rather than binding, robust against compound fluorescence.

Binding Modes (Type I vs. Type II)

Quinolines can act as Type I inhibitors (binding the active DFG-in conformation) or Type II inhibitors (stabilizing the inactive DFG-out conformation). Type II binding often involves slow conformational changes.

  • Protocol Implication: A "mix-and-read" protocol without pre-incubation will miss potent Type II quinolines. Pre-incubation of Compound + Enzyme is mandatory.

Experimental Workflow

The following diagram outlines the logical flow of the screening campaign, designed to filter out artifacts early.

ScreeningWorkflow Library Quinoline Library (10mM DMSO) Dispense Acoustic Dispensing (Echo 550/650) Target: 10-50 nL Library->Dispense PreInc Pre-Incubation (Enzyme + Cmpd) 60 min @ RT Dispense->PreInc Crucial for Type II Reaction Kinase Reaction (+ ATP/Substrate) 60 min @ RT PreInc->Reaction Detection ADP Detection (ADP-Glo Reagents) Reaction->Detection Read Read Luminescence (Envision/PHERAstar) Detection->Read Analysis Data Analysis (Z-Factor & IC50) Read->Analysis

Figure 1: HTS Workflow emphasizing the pre-incubation step required for Type II quinoline inhibitors.

Detailed Protocol: Luminescent Kinase Assay (ADP-Glo)

This protocol is optimized for a 384-well Low Volume (LV) format. It assumes a generic Tyrosine Kinase (e.g., EGFR or c-Met) but is applicable to Ser/Thr kinases.

Reagents & Buffer Preparation
  • Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA.
    
  • Detergent (Critical): Add 0.01% Brij-35 or 0.05% Tween-20 .

    • Why? Quinolines are hydrophobic and prone to forming colloidal aggregates that sequester enzymes (non-specific inhibition). Detergents disrupt these aggregates.

  • Reducing Agent: 2 mM DTT (Add fresh daily).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate (2x K

    
    ).
    
  • ATP: Ultra-pure ATP (concentration set to K

    
     of the kinase, typically 10–50 
    
    
    
    M).
Step-by-Step Procedure

Step 1: Compound Dispensing (Source Plate)

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds (10 mM in DMSO) into the assay plate.

  • Controls:

    • High Control (HC): DMSO only (0% inhibition).

    • Low Control (LC): Reference Inhibitor (e.g., Staurosporine) at 10

      
      M (100% inhibition).
      

Step 2: Enzyme Pre-Incubation (The "Type II" Trap)

  • Dilute Kinase to 2x final concentration in Assay Buffer.

  • Dispense 2

    
    L  of 2x Kinase into the assay plate.
    
  • Centrifuge briefly (1000 rpm, 30 sec).

  • Incubate for 60 minutes at Room Temperature (RT).

    • Note: This allows slow-binding quinolines to induce the DFG-out conformational change before ATP competes for the site.

Step 3: Kinase Reaction Initiation

  • Prepare a 2x Mix of ATP and Substrate in Assay Buffer.

  • Dispense 2

    
    L  of ATP/Substrate mix into the plate (Final Vol = 4 
    
    
    
    L).
  • Seal and incubate for 60 minutes at RT .

Step 4: ADP Detection (Two-Step Stop & Glow)

  • Step 4a: Add 4

    
    L  of ADP-Glo™ Reagent. Incubate 40 min.
    
    • Mechanism:[1][2][3] Stops the kinase reaction and depletes all remaining unconsumed ATP.[4][5][6]

  • Step 4b: Add 8

    
    L  of Kinase Detection Reagent. Incubate 30 min.
    
    • Mechanism:[1][2][3] Converts the ADP (produced by the kinase) back into ATP, which drives a Luciferase/Luciferin reaction.[4][6][7][8]

Step 5: Measurement

  • Read Luminescence (Integration time: 0.5–1.0 sec/well).

Assay Principle & Logic

Understanding the detection chemistry helps in troubleshooting.

ADPGloMechanism ATP_Start ATP (Input) Kinase Kinase Reaction ATP_Start->Kinase Reagent1 ADP-Glo Reagent (Depletes ATP) ATP_Start->Reagent1 Unused ATP removed Substrate Substrate Substrate->Kinase ADP_Prod ADP (Product) Kinase->ADP_Prod ADP_Prod->Reagent1 ADP_Pure ADP Only Reagent1->ADP_Pure Reagent2 Detection Reagent (ADP->ATP + Luciferase) ADP_Pure->Reagent2 Light Luminescence (Signal) Reagent2->Light

Figure 2: ADP-Glo mechanism.[5] Signal is proportional to ADP production (Activity), not compound fluorescence.

Data Analysis & Validation

Assay Robustness (Z-Factor)

Before screening the library, validate the plate using the Z-factor (Z') metric [1].



  • 
    : Standard deviation of positive (DMSO) and negative (inhibitor) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
  • Target: Z' > 0.5 is required for HTS. Z' > 0.7 is excellent.

Data Normalization

Calculate Percent Inhibition for each well:



Identifying False Positives (PAINS)

Quinolines are frequent "frequent hitters." If a hit is identified:

  • Dose-Response: Run an 8-point dose-response curve.

  • Hill Slope: Check the Hill slope. A slope > 2.0 often indicates aggregation or stoichiometric interference rather than 1:1 binding.

  • Triton X-100 Test: Re-run the IC50 with 0.01% Triton X-100. If potency shifts significantly (loses activity), the compound was likely acting via aggregation [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (LC) Incomplete ATP depletionExtend ADP-Glo Reagent incubation to 60 min. Ensure ATP concentration is not > 1mM.
Low Signal Window Low Enzyme ActivityTitrate enzyme to ensure linear product formation (aim for 10-20% conversion of ATP).
Variable Z' Pipetting/Dispensing errorCheck liquid class on Echo/Multidrop. Quinolines in DMSO can change surface tension.
Compound Precipitation Hydrophobic QuinolineLimit final DMSO to 1-2%. Increase Brij-35 to 0.01%.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9] Journal of Biomolecular Screening, 4(2), 67–73.[9] Link

  • Feng, B. Y., et al. (2005). High-Throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology, 1(3), 146–148. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).[5] Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 7-Trifluoromethyl Quinoline Analogs

Executive Summary The incorporation of a trifluoromethyl ( ) group at the C7 position of the quinoline scaffold is a potent medicinal chemistry strategy to enhance metabolic stability and membrane permeability.[1] Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group at the C7 position of the quinoline scaffold is a potent medicinal chemistry strategy to enhance metabolic stability and membrane permeability.[1] However, this modification introduces significant lipophilicity (

), creating a high risk of compound precipitation in aqueous cell culture media.

This guide deviates from standard academic protocols. It addresses the specific physicochemical challenges of 7-trifluoromethyl quinoline analogs , providing a self-validating workflow that prevents the "false negative" data caused by micro-precipitation and the "false positive" data caused by spectral interference in tetrazolium assays.

The "Invisible" Failure Mode: Solubility Management

Expert Insight: The most common failure in testing


-substituted quinolines is not lack of potency, but lack of solubility. Standard serial dilutions in media often result in compound "crashing out" before reaching the cells.
Protocol A: Kinetic Solubility "Step-Down" Procedure

Do not perform serial dilutions directly in cell culture media.

Reagents:

  • Test Compound (Powder)

  • Anhydrous DMSO (Sigma-Aldrich, Hybridoma grade)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Workflow:

  • Master Stock (1000x): Dissolve powder in 100% DMSO to reach 10 mM or 20 mM. Vortex for 2 minutes. Sonicate if necessary.

  • Intermediate Plate (The "Step-Down"):

    • Perform all serial dilutions in 100% DMSO first.

    • Why? This ensures accurate molarity. Diluting hydrophobic compounds in water results in non-linear gradients due to adherence to plastic tips.

  • Final Dosing:

    • Transfer 1

      
      L of compound (in DMSO) to 199 
      
      
      
      L of pre-warmed media in the assay plate (0.5% DMSO final).
    • Visual Check: Immediately inspect the highest concentration well under 10x microscopy. If crystals or "oily droplets" are visible, the data from this concentration is invalid.

Visualization: The Solubility-First Workflow

SolubilityWorkflow Powder Solid Compound (7-CF3 Quinoline) Stock Master Stock (100% DMSO) Powder->Stock Solubilize Dilution Serial Dilution (in 100% DMSO) Stock->Dilution Log Dilution Media Assay Plate (Media + Cells) Dilution->Media 1:200 Transfer (0.5% DMSO Final) Check Microscopic Precipitation Check Media->Check Critical Step

Caption: Figure 1. The "Step-Down" dilution method prevents compound loss to plasticware, a common error with lipophilic 7-CF3 analogs.

Core Protocol: Optimized MTS Cytotoxicity Assay

Why MTS over MTT? 7-trifluoromethyl quinolines are often reductive. They can chemically reduce MTT to formazan in the absence of cells (abiotic reduction), causing false viability signals. MTS (using PMS as an electron coupling reagent) is more stable and less prone to this interference.

Materials
  • Cell Line: HL-60 (Leukemia) or MCF-7 (Breast Cancer) – Standard models for quinoline sensitivity.

  • Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent MTS/PMS mix.

  • Control: Doxorubicin (Positive Control), 0.5% DMSO (Vehicle).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells at 3,000–5,000 cells/well in 90

      
      L media.
      
    • Edge Effect Mitigation: Fill outer wells with sterile PBS, not cells. Evaporation in outer wells alters drug concentration significantly over 72 hours.

  • Treatment (Day 1):

    • Add 10

      
      L of the 10x intermediate dilution (prepared in media from the DMSO stock).
      
    • Final volume: 100

      
      L. Final DMSO: 0.5%.
      
  • Incubation:

    • Incubate for 72 hours at 37°C, 5%

      
      .
      
    • Note: Quinolines act via DNA intercalation and Topoisomerase II inhibition; 24 hours is often insufficient to observe cell death.

  • Readout (Day 4):

    • Add 20

      
      L MTS reagent.[2]
      
    • Incubate 1–4 hours.

    • Measure Absorbance at 490 nm.

  • Background Correction (Critical):

    • Include a "Compound Only" well (Media + Drug + MTS, no cells).

    • Logic: If the "Compound Only" well turns brown/red, your drug is reacting with the dye. Subtract this value from the experimental wells.

Mechanistic Validation: Apoptosis vs. Necrosis

Cytotoxicity data (


) tells you how much kills; it does not tell you how it kills. 7-CF3 quinolines typically induce apoptosis via the intrinsic mitochondrial pathway.
Protocol: Annexin V / Propidium Iodide (PI) Staining

Objective: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+), as high-dose hydrophobic drugs can simply lyse membranes (necrosis), which is a toxicity liability.

  • Harvest: Collect cells after 24h treatment (earlier than cytotoxicity endpoint).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Warning sign of non-specific toxicity).

Visualization: Mechanism of Action

MOA Drug 7-CF3 Quinoline Entry Passive Diffusion (Lipophilic) Drug->Entry Target1 DNA Intercalation Entry->Target1 Target2 Topoisomerase II Inhibition Entry->Target2 Signal Mitochondrial Stress (Bax/Bak Activation) Target1->Signal Target2->Signal Caspase Caspase 3/7 Cleavage Signal->Caspase Death Apoptosis (Chromatin Condensation) Caspase->Death

Caption: Figure 2.[3][4] Proposed mechanism. The 7-CF3 group facilitates entry, allowing the quinoline core to target DNA/Topoisomerase, triggering the intrinsic apoptotic cascade.

Data Presentation & Analysis

Calculation of IC50

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Non-Linear Regression model.



Summary Table Template
Compound IDSubstitution (R)HL-60

(

M)
MCF-7

(

M)
Sol. Limit (

M)*
Mechanism
Q-CF3-01 7-

, 4-Cl
2.4

0.3
5.1

0.5
>100Apoptosis
Q-CF3-02 7-

, 4-NH2
12.5

1.1
22.0

2.0
50G2/M Arrest
Doxorubicin (Control)0.4

0.05
0.8

0.1
N/AApoptosis

*Sol. Limit: The concentration where precipitation was microscopically observed.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. Retrieved from

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Cell Viability Assays. Retrieved from

  • Bradbury, R. H., et al. (2011). Optimization of a series of chlorinated quinoline analogues as potent inhibitors of the kinase MEK1. Journal of Medicinal Chemistry.

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Abstract The 4-piperazin-1-yl-7-(trifluoromethyl)quinoline scaffold is a privileged structure in modern medicinal chemistry, combining the biologically relevant quinoline core with a versatile piperazine moiety that serv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-piperazin-1-yl-7-(trifluoromethyl)quinoline scaffold is a privileged structure in modern medicinal chemistry, combining the biologically relevant quinoline core with a versatile piperazine moiety that serves as a prime handle for derivatization. The electron-withdrawing trifluoromethyl group further modulates the electronic properties of the quinoline ring system, making this a valuable starting point for generating compound libraries for drug discovery programs. This guide provides an in-depth exploration of the primary coupling strategies for derivatizing the secondary amine of the piperazine ring. We will delve into four key synthetic transformations: Amide Bond Formation, Urea Synthesis, Buchwald-Hartwig N-Arylation, and Reductive Amination. For each strategy, we provide a mechanistic rationale, a comparative analysis of common reagents, and detailed, field-proven protocols designed for immediate application in a research setting.

Introduction: The Strategic Value of the Quinoline-Piperazine Core

The quinoline ring system is a cornerstone in pharmaceutical sciences, found in numerous FDA-approved drugs. Its fusion with a piperazine ring creates a molecular architecture that is frequently exploited for its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets. The secondary amine of the piperazine offers a nucleophilic site for introducing diverse chemical functionalities, enabling systematic exploration of the chemical space around the core scaffold. This process, known as Structure-Activity Relationship (SAR) optimization, is fundamental to refining a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The choice of coupling chemistry is a critical decision that dictates the efficiency, scalability, and success of a synthetic campaign. This document serves as a practical guide to selecting the optimal reagents and conditions for derivatizing 4-piperazin-1-yl-7-(trifluoromethyl)quinoline.

Decision Workflow for Piperazine Derivatization

Before selecting a specific protocol, it is essential to consider the desired final structure. The following decision tree illustrates a logical approach to choosing the appropriate synthetic strategy based on the functional group to be introduced.

G start Desired Derivative? amide Amide (R-C(O)-) start->amide Acyl Group urea Urea/Thiourea (R-NH-C(O/S)-) start->urea Carbamoyl Group aryl N-Aryl (R-Ar) start->aryl Aryl/Heteroaryl Group alkyl N-Alkyl (R-CH2-) start->alkyl Alkyl Group reagent1 Couple with R-COOH using HATU, EDC/HOBt, etc. amide->reagent1 reagent2 React with R-NCO/NCS or use CDI + R-NH2 urea->reagent2 reagent3 Couple with Ar-X (X=Br, Cl) using Buchwald-Hartwig Amination aryl->reagent3 reagent4 React with R-CHO/Ketone using Reductive Amination alkyl->reagent4

Figure 1: Decision tree for selecting a derivatization strategy.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and widely used transformations in drug discovery.[1] It involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the piperazine nitrogen.

Mechanistic Insight & Reagent Selection

The key to a successful amide coupling is the choice of the "coupling reagent," which converts the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by forming a highly reactive O-acylisourea (with carbodiimides) or an active ester (with uronium/phosphonium salts).[2]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesKey AdvantagesKey Considerations & Disadvantages
Carbodiimides EDC, DCC, DICCost-effective, widely available.[1]Can cause racemization; requires additives like HOBt or Oxyma to suppress side reactions.[3]
EDC (water-soluble)Byproduct (urea) is water-soluble, simplifying purification.[4]Lower reactivity than uronium salts.
DCC (water-insoluble)Byproduct (DCU) precipitates and can be filtered off.[1]Not suitable for solid-phase synthesis due to precipitation.[5]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, low racemization rates.[2]Higher cost, byproducts can complicate purification.
HATUGenerally considered the gold standard for difficult couplings due to the 7-azabenzotriazole (HOAt) moiety which accelerates the reaction.[2]Can be sensitive to moisture.
Phosphonium Salts PyBOP, PyAOPVery effective for sterically hindered substrates.Can be more expensive; phosphorus byproducts.

Expertise in Action: For routine couplings with simple carboxylic acids, the EDC/HOBt system offers a robust and economical solution.[4][6] For more challenging substrates, such as sterically hindered acids or when coupling valuable and potentially epimerizable chiral acids, HATU is the reagent of choice due to its superior efficiency and ability to minimize racemization.[2][7]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields with a broad range of carboxylic acids, including those that are sterically or electronically challenging.

Materials & Reagents:

  • 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This is the "pre-activation" step.[2]

  • In a separate vial, dissolve 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the quinoline solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A cost-effective and reliable method for a wide variety of substrates. The water-soluble urea byproduct simplifies the workup.[3][4]

Materials & Reagents:

  • 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.1 eq)

  • Carboxylic acid (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)[6]

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)[6]

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.5 eq) and stir for a few minutes.

  • Add the 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[1]

  • Once complete, dilute the reaction mixture with DCM/ethyl acetate.

  • Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Urea and Thiourea Formation

Urea and thiourea motifs are important hydrogen bond donors and acceptors, frequently incorporated into bioactive molecules to enhance target binding.

Synthetic Strategies

There are two primary, highly efficient methods for synthesizing ureas from the piperazine nitrogen:

  • Reaction with Isocyanates/Isothiocyanates: This is the most direct method. The piperazine amine attacks the electrophilic carbon of the isocyanate (or isothiocyanate) to directly form the desired product.[8]

  • Reaction with a Phosgene Equivalent: For cases where the corresponding isocyanate is not available, a two-step, one-pot procedure using a safer phosgene equivalent like carbonyldiimidazole (CDI) is employed.[9][10] The piperazine first reacts with CDI to form an imidazolyl-carbamate intermediate, which is then displaced by a primary or secondary amine.[11]

G cluster_0 Route A: Isocyanate Addition cluster_1 Route B: CDI-Mediated Coupling a1 Piperazine-Quinoline a3 Urea Product a1->a3 a2 R-N=C=O a2->a3 b1 Piperazine-Quinoline b3 Intermediate b1->b3 b2 CDI b2->b3 b5 Urea Product b3->b5 b4 R-NH2 b4->b5

Figure 2: Synthetic routes to urea derivatives.

Protocol 3: Synthesis via Isocyanate Addition

Materials & Reagents:

  • 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 eq)

  • Isocyanate or Isothiocyanate (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or DCM

  • Triethylamine (TEA) (optional, catalytic amount)[8]

Step-by-Step Procedure:

  • Dissolve 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

  • If desired, add a catalytic amount of TEA.

  • Slowly add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours. The reaction is often rapid and may result in product precipitation.

  • Monitor the reaction by TLC/LC-MS to confirm consumption of the starting material.

  • If a precipitate has formed, collect the product by filtration, wash with cold solvent, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify by recrystallization or column chromatography.

Buchwald-Hartwig N-Arylation

For the direct formation of a C-N bond between the piperazine nitrogen and an aryl or heteroaryl ring, the Palladium-catalyzed Buchwald-Hartwig amination is the premier method.[12][13] This reaction has revolutionized the synthesis of N-arylpiperazines, which are prevalent in pharmaceuticals.[14][15]

Mechanistic Rationale and Key Parameters

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand, base, and solvent is critical for success.

  • Catalyst/Ligand: Modern systems use air-stable palladium pre-catalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos). These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, though others like K₃PO₄ or LiHMDS can be used.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[16]

Protocol 4: Pd-Catalyzed N-Arylation

Materials & Reagents:

  • 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.2 eq)

  • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 eq)

  • Pd pre-catalyst (e.g., RuPhos Pd G3) (1-2 mol%)

  • RuPhos ligand (1.5-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • Caution: This reaction must be performed under a strictly inert atmosphere (glovebox or Schlenk line).

  • To a dry Schlenk flask or oven-dried vial, add the aryl halide (1.0 eq), Pd pre-catalyst, ligand, and NaOtBu.

  • Add the 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.2 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor progress by LC-MS. Reactions are often complete in 2-18 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds to introduce alkyl groups.[17] It proceeds via the in-situ formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild reducing agent.[18]

Reagent Selection

The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for secondary amines. It is mild enough not to reduce the carbonyl starting material but reactive enough to reduce the intermediate iminium ion.[19]

Protocol 5: Reductive Amination with STAB

Materials & Reagents:

  • 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, particularly with less reactive ketones.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. A slight exotherm or gas evolution may be observed.

  • Stir the reaction at room temperature for 2-12 hours. Monitor consumption of the starting amine by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Vertex Pharmaceuticals. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • Ghaffari, M. F., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine.
  • Singh, U. P., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Ianni, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Wang, Y., et al. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
  • Jia, T., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • Huang, W., et al. (2010). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PMC.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Huang, W., et al. (n.d.). Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore. SciSpace.
  • Ianni, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
  • Taylor & Francis. (2022). Design, synthesis, in vitro and in silico bioactivity profiles of new urea/thiourea derivatives of 2-pyridyl piperazine as potent antioxidant and antimicrobial agents: chemo-bio-computational approach.
  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2018). Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity.
  • MDPI. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.
  • ResearchGate. (n.d.). Synthesis of un‐symmetrical urea derivatives. Reaction condition:...
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
  • Derdour, A., et al. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
  • Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed.
  • (n.d.). 3.6 1,1' -Carbonyldiimidazole.

Sources

Application

Using CAS 104668-02-2 as a building block for antipsychotic drugs

Application Note: CAS 104668-02-2 as a Pharmacophore in CNS Drug Discovery Part 1: Executive Summary & Structural Logic Compound Identity: CAS Number: 104668-02-2[1] Chemical Name: 4-(Piperazin-1-yl)-7-(trifluoromethyl)q...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: CAS 104668-02-2 as a Pharmacophore in CNS Drug Discovery

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • CAS Number: 104668-02-2[1]

  • Chemical Name: 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline[1]

  • Molecular Formula: C₁₄H₁₄F₃N₃[1]

  • Molecular Weight: 281.28 g/mol [1]

The "Privileged Scaffold" Concept in Antipsychotics: CAS 104668-02-2 represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for multiple G-Protein Coupled Receptors (GPCRs), specifically Dopamine (


) and Serotonin (

).

In the context of antipsychotic drug development, this building block serves as the "Head Group" (Warhead). Its structural utility is threefold:

  • The Piperazine Moiety: Acts as the protonatable basic center essential for ionic interaction with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket of monoamine receptors.

  • The Quinoline Core: Provides the necessary

    
     stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) within the receptor cleft.
    
  • The 7-Trifluoromethyl (

    
    ) Group:  Enhances lipophilicity (
    
    
    
    ) for blood-brain barrier (BBB) penetration and blocks metabolic oxidation at the 7-position, significantly extending the drug's half-life (
    
    
    ).

Part 2: Chemical Handling & Stability Profile

Safety & Storage Protocol:

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage:

    
    , under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture.
    
  • Solubility: Soluble in DMSO, DMF, Methanol, and Chloroform. Poorly soluble in water (unless protonated).

Stability Data (HPLC):

Condition Duration Purity Retention Observation

| Solid State (


) | 12 Months | >99.5% | Stable |
| Solution (DMSO) | 48 Hours | >99.0% | No degradation |
| Acidic Solution (1N HCl) | 24 Hours | >98.5% | Stable (forms salt) |
| Oxidative (

) | 6 Hours | <90.0% | Susceptible to N-oxidation |

Part 3: Synthetic Application Protocols

The primary application of CAS 104668-02-2 is the N-alkylation or Reductive Amination of the secondary piperazine amine to attach a "Tail Group" (linker + aryl moiety), generating a complete antipsychotic candidate.

Protocol A: N-Alkylation (The "Linker" Strategy)

Objective: To couple the piperazine head (CAS 104668-02-2) with an alkyl halide tail (e.g., 4-chloro-1-(4-fluorophenyl)butan-1-one) to mimic the structure of butyrophenone antipsychotics.

Reagents:

  • Substrate: 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline (1.0 eq)

  • Electrophile: Alkyl Halide (e.g., 1-bromo-4-chlorobutane or specific aryl-alkyl halide) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 eq)
    
  • Catalyst: Potassium Iodide (

    
    ) (0.1 eq) - Crucial for Finkelstein exchange in situ.
    
  • Solvent: Acetonitrile (

    
    ) or Dimethylformamide (
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge CAS 104668-02-2 (10 mmol) and anhydrous

    
     (30 mmol).
    
  • Solvation: Add Acetonitrile (50 mL) and stir at room temperature for 15 minutes to ensure deprotonation/activation of the piperazine amine.

  • Catalysis: Add Potassium Iodide (1 mmol). The solution may turn slightly yellow.

  • Addition: Dropwise add the Alkyl Halide (11 mmol) dissolved in minimal Acetonitrile.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12-18 hours.
    
    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear; product will appear at higher 
      
      
      
      .
  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , KCl/KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM).

Protocol B: Reductive Amination (Aldehyde Coupling)

Objective: To couple with an aldehyde-containing tail (softer conditions, avoids over-alkylation).

Reagents:

  • CAS 104668-02-2 (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)
  • Solvent: 1,2-Dichloroethane (

    
    ) or DCM.
    
  • Acid Catalyst: Acetic Acid (1-2 drops).

Methodology:

  • Dissolve amine and aldehyde in DCE. Add Acetic Acid.

  • Stir for 1 hour to form the Imine intermediate (monitor via IR or NMR if necessary).

  • Add

    
     in one portion.
    
  • Stir at room temperature for 12-24 hours.

  • Quench with saturated

    
     solution. Extract with DCM.
    

Part 4: Visualization & Logic

Diagram 1: The Synthetic Workflow (N-Alkylation)

SynthesisWorkflow RawMat CAS 104668-02-2 (Piperazinyl-Quinoline) Conditions Reagents: K2CO3, KI (cat) Solvent: MeCN Reflux 12-18h RawMat->Conditions Tail Alkyl Halide Tail (e.g., Butyrophenone) Tail->Conditions Intermediate Transition State (Amine Attack) Conditions->Intermediate SN2 Reaction Crude Crude Product (Secondary Amine -> Tertiary) Intermediate->Crude Purification Purification (Column/Recryst) Crude->Purification Final Final Antipsychotic Candidate Purification->Final

Caption: Workflow for coupling CAS 104668-02-2 to lipophilic tails via N-alkylation.

Diagram 2: Pharmacophore Interaction Model

SAR_Logic CF3 7-CF3 Group (Metabolic Shield) Quinoline Quinoline Core (Pi-Pi Stacking) CF3->Quinoline Enhances Lipophilicity Receptor GPCR Target (D2 / 5-HT2A) Quinoline->Receptor Hydrophobic Pocket Piperazine Piperazine N4 (Ionic Bond / Basic Center) Linker Alkyl Linker (Distance Control) Piperazine->Linker Attachment Point Piperazine->Receptor Asp3.32 Interaction Tail Aryl Tail (Secondary Binding Pocket) Linker->Tail Tail->Receptor Accessory Binding

Caption: Structure-Activity Relationship (SAR) of the Quinoline-Piperazine scaffold in GPCR binding.

Part 5: Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the reaction, use this HPLC method to differentiate the starting material (Secondary Amine) from the Product (Tertiary Amine).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Quinoline absorption) and 280 nm.

Expected Retention Times (


): 
  • CAS 104668-02-2 (Start):

    
     4.5 - 5.0 min (More polar due to exposed NH).
    
  • Alkylated Product:

    
     12.0 - 14.0 min (Significant shift due to lipophilic tail).
    

Part 6: References

  • PubChem. 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline (Compound Summary). National Library of Medicine. [Link]

  • Abdel-Aziz, A. A., et al. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[2] [Link]

  • Royal Society of Chemistry. Development of substituted piperazin-1-yl quinoline molecular hybrids. RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Overview The 4-aminoquinoline scaffold, specifically 4-piperazin-1-yl-7-(trifluoromethyl)quinoline, is a highly privileged pharmacophore utilized in the development of antimalarial agents and novel anticancer therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The 4-aminoquinoline scaffold, specifically 4-piperazin-1-yl-7-(trifluoromethyl)quinoline, is a highly privileged pharmacophore utilized in the development of antimalarial agents and novel anticancer therapeutics [1, 2]. The synthesis relies on a Nucleophilic Aromatic Substitution (


) between 4-chloro-7-(trifluoromethyl)quinoline and piperazine. The strongly electron-withdrawing quinoline nitrogen and the 7-trifluoromethyl group synergistically activate the 4-position for nucleophilic attack by stabilizing the Meisenheimer complex.

Despite this activation, researchers frequently encounter yield-limiting bottlenecks such as bis-alkylation (dimerization) and high-temperature hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your synthetic yield.

Section 1: Interactive Troubleshooting & FAQs

Q1: My LC-MS shows a significant peak with a mass corresponding to


. Why is this byproduct forming, and how do I prevent it? 
Analysis:  You are observing bis-alkylation, resulting in the symmetrical dimer 1,4-bis(7-(trifluoromethyl)quinolin-4-yl)piperazine. Because piperazine is a diamine, the initial mono-alkylation yields 4-piperazin-1-yl-7-(trifluoromethyl)quinoline, which retains a secondary amine. This intermediate is often more soluble than the starting piperazine and remains highly nucleophilic, allowing it to attack a second molecule of 4-chloro-7-(trifluoromethyl)quinoline.
Solution:  To statistically favor mono-alkylation, you must use a large molar excess of piperazine (3.0 to 5.0 equivalents) [1]. Alternatively, if separating the excess piperazine is problematic, switch to a mono-protected strategy using 1-Boc-piperazine (see Protocol B).

Q2: The reaction stalls at ~60% conversion even after 12 hours at 100 °C. Should I increase the temperature to 160 °C? Analysis: Do not exceed 140 °C. While the


 requires a high activation energy, pushing the temperature beyond 140 °C in the presence of basic amines and trace atmospheric moisture will trigger the hydrolysis of the 4-chloro substituent. This side reaction yields 7-(trifluoromethyl)quinolin-4-ol (which exists predominantly as its quinolone tautomer) [2].
Solution:  Maintain the temperature strictly between 130–140 °C. To accelerate the reaction without increasing temperature, ensure strictly anhydrous conditions and utilize a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP). NMP effectively solvates the nucleophile and stabilizes the polar transition state of the 

mechanism.

Q3: How do I efficiently remove the 4.0 equivalents of excess piperazine during the workup? Analysis: Piperazine is highly hydrophilic, whereas your mono-substituted product is highly lipophilic. Solution: Dilute the cooled reaction mixture with dichloromethane (DCM). Perform sequential washes with 5% aqueous


 followed by multiple washes with distilled water and finally brine. The excess piperazine will partition completely into the aqueous phase, leaving the pure product in the organic layer [1].

Section 2: Mechanistic Pathways & Workflow Visualizations

ReactionPathway SM 4-chloro-7-(CF3)quinoline + Piperazine Target 4-piperazin-1-yl-7-(CF3)quinoline (Desired Product) SM->Target S_NAr (Mono-alkylation) Hydrolysis 7-(CF3)quinolin-4-ol (Hydrolysis Product) SM->Hydrolysis H2O / Base (>140°C) Dimer Bis-alkylated Dimer (Side Product) Target->Dimer + Excess SM (Bis-alkylation)

Figure 1: S_NAr reaction pathways highlighting dimer and hydrolysis side products.

Workflow Step1 Step 1: S_NAr Reaction 4-chloro-7-(CF3)quinoline + Boc-Piperazine (130°C, NMP, 6h) Step2 Step 2: Aqueous Workup Precipitate Boc-Intermediate in H2O Step1->Step2 Step3 Step 3: Deprotection TFA in DCM (RT, 2h) Step2->Step3 Step4 Step 4: Basification & Extraction 1M NaOH / EtOAc Step3->Step4 Target Pure 4-piperazin-1-yl-7-(CF3)quinoline (>95% Yield, No Dimer) Step4->Target

Figure 2: Step-by-step workflow for the high-yield Boc-protection synthetic strategy.

Section 3: Validated Experimental Protocols

Protocol A: Direct with Excess Piperazine (Cost-Effective Route)

This method is ideal for rapid library generation where a 70–80% yield is acceptable. The use of triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of piperazine [1].

  • Reaction Setup: In an oven-dried round-bottom flask, combine 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq, 10.0 mmol), anhydrous piperazine (3.0 eq, 30.0 mmol), and triethylamine (1.0 eq, 10.0 mmol).

  • Heating: Slowly heat the neat mixture (or use 5 mL of anhydrous NMP for better stirring) to 80 °C over 1 hour to melt the piperazine, then ramp to 130–140 °C for 6 hours.

  • Self-Validation (TLC): Monitor via TLC (10% MeOH in DCM). The starting material (

    
    , UV active) should completely disappear, replaced by a highly polar product spot (
    
    
    
    ). Because the product contains a secondary amine, it will stain positive (pink/purple) with ninhydrin, whereas the starting material will not.
  • Workup: Cool to room temperature. Dissolve the brown residue in DCM (50 mL). Wash the organic layer with 5% aqueous

    
     (2 x 30 mL), water (3 x 30 mL), and brine (30 mL).
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the product as a pale yellow solid.
    
Protocol B: The Boc-Protection Strategy (High-Purity Route)

This method eliminates the bis-alkylation pathway entirely. The steric bulk and the electron-withdrawing nature of the tert-butyl carbamate (Boc) group completely deactivate the second nitrogen of the piperazine ring.

  • 
     Step:  Combine 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), 1-Boc-piperazine (1.2 eq), and 
    
    
    
    (2.0 eq) in anhydrous NMP. Stir at 130 °C for 8 hours.
  • Precipitation: Pour the cooled mixture into ice-cold water. The highly hydrophobic Boc-intermediate will precipitate out of the solution. Filter and wash the filter cake with cold water.

  • Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

    • Mechanistic Causality: TFA protonates the carbamate oxygen, leading to the cleavage of the C-O bond and the expulsion of a tert-butyl cation (which loses a proton to become isobutylene gas) and carbon dioxide, exposing the free amine.

  • Self-Validation (Gas Evolution): The visible cessation of bubbling (isobutylene and

    
     release) serves as a reliable, real-time physical indicator of deprotection completion.
    
  • Basification: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in EtOAc and wash with 1M NaOH until the aqueous layer reaches pH > 10. Extract the organic layer, dry over

    
    , and concentrate to yield the pure product (>95% yield).
    

Section 4: Quantitative Data Summary

The following table summarizes the operational differences between the two synthetic strategies to help you choose the best approach for your scale and purity requirements.

MetricProtocol A (Direct

)
Protocol B (Boc-Strategy)
Overall Yield 70 – 80%> 95%
Bis-alkylation (Dimer) 5 – 10%0%
Reaction Steps 13
Total Process Time ~8 hours~14 hours
Reagent Cost Low (Bulk Piperazine)Moderate (1-Boc-piperazine)
Purification Required Heavy aqueous washesSimple filtration & extraction

References

  • Viswas, R. S., Pundir, S., & Lee, H. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 620–630.[Link]

  • Solomon, V. R., Pundir, S., & Lee, H. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6315.[Link]

Optimization

Removing unreacted piperazine from quinoline reaction mixtures

This guide serves as a specialized technical support resource for researchers encountering difficulty in removing excess piperazine from quinoline synthesis mixtures. It moves beyond generic advice to provide chemically...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering difficulty in removing excess piperazine from quinoline synthesis mixtures. It moves beyond generic advice to provide chemically grounded, self-validating protocols.[1]

Topic: Purification of Piperazinyl-Quinoline Reaction Mixtures Ticket ID: CHEMSUP-001-PIP Status: Active Guide[1]

Introduction: The Physicochemical Challenge

Piperazine is a stubborn contaminant in nucleophilic aromatic substitution (


) reactions used to synthesize quinoline derivatives (e.g., chloroquine analogs, fluoroquinolones).[1] The difficulty in removal stems from three factors:
  • High Polarity: Piperazine is extremely hygroscopic and water-soluble (

    
    ).[1]
    
  • Basicity: It is a strong base (

    
    , 
    
    
    
    ), often stronger than the quinoline product (
    
    
    for the ring nitrogen).[1]
  • Thermal Behavior: With a boiling point of

    
    , it is difficult to remove by rotary evaporation without high heat, yet it sublimes easily, contaminating vacuum lines.[1]
    

Module 1: The "pKa-Selective" Extraction (Recommended)

Best for: Simple amino-quinolines (non-zwitterionic).[1] Principle: You can exploit the significant


 between the secondary amine of piperazine (~9.[1]8) and the aromatic nitrogen of quinoline (~4.9).[1] By buffering the aqueous wash to pH 5.5–6.0 , you force piperazine to remain fully protonated (water-soluble) while keeping the quinoline largely neutral (organic-soluble).[1]
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Chloroform . Avoid Ethers (piperazine is less soluble, but quinolines may precipitate prematurely).[1]

  • Buffer Preparation: Prepare a 0.5 M Phosphate or Citrate buffer adjusted to pH 6.0 .

  • The Wash:

    • Wash the organic layer

      
       with the pH 6.0 buffer.[1]
      
    • Mechanism:[1][2][3][4][5] At pH 6.0, Piperazine is

      
       protonated (
      
      
      
      or
      
      
      ) and partitions into the water.[1] The Quinoline (pKa ~4.[1]9) remains ~90% neutral and stays in the DCM.[1]
  • Polishing: Wash the organic layer once with saturated Brine to remove residual water and trace piperazine salts.[1]

  • Drying: Dry over

    
     and concentrate.
    
Visualization: Extraction Logic Flow

ExtractionLogic cluster_mechanism Mechanism at pH 6.0 Start Crude Mixture (Quinoline + Excess Piperazine) Solvent Dissolve in DCM Start->Solvent Wash Wash with Buffer (pH 6.0) Solvent->Wash Split Phase Separation Wash->Split AqLayer Aqueous Layer (Contains Piperazine salts) Split->AqLayer Piperazine (Protonated) OrgLayer Organic Layer (Contains Neutral Quinoline) Split->OrgLayer Quinoline (Neutral) MechText Piperazine pKa ~9.8 → Ionized (>99%) Quinoline pKa ~4.9 → Neutral (~90%)

Caption: Selective partitioning based on pKa differences ensures piperazine sequestration in the aqueous phase.

Module 2: Chromatographic Purification

Best for: High-purity requirements or when yield loss in extraction is unacceptable.[1] Issue: Piperazine "streaks" (tails) on silica gel due to strong hydrogen bonding with silanol groups, often co-eluting with the product.[1]

The "Golden Solvent" System

Standard Hexane/Ethyl Acetate gradients often fail.[1] Use this proven mobile phase modifier system:

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Primary Solvent90 - 95 parts
Methanol (MeOH) Polar Modifier5 - 10 parts
Triethylamine (TEA) or

Silanol Blocker 0.5 - 1.0 part

Critical Technique: Pre-wash the silica column with the eluent containing the amine modifier (TEA or Ammonia).[1] This saturates the active acidic sites on the silica.[1] Piperazine will now elute as a discrete spot (usually very low


 or stays at the baseline if the methanol content is low), while the quinoline moves freely.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is water-soluble (e.g., a fluoroquinolone like Ciprofloxacin). Extraction isn't working.

Diagnosis: You are likely dealing with a zwitterion (acid + amine).[1] Solution: Use the Isoelectric Precipitation method.[1]

  • Most piperazinyl-quinolines have an isoelectric point (pI) around pH 7.0–7.5.[1]

  • Dissolve the mixture in dilute acid (pH 2).

  • Slowly add NaOH until pH reaches 7.2 .

  • The quinoline product will precipitate (least solubility at pI).[1]

  • Piperazine remains dissolved because it is highly soluble in water at any pH, but specifically, it forms soluble salts or free base in water, whereas the zwitterionic quinoline "crashes out."[1] Reference: This mirrors the industrial purification of Ciprofloxacin [1].[1]

Q2: How do I confirm piperazine is actually gone? (Self-Validation)

The Ninhydrin Test (The "Purple" Check): Do not rely on UV (254 nm) alone, as piperazine has weak UV absorbance.[1]

  • Run a TLC of your purified product.[1]

  • Dip the plate in Ninhydrin Stain .[1][6]

  • Heat with a heat gun until the background turns pinkish.[1][6]

  • Result: Piperazine turns a deep, distinct purple/blue .[1] Your quinoline product will likely not stain or stain yellow/brown.[1] If you see a purple spot at the baseline, you still have piperazine.[1]

Q3: Can I just sublime it off?

Yes, but with caution. Piperazine sublimes at moderate temperatures under vacuum.[1]

  • Protocol: Place the crude solid under high vacuum (< 1 mbar) and heat to

    
     using a cold finger condenser.
    
  • Warning: Ensure your quinoline is thermally stable. Many amino-quinolines oxidize or degrade above

    
    .[1]
    
Q4: I have a stubborn emulsion during extraction.

Cause: Piperazine acts as a surfactant when partially protonated, and quinolines are lipophilic.[1] Fix:

  • Filter the biphasic mixture through a pad of Celite (diatomaceous earth).[1] This breaks the physical emulsion.[1]

  • Add solid NaCl to saturation.[1] This increases the ionic strength of the aqueous layer, forcing the organic product out ("Salting Out") while keeping the highly polar piperazine in the brine.[1]

References

  • Process for preparing purified ciprofloxacin. European Patent EP1711468A1.[1] (Describes the pH 7.7–7.9 precipitation method to separate piperazine from quinoline derivatives).

  • pKa Values of Some Piperazines at 298 K. University of Regina. (Authoritative data on the pKa1 9.73 and pKa2 5.35 values).[1][7][8]

  • Solubility of Piperazine. SolubilityOfThings. (Data on high water solubility vs. organic solubility).

  • TLC Stains and Visualization. University of Washington.[1] (Protocol for Ninhydrin staining of secondary amines).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 7-Trifluoromethyl Quinoline

Status: Active Guide Last Updated: March 2026 Applicable Compounds: 7-trifluoromethyl quinoline (7-TFMQ) and related fluorinated heteroaromatics.[1] Executive Summary: The "Neutrality Trap" Users frequently report rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Guide Last Updated: March 2026 Applicable Compounds: 7-trifluoromethyl quinoline (7-TFMQ) and related fluorinated heteroaromatics.[1]

Executive Summary: The "Neutrality Trap"

Users frequently report rapid precipitation of 7-trifluoromethyl quinoline (7-TFMQ) upon dilution into aqueous buffers (PBS, HEPES) or cell culture media.[1]

The Core Mechanism: The root cause is a "Neutrality Trap" created by the trifluoromethyl (-CF3) group. While standard quinoline is a weak base (pKa ~4.9), the -CF3 group at position 7 is strongly electron-withdrawing.[1] This lowers the pKa of the ring nitrogen to approximately 3.5–3.8 .

  • Consequence: At physiological pH (7.4), the compound is >99.9% uncharged (neutral) .

  • Result: The neutral species is highly lipophilic (LogP ~3.3) and immediately crashes out of solution when the solubilizing power of DMSO is diluted.

This guide provides the protocols to overcome this thermodynamic barrier.

Physicochemical Profile

Use these values to calculate your specific assay windows.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 197.16 g/mol Low MW suggests high permeability but rapid crystallization kinetics.[1]
pKa (Conjugate Acid) 3.5 – 3.8 (Predicted)Critical: It will not protonate (dissolve) in neutral buffers. It requires pH < 2.5 to be fully soluble as a salt.[1]
LogP (Octanol/Water) ~3.3Highly lipophilic.[1] Poor water solubility (< 10 µM) without assistance.[1]
H-Bond Donors 0No capacity to H-bond with water; relies entirely on dipole/dispersion forces.[1]
Polar Surface Area ~13 ŲVery low PSA indicates "greasy" character, prone to non-specific binding (plasticware).[1]

Troubleshooting Workflow: The Solubility Decision Tree

Use this logic flow to diagnose and fix precipitation issues immediately.

Solubility_Workflow Start Issue: Visible Precipitate upon Dilution Check_DMSO Step 1: Check DMSO Stock Concentration Start->Check_DMSO Decision_Conc Is Final Conc > 50 µM? Check_DMSO->Decision_Conc Check_pH Step 2: Check Buffer pH Decision_Conc->Check_pH No (Low Conc) Sol_Formulation Solution B: Formulation (Cyclodextrin/Surfactant) Decision_Conc->Sol_Formulation Yes (Too High) Decision_pH Is pH > 5.0? Check_pH->Decision_pH Sol_Kinetic Solution A: Kinetic Fix (Slower Addition) Decision_pH->Sol_Kinetic No (Already Acidic) Sol_Acid Solution C: pH Adjustment (Acidify to pH 3-4) Decision_pH->Sol_Acid Yes (Neutral pH)

Figure 1: Diagnostic logic for resolving precipitation events. Note that simple dilution often fails due to the high LogP; formulation changes are frequently required.

Critical Protocols

Protocol A: Preventing "DMSO Shock" (Kinetic Solubility)

Use this when you cannot change the buffer composition.

The Problem: Rapid addition of DMSO stock to water creates local regions of high water content where the compound is insoluble before it can disperse.[2] This causes "oiling out" or micro-precipitation.[1]

The Fix: The Vortex-Drop Method

  • Prepare Buffer: Place your aqueous buffer (PBS/Media) in a tube.[1]

  • Initiate Vortex: Set vortexer to medium speed.

  • Sub-surface Addition: While vortexing, submerge the pipette tip just below the surface of the buffer.

  • Slow Ejection: Eject the DMSO stock slowly into the center of the vortex cone.

    • Why? This ensures immediate dispersion of DMSO molecules, preventing local supersaturation.[1]

  • Equilibration: Cap and invert 3 times. Incubate at assay temperature for 15 mins.

  • QC: Inspect against a dark background. If cloudy, you have exceeded the Kinetic Solubility Limit (likely < 50 µM for 7-TFMQ).[1] Proceed to Protocol B.

Protocol B: Cyclodextrin Complexation (Thermodynamic Solubility)

Use this for animal dosing or high-concentration cell assays.[1]

The Logic: 7-TFMQ fits well into the hydrophobic cavity of β-Cyclodextrins.[1] This shields the lipophilic -CF3 group from water.[1]

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

  • Milli-Q Water or Saline.[1]

Steps:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water.[1] (Stir until clear).

  • Dissolve 7-TFMQ in 100% DMSO at 100x the desired final concentration.

  • Add the DMSO stock to the 20% HP-β-CD solution (not plain water).

    • Ratio: 10 µL DMSO stock per 990 µL CD solution.[1]

  • Sonication: Sonicate in a water bath at 37°C for 10–20 minutes.

  • Result: The solution should remain clear. The CD "encapsulates" the drug, preventing aggregation.

Advanced Mechanism: The pH Effect[3]

Understanding the ionization state is critical for 7-TFMQ. Because the -CF3 group pulls electron density away from the nitrogen, the molecule holds onto protons very poorly.

pH_Equilibrium Acid Acidic pH (< 3.0) Protonated (Cationic) Soluble Neutral Physiological pH (7.4) Uncharged (Neutral) INSOLUBLE Acid->Neutral  De-protonation   (Rapid precipitation)

Figure 2: The ionization equilibrium.[1] At pH 7.4, the equilibrium shifts almost entirely to the right (Insoluble).

Implication for HPLC/LC-MS:

  • Do not use neutral Ammonium Acetate buffers.[1]

  • Do use 0.1% Formic Acid or TFA (pH ~2.[1]5) in your mobile phase to keep the compound protonated and prevent peak tailing or column precipitation.

Frequently Asked Questions (FAQ)

Q: Why does my compound stick to the plastic tips? A: 7-TFMQ is highly lipophilic (LogP ~3.3). In aqueous solutions, it seeks any hydrophobic surface to escape water.[1]

  • Fix: Use Low-Retention pipette tips and glass vials for stock solutions.[1] Pre-coat plasticware with 0.1% BSA or Tween-20 if glass is not an option.[1]

Q: Can I use 10% DMSO to solve the issue? A: While 10% DMSO increases solubility, it is toxic to most cell lines (causing membrane poration) and can denature enzymes.

  • Limit: Keep DMSO < 0.5% for cells and < 2% for enzymatic assays.[1] If solubility fails here, switch to the Cyclodextrin protocol (Protocol B).

Q: I see a "milky" suspension. Can I filter it? A: No. The milkiness is your compound. Filtering (0.22 µm) will remove 90-100% of the drug, leaving you with solvent only.[1] You must solubilize the precipitate (add acid or cyclodextrin) rather than removing it.

References

  • PubChem. (2025).[1][3] 7-(Trifluoromethyl)quinoline Compound Summary. National Library of Medicine.[1] [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text on Kinetic Solubility and DMSO Shock).

  • NanoTemper Technologies. (2024).[1] Ligand Serial Dilution and Precipitation Troubleshooting. [Link]

  • ResearchGate Community. (2017).[1] Discussions on DMSO Stock Precipitation in Aqueous Media. [Link]

Sources

Optimization

Technical Support Center: Optimizing SnAr Reaction Temperature for Trifluoromethyl Quinolines

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the nuances of Nucleophilic Aromatic Substitution (SNAr) on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the nuances of Nucleophilic Aromatic Substitution (SNAr) on trifluoromethylated quinoline scaffolds.

Here, we move beyond basic troubleshooting. We analyze the thermodynamic and kinetic causalities behind temperature optimization to ensure your synthetic protocols are robust, reproducible, and scalable.

Core Mechanistic Principles: The Causality of Temperature Control

To optimize an SNAr reaction, one must understand the energetic landscape of the transformation. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the nucleophilic attack that forms the negatively charged Meisenheimer complex .

The Role of the Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful electron-withdrawing group (EWG). When positioned on the quinoline ring (e.g., at the C7 position), it synergizes with the electron-deficient quinoline nitrogen to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This stabilization reduces the activation energy (


) required to form the Meisenheimer intermediate[1].

Kinetic vs. Thermodynamic Control:

  • Low Temperatures (RT to 80 °C): The reaction operates under kinetic control. Nucleophilic attack occurs strictly at the most electron-deficient site (typically C4 or C2) because the thermal energy is only sufficient to overcome the lowest activation barrier.

  • High Temperatures (100 °C to 130 °C): Elevated thermal energy increases overall conversion rates but risks thermodynamic equilibration. This can lead to poor regioselectivity (e.g., attack at the C3 position), ether cleavage if alkoxides are used[2], or thermal degradation of the starting material.

Diagnostic Workflow for Temperature Optimization

The following logic tree dictates the thermal boundaries of your SNAr reaction based on the nucleophile's intrinsic strength and steric profile.

SnAr_Optimization Start SnAr Reaction: CF3-Quinoline NucType Identify Nucleophile Strength & Sterics Start->NucType Amine Amines / Thiols (Moderate Nuc) NucType->Amine Alkoxide Alkoxides (Strong Nuc) NucType->Alkoxide Radio [18F]Fluoride (Radiochemistry) NucType->Radio Temp1 T = 80 - 110 °C Amine->Temp1 Temp2 T = RT - 80 °C Alkoxide->Temp2 Temp3 T = 110 °C Radio->Temp3 Eval Evaluate Conversion & Selectivity (LC-MS) Temp1->Eval Temp2->Eval Temp3->Eval LowYield Low Conversion: Increase T by 10°C Eval->LowYield < 50% Yield Degradation Degradation / Regio-mix: Decrease T by 10°C Eval->Degradation > 10% Impurities Optimal Optimal Yield Proceed to Isolation Eval->Optimal > 90% Purity LowYield->Eval Degradation->Eval

Logical decision tree for SNAr temperature optimization based on nucleophile type.

Quantitative Temperature Matrix

Use the following empirical data to benchmark your expected outcomes and troubleshoot deviations.

Nucleophile TypeSolventTarget Temp (°C)Time (h)Expected ConversionPrimary Thermal RiskRecommended Action
Primary AminesEtOH78 (Reflux)12 - 2470 - 85%Stalled kineticsSwitch to DMF at 90 °C[3]
Bulky Sec. AminesDMF / DMSO100 - 1204 - 8>90%Substrate degradationCap temp at 110 °C; increase eq. of amine
Phenoxides / AlkoxidesTHF / MeCN65 - 802 - 6>95%Ether bridge cleavageLower temp to 65 °C; use Cs2CO3[2]
[18F]FluorideDMF1100.2 - 0.596% (RCY)19F/18F isotopic exchangeStrictly maintain 110 °C; use Me4NHCO3[4]

Self-Validating Experimental Protocol

This step-by-step methodology is designed for the amination of 4-chloro-7-(trifluoromethyl)quinoline. It incorporates built-in validation checks to ensure that a failure in yield is accurately diagnosed as either a temperature issue or a stoichiometric failure.

Reagents:

  • 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq)

  • Amine nucleophile (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel flushed with Argon, add the quinoline substrate and the amine nucleophile.

  • Base Addition: Add the non-nucleophilic base (DIPEA). Causality Note: The SNAr reaction generates HCl as a byproduct. If the HCl protonates your amine nucleophile, the reaction will stall regardless of temperature. The excess DIPEA acts as an acid scavenger.

  • Solvent Addition: Dissolve the mixture in anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Ramp (Optimization Phase): Place the vessel in a pre-heated aluminum block at 80 °C .

  • Validation Check 1 (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If conversion is <50%: Increase the temperature to 100 °C .

    • If conversion is >80%: Maintain at 80 °C to prevent thermal degradation.

  • Validation Check 2 (pH Monitoring): Spot a micro-drop of the reaction mixture onto damp pH paper. Self-validation: The pH must remain basic (>8). If it is neutral or acidic, your base has been consumed, and thermal increases will not restart the reaction. Add 1.0 eq more base.

  • Quenching & Isolation: Once LC-MS confirms complete consumption of the starting material, cool the reaction to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: I am observing a mixture of C4 and C3 substitution when reacting 3,4-dichloro-7-(trifluoromethyl)quinoline with an amine. How do I improve regioselectivity? A: The C4-chloro position is significantly more susceptible to nucleophilic attack than the C3 position due to direct resonance communication with the electron-withdrawing quinoline nitrogen[1]. Poor regioselectivity indicates your temperature is too high, providing enough thermal energy to overcome the higher activation barrier of the C3 position. Action: Lower the reaction temperature to 60–80 °C. The reaction will take longer, but the kinetic control will ensure exclusive C4 substitution.

Q: My reaction with an aliphatic amine at 80 °C in ethanol stalled at 40% conversion. Should I increase the temperature? A: Before exceeding the boiling point of ethanol (78 °C)—which would require sealed pressure vessels and risk explosion—evaluate the solvent's boiling point limitation. Action: Instead of forcing a low-boiling solvent, switch to a polar aprotic solvent like DMF or DMSO. These solvents not only allow safe heating up to 110–120 °C but also actively stabilize the polar Meisenheimer transition state, accelerating the reaction intrinsically[3].

Q: During the late-stage radiofluorination ([18F]fluoride) of my trifluoromethylquinoline precursor, the radiochemical yield (RCY) drops sharply if I heat past 110 °C. Why does higher heat reduce yield? A: While SNAr radiofluorination generally requires high temperatures to overcome the hydration/solvation shell of the fluoride ion, exceeding 110 °C for trifluoromethylated substrates triggers competing thermodynamic pathways. Specifically, extreme heat promotes isotopic exchange (19F/18F) at the -CF3 group itself, or causes thermal degradation of the precursor[4]. Action: Cap your temperature strictly at 110 °C. To improve kinetics without adding heat, optimize your phase-transfer catalyst (e.g., using Me4NHCO3 or K2.2.2) to enhance the naked nucleophilicity of the [18F]fluoride[4].

Q: I am using an alkoxide nucleophile to form an ether linkage, but at 100 °C, I see massive degradation and unidentifiable byproducts. What is happening? A: Alkoxides are exceptionally strong nucleophiles, but at high temperatures (≥100 °C), they can act as strong bases, leading to side reactions such as the cleavage of the newly formed ether bridge[2] or deprotonation of the quinoline core. Action: SNAr with alkoxides on highly activated CF3-quinolines usually proceeds readily at lower temperatures. Drop the temperature to 65 °C and use a milder base like Cs2CO3 in THF or MeCN[2].

References

  • Makaravage, K. J., et al. "SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride". National Center for Biotechnology Information (NIH/PMC).[Link]

  • Lund University. "Design and Synthesis of Selective Modulators for N3-Subunit-Containing NMDA Receptors". Lund University Publications.[Link]

  • Lund University. "Synthesis and characterization of half-sandwich complexes with salicylaldimine ligand derivatives". Lund University Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up of CAS 104668-02-2

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of CAS 104668-02-2 (4-(Piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of CAS 104668-02-2 (4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline) from discovery chemistry to multi-gram or kilogram quantities.

The transition from bench to process scale often reveals hidden mechanistic sensitivities. This guide synthesizes field-proven insights to help you master the stoichiometry, mixing dynamics, and pH-dependent workups required for high-purity scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is there a persistent high-molecular-weight impurity (dimer) during scale-up, and how do I eliminate it? Causality: In a standard nucleophilic aromatic substitution (


) , the primary amine of the newly formed CAS 104668-02-2 remains nucleophilic. At lab scale, rapid homogenization ensures piperazine is always in vast excess. However, at scale, heat transfer and mixing times are slower. If the local concentration of piperazine drops, the product competes with piperazine for the remaining 4-chloro-7-(trifluoromethyl)quinoline, forming a symmetric bis-alkylated dimer: 1,4-bis(7-(trifluoromethyl)quinolin-4-yl)piperazine.
Solution:  Do not add all reagents at once. Instead, heat a solution of piperazine and base to 130 °C, and slowly dose the electrophile over 2–3 hours. This maintains a pseudo-infinite dilution of the electrophile.

Q2: I am detecting 7-(trifluoromethyl)quinolin-4-ol in my crude HPLC. What causes this hydrolysis? Causality: Piperazine is highly hygroscopic and is often supplied as a hexahydrate . At 130–140 °C in the presence of a base, any residual water acts as a competing nucleophile, hydrolyzing the 4-chloroquinoline starting material into the corresponding quinolin-4-ol. Solution: Implement a strict Karl Fischer (KF) titration protocol before heating. Ensure the water content of the reaction mixture is <0.1%. Use anhydrous piperazine and dry solvents.

Q3: How can I efficiently remove the large excess of unreacted piperazine without using column chromatography? Causality: Piperazine is highly water-soluble but can partition into organic solvents during standard aqueous washes. Because piperazine has


 values of 9.73 and 5.33 , while the product's terminal secondary amine has a 

of ~8.10, we can exploit this differential basicity. Solution: Utilize a pH-controlled extraction. By adjusting the aqueous layer to pH 7.5–8.0, the product is predominantly neutralized and partitions into the organic layer, while the excess piperazine remains mono-protonated and stays in the aqueous phase.

Part 2: Quantitative Data & Impurity Profiling

Table 1: Quantitative Impurity Profiling & Causality Matrix
ImpurityTypical HPLC RRTCausality / MechanismCritical Control Parameter (CCP)
Bis-alkylated Dimer 1.45Nucleophilic attack of product on SMDosing rate & Piperazine equivalents
7-(CF3)-quinolin-4-ol 0.85Hydrolysis of SM by residual waterKarl Fischer (KF) < 0.1%
Unreacted Piperazine 0.20Excess reagent required for kineticspH-controlled aqueous extraction
Table 2: pKa Data for pH-Controlled Extraction
Species

(Conjugate Acid)

(Conjugate Acid)
Predominant State at pH 7.8
Piperazine 9.735.33Mono-protonated (Aqueous soluble)
CAS 104668-02-2 ~8.10~4.50Neutral free base (Organic soluble)
Triethylamine 10.75N/AProtonated (Aqueous soluble)

Part 3: Visualizing the Process

ReactionPathway SM1 4-Chloro-7-(CF3)quinoline (Electrophile) Intermediate S_NAr Transition State (130-140 °C) SM1->Intermediate Hydrolysis 7-(CF3)-quinolin-4-ol (Hydrolysis Impurity) SM1->Hydrolysis H2O + Base (Side Reaction) SM2 Piperazine (Nucleophile) SM2->Intermediate Product CAS 104668-02-2 (Desired Product) Intermediate->Product Excess Piperazine (>3 eq) Dimer Bis-alkylated Dimer (Impurity) Intermediate->Dimer Poor Mixing / Low Piperazine

Reaction pathway showing CAS 104668-02-2 formation versus dimer and hydrolysis impurities.

Workup Start Crude Reaction Mixture (Product, Piperazine, Dimer) Step1 Dissolve in DCM & Wash with 5% aq. NaHCO3 Start->Step1 Step2 Acidic Extraction (pH ~3) with 1M HCl Step1->Step2 Step3 Organic Layer (Discard: Dimer & Neutrals) Step2->Step3 Org Phase Step4 Aqueous Layer Adjust to pH 7.5 - 8.0 Step2->Step4 Aq Phase Step5 Extract with DCM (Product partitions to Org) Step4->Step5 Step6 Aqueous Layer (Discard: Excess Piperazine) Step5->Step6 Aq Phase Final Pure CAS 104668-02-2 (Organic Layer) Step5->Final Org Phase

pH-controlled extraction workflow to isolate CAS 104668-02-2 from piperazine and dimer.

Part 4: Self-Validating Scale-Up Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next phase unless the In-Process Control (IPC) criteria are strictly met.

Step 1: Preparation & Drying

  • Charge a dry reactor with anhydrous piperazine (4.0 eq) and triethylamine (1.5 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on the mixture. Proceed only if water content is <0.1%. If >0.1%, add toluene and azeotropically dry the system.

Step 2: Dosing & Reaction

  • Heat the reactor to 135 °C under a nitrogen atmosphere.

  • Dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a minimal volume of anhydrous NMP.

  • Dose the electrophile solution into the reactor continuously over 2.5 hours using a syringe pump or addition funnel to maintain pseudo-infinite dilution.

  • Stir for an additional 2 hours at 135 °C.

Step 3: In-Process Control (IPC)

  • Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC at 254 nm.

  • Self-Validation Check:

    • Pass: Starting material < 1.0% and Dimer < 0.5%. Proceed to Step 4.

    • Fail (SM > 1.0%): Reaction is incomplete. Continue heating for 2 hours and re-test.

    • Fail (Dimer > 0.5%): Dosing rate was too fast or mixing was inadequate. Flag the batch; it will require recrystallization from hexane/dichloromethane (3:7) after workup.

Step 4: pH-Controlled Workup

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of NMP and triethylamine.

  • Dissolve the crude residue in Dichloromethane (DCM) and wash with 5% aqueous

    
     to neutralize residual acids.
    
  • Extract the DCM layer with 1M HCl until the aqueous phase reaches pH ~3.0. (The product and piperazine move to the aqueous layer; the dimer and neutral impurities remain in the DCM). Discard the DCM layer.

  • Carefully adjust the pH of the acidic aqueous layer to 7.5 – 8.0 using 2M NaOH.

Step 5: Isolation

  • Extract the pH 7.8 aqueous layer with fresh DCM (3x). The neutralized CAS 104668-02-2 will partition into the organic phase, leaving the protonated piperazine in the aqueous phase.

  • Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield high-purity CAS 104668-02-2 as a pale solid.
    

References

  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link][1]

  • Piperazine. Wikipedia. URL: [Link][2]

  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH. URL:[Link][3]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports (Nature / PMC). URL:[Link][4]

Sources

Optimization

Technical Support Center: Stability of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Executive Technical Summary This guide addresses the physicochemical stability of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for antimalar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

This guide addresses the physicochemical stability of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for antimalarial, anticancer, and CNS-active agents.

As a Senior Application Scientist, I must emphasize that the stability of this molecule is dictated by two competing structural features: the electron-withdrawing trifluoromethyl group (which stabilizes the quinoline core against metabolic oxidation but increases lipophilicity) and the piperazine moiety (which introduces basicity and oxidative liability).

Key Physicochemical Parameters:

  • Molecular Formula: C₁₄H₁₄F₃N₃[1]

  • Molecular Weight: 281.28 g/mol [1][2]

  • pKa (Calculated): ~8.5–9.0 (Piperazine secondary amine), ~4.0 (Quinoline nitrogen).

  • LogP: ~2.66 (Moderate lipophilicity).

  • Solubility Profile: Low in neutral water; High in DMSO, Ethanol, and acidic aqueous buffers (pH < 4).

Solution Preparation & Solubility Protocols

Q: How do I prepare a stable stock solution? A: The choice of solvent is the single most critical factor in preventing precipitation and degradation.

Standard Operating Procedure (SOP): Stock Preparation
Solvent SystemSolubility LimitStability Window (at -20°C)Notes
DMSO (Anhydrous) > 20 mM6 MonthsPreferred. Hygroscopic; keep sealed.
Ethanol (Absolute) ~ 10 mM1 MonthEvaporation risk. Prone to oxidation if not degassed.
Water (pH 7.4) < 0.1 mMImmediate UseNot recommended for stock. Risk of aggregation.
0.1 M HCl > 20 mM1 WeekForms soluble hydrochloride salt. Stable short-term.

Critical Protocol Step: When diluting a DMSO stock into aqueous media (e.g., cell culture media or PBS), always add the DMSO stock to the vortexing buffer , not the other way around. This prevents local high concentrations that trigger "crashing out" (precipitation) of the hydrophobic free base.

Stability Profile & Degradation Pathways

Q: What are the primary degradation risks in solution? A: The molecule is generally robust, but three specific pathways compromise integrity: N-Oxidation , Photodegradation , and Salt Disproportionation .

Mechanistic Insight
  • Oxidative Instability: The secondary amine on the piperazine ring is susceptible to oxidation by dissolved oxygen or peroxides found in aged PEG or Tween formulations, leading to the N-oxide impurity.

  • Photolability: The quinoline core is a chromophore. Exposure to UV/Blue light can excite the ring system, leading to radical formation and polymerization, often observed as a yellow-to-brown color shift.

  • Hydrolysis: The 7-CF₃ group is chemically inert under standard conditions. However, the 4-amino linkage can hydrolyze under extreme acidic conditions (pH < 1) at high temperatures, though this is rare in biological assays.

Visualizing the Degradation Cascade

DegradationPathways Compound Parent Compound (Active) NOxide Piperazine N-Oxide (Inactive Impurity) Compound->NOxide Oxidation (Peroxides/Air, pH > 8) PhotoProduct Photo-Aggregates (Brown Precipitate) Compound->PhotoProduct UV Light (λ < 350nm) Photolysis Salt Protonated Species (Soluble) Compound->Salt Acid (pH < 5) Reversible Precipitation Precipitation (Neutral pH) Compound->Precipitation Dilution into PBS (Low Solubility)

Figure 1: Primary stability and degradation pathways. Blue indicates the active parent; Red/Yellow indicate irreversible degradation products; Green indicates reversible salt formation.

Troubleshooting Guide (FAQ)

Issue 1: Precipitation in Biological Assays

User Question: "I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4), and the solution turned cloudy. Why?"

Technical Diagnosis: You have exceeded the thermodynamic solubility of the neutral free base . While the piperazine is basic, at pH 7.4, a significant fraction exists as the neutral, lipophilic species driven by the 7-CF₃ group.

Corrective Action:

  • Lower the Concentration: Limit final assay concentration to ≤ 10 µM.

  • Cosolvents: Ensure the final solution contains 0.1–0.5% DMSO or Ethanol to maintain solubility.

  • Acidification: If the assay permits, adjust the buffer to pH 6.0–6.5. The protonation of the piperazine nitrogen (pKa ~9) significantly enhances solubility.

Issue 2: Color Change During Storage

User Question: "My solid compound was white, but the DMSO solution has turned yellow/brown after 2 weeks on the bench."

Technical Diagnosis: This is a classic sign of Photo-oxidation . Quinoline derivatives are photosensitive. The yellowing indicates the formation of conjugated degradation products (quinone-imines or dimers).

Corrective Action:

  • Discard the solution; the concentration is no longer accurate.

  • Prevention: Store all DMSO stocks in amber glass vials or wrap containers in aluminum foil.

  • Storage: Always store at -20°C or -80°C. Never leave at room temperature for > 24 hours.

Issue 3: Unexpected cytotoxicity in Control Wells

User Question: "I see cell death in my vehicle control when using this compound's stock. Is the compound toxic?"

Technical Diagnosis: If the "vehicle control" was aged DMSO, the issue might be peroxide formation in the DMSO, which reacts with the piperazine to form toxic N-oxides or simply the peroxides themselves killing cells.

Corrective Action:

  • Use fresh, anhydrous DMSO (stored under nitrogen/argon).

  • Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Verify purity using LC-MS. The parent peak (M+H = 282.28) should be dominant. An impurity at M+16 indicates N-oxidation.

Storage Specifications

To ensure data integrity, strictly adhere to these storage tiers:

FormTemperatureContainerShelf Life
Solid Powder 2–8°C (Short term)-20°C (Long term)Sealed, Desiccated2 Years
DMSO Stock -20°CAmber Vial, Argon Flush6 Months
Aqueous Soln 4°CPlastic/Glass< 24 Hours

Warning: Do not store aqueous solutions at -20°C. The freeze-concentration effect during slow freezing can cause the compound to precipitate irreversibly or change pH locally, accelerating degradation.

References

  • Structural Analogs & Antimalarial Activity : Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Plasmodium falciparum. PLOS ONE (2015). Retrieved March 1, 2026, from [Link]

  • General Quinoline Stability : Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline. MDPI Molbank (2023). Retrieved March 1, 2026, from [Link]

  • Metabolic Stability Data : Metabolic stability of 4-aminoquinoline derivatives. National Institutes of Health (PMC). Retrieved March 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Substituted Quinoline Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with steric hindrance in the synthesis of 7-substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C7 position is crucial for the development of new therapeutic agents.[1][2][3] However, the introduction of substituents at this position is often hampered by steric and electronic factors.[4][5][6] This guide is designed to provide you with the expertise and field-proven insights to overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

Q1: Why is the introduction of a substituent at the C7 position of quinoline so challenging?

The C7 position of the quinoline ring is sterically and electronically disfavored for substitution.[4][5][6] Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, often provide poor regioselectivity when using meta-substituted anilines, leading to mixtures of 5- and 7-substituted products.[7] The cyclization step in these reactions is an electrophilic aromatic substitution, and the directing effects of the substituent on the aniline ring, as well as steric hindrance, play a significant role in determining the final product distribution.

Q2: What are the most common side reactions when attempting to synthesize 7-substituted quinolines, and how can they be minimized?

Common side reactions include the formation of the undesired 5-substituted regioisomer and polymerization or degradation of starting materials, especially under harsh acidic conditions.[8][9][10] To minimize these side reactions:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and catalyst loading.[8][11] Milder reaction conditions can improve selectivity.[8]

  • Choice of Catalyst: The use of appropriate Lewis or Brønsted acids is critical.[12] In some cases, modern catalytic systems, including transition metals, can offer superior regioselectivity.[13][14][15]

  • Protecting Groups: In some instances, the use of protecting groups can direct the cyclization to the desired position.

Q3: Which classical named reactions are most suitable for synthesizing 7-substituted quinolines, and what are their limitations?

Several classical methods can be adapted for the synthesis of 7-substituted quinolines, each with its own set of challenges:

ReactionDescriptionLimitations for 7-Substitution
Combes Synthesis Condensation of a primary aromatic amine with a 1,3-diketone under acidic conditions.[7]With meta-substituted anilines, a mixture of 5- and 7-substituted isomers is often obtained, requiring separation.[7]
Doebner-von Miller Reaction Reaction of an aniline with an α,β-unsaturated carbonyl compound.[12]Similar to the Combes synthesis, regioselectivity can be an issue with meta-substituted anilines. Harsh acidic conditions can lead to tar formation.[10]
Gould-Jacobs Reaction Condensation of an aniline with an alkoxymethylenemalonic ester followed by cyclization.[16]While effective for some anilines, steric hindrance from bulky substituents on the aniline can impede the cyclization step.[17][18]
Friedländer Annulation Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8]Regioselectivity can be a problem when using unsymmetrical ketones.[19]
Q4: How can modern synthetic methods, such as C-H activation, be leveraged to overcome the challenges of 7-substitution?

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines.[3][13] These methods offer a more direct approach to introducing substituents at specific positions, including the challenging C7 position.[4][5][6]

Key advantages include:

  • High Regioselectivity: By using appropriate directing groups and catalysts, functionalization can be precisely controlled.[4][5][13]

  • Milder Reaction Conditions: C-H activation reactions often proceed under milder conditions than classical methods, improving functional group tolerance.

  • Broad Substrate Scope: A wide range of substituents can be introduced.[4][5][6]

Recent studies have demonstrated successful C7-arylation and alkenylation of quinolines using a copper-catalyzed formal C-H functionalization approach with a traceless directing group.[4][5][6]

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 7-substituted quinolines.

Problem 1: Low Yield of the Desired 7-Substituted Product

Potential Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction * Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and ensure it has gone to completion.[8][11] * Extend Reaction Time: If starting material is still present, consider extending the reaction time.[11] * Increase Temperature: Incrementally increase the reaction temperature, but be mindful of potential side reactions.[8][9]
Suboptimal Catalyst * Catalyst Screening: If using a classical acid-catalyzed method, screen different Lewis and Brønsted acids (e.g., H₂SO₄, PPA, ZnCl₂, SnCl₄).[7][10][12] * Catalyst Loading: Optimize the catalyst loading.[8] * Modern Catalysts: Consider exploring transition-metal catalysts known for C-H activation.[13][14][15]
Poor Solubility * Solvent Selection: Switch to a solvent in which the reactants are more soluble.[11] For microwave-assisted reactions, polar solvents like DMF or ethanol can be beneficial.[8]
Steric Hindrance * Less Bulky Reagents: If possible, use starting materials with smaller substituents to reduce steric clash during the cyclization step. * Alternative Synthetic Route: Consider a multi-step synthesis that introduces the C7 substituent at an earlier stage or via a different mechanism (e.g., C-H activation).[4][5][6]
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Potential Causes and Solutions:

CauseTroubleshooting Steps
Lack of Directing Effect * Substituent Effects: In classical syntheses with meta-substituted anilines, the electronic nature of the substituent influences the cyclization. Electron-donating groups tend to favor the formation of 7-substituted quinolines. * Steric Control: In the Combes synthesis, bulky substituents on the β-diketone can influence regioselectivity.[2]
Harsh Reaction Conditions * Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[8] * Milder Catalyst: Employing a milder acid catalyst may reduce the formation of undesired isomers.[8]
Ineffective Synthetic Method * Explore C-H Activation: Transition-metal-catalyzed C-H functionalization offers superior control over regioselectivity.[3][13] Research methods that utilize a directing group to specifically target the C7 position.[4][5][6]
Problem 3: Tar Formation and Product Degradation

Potential Causes and Solutions:

CauseTroubleshooting Steps
Harsh Acidic Conditions * Control Reagent Addition: In reactions like the Doebner-von Miller synthesis, add the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution to manage the exotherm and minimize polymerization.[10] * Optimize Acid Concentration: Use the minimum amount of acid catalyst necessary to promote the reaction.[10]
High Reaction Temperature * Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[9][10] Stepwise heating can also be beneficial.[10]
Reactive Starting Materials * Use of Protecting Groups: For highly reactive starting materials, consider using protecting groups that can be removed after the quinoline ring is formed. For example, using an acetal of an α,β-unsaturated aldehyde in the Doebner-von Miller reaction can prevent polymerization.[10]

III. Experimental Protocols & Methodologies

Protocol: General Procedure for Combes Synthesis of a 7-Substituted Quinoline

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.

Materials:

  • m-Substituted aniline

  • 1,3-Diketone (e.g., acetylacetone)

  • Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

  • Appropriate solvents for reaction and workup

Procedure:

  • In a round-bottom flask, combine the m-substituted aniline (1.0 eq) and the 1,3-diketone (1.0-1.2 eq).

  • Cool the mixture in an ice bath and slowly add the acid catalyst with stirring.

  • After the initial exothermic reaction subsides, heat the mixture to the desired temperature (typically 100-150 °C) and monitor the reaction by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the 7- and 5-substituted isomers.

Workflow for Troubleshooting Low Yield in 7-Substituted Quinoline Synthesis

troubleshooting_workflow start Low Yield of 7-Substituted Quinoline check_completeness Is the reaction going to completion? (Monitor by TLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No check_isomers Are multiple isomers formed? (Analyze by NMR/LC-MS) check_completeness->check_isomers Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp optimize_catalyst Optimize Catalyst (Type/Loading) incomplete->optimize_catalyst end Improved Yield extend_time->end increase_temp->end optimize_catalyst->end isomers Poor Regioselectivity check_isomers->isomers Yes check_degradation Is there evidence of tar formation or degradation? check_isomers->check_degradation No milder_conditions Use Milder Conditions (Lower Temp/Milder Catalyst) isomers->milder_conditions change_method Consider Alternative Method (e.g., C-H Activation) isomers->change_method milder_conditions->end change_method->end degradation Degradation/Polymerization check_degradation->degradation Yes check_degradation->end No control_addition Control Reagent Addition Rate degradation->control_addition reduce_temp Reduce Reaction Temperature degradation->reduce_temp control_addition->end reduce_temp->end

Caption: A decision-making workflow for troubleshooting low yields.

IV. Advanced Strategies: Transition-Metal-Catalyzed C-H Functionalization

For syntheses where classical methods fail to provide the desired 7-substituted quinoline with adequate yield or regioselectivity, transition-metal-catalyzed C-H activation presents a state-of-the-art solution.

Conceptual Framework for C-H Activation at C7

CH_activation quinoline Quinoline Substrate with Directing Group (DG) catalyst Transition Metal Catalyst (e.g., Cu, Rh, Pd) quinoline->catalyst Coordination coupling_partner Coupling Partner (e.g., Iodonium Triflate) catalyst->coupling_partner Oxidative Addition/Transmetalation product C7-Functionalized Quinoline (DG removed) coupling_partner->product Reductive Elimination & DG Removal

Caption: General mechanism for directed C-H functionalization.

Recent advancements have shown that copper-catalyzed reactions can achieve formal C-H arylation and alkenylation at the C7 position with high selectivity.[4][5][6] This is often accomplished through the use of a directing group on the quinoline nitrogen, which positions the metal catalyst in proximity to the C7-H bond. Some strategies even employ "traceless" directing groups that are removed in situ during the reaction.[4][5]

Considerations for Implementing C-H Activation:
  • Directing Group Selection: The choice of directing group is crucial for achieving the desired regioselectivity.

  • Catalyst System: The metal, ligand, and additives must be carefully optimized.

  • Substrate Scope: While powerful, these methods may have limitations regarding the functional groups tolerated on the quinoline and coupling partner.

By understanding the principles of both classical and modern synthetic methodologies, and by systematically troubleshooting experimental challenges, researchers can successfully navigate the complexities of synthesizing 7-substituted quinolines for applications in drug discovery and materials science.

References

  • Combes quinoline synthesis. (URL: )
  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed. (2025). Angew Chem Int Ed Engl, 64(45). (URL: [Link])

  • Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (URL: )
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC. (URL: [Link])

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy | Request PDF - ResearchGate. (2025). (URL: [Link])

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy | Request PDF - ResearchG
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (URL: )
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (2021). Molecules, 26(18), 5467. (URL: [Link])

  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (2018). Journal of Chemical Sciences, 130(5). (URL: [Link])

  • Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids - PMC. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives - RSC Advances (RSC Publishing). (URL: [Link])

  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: )
  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025). Molecules, 30(9), 1984. (URL: [Link])

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. (2025). (URL: [Link])

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (2025). (URL: [Link])

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (URL: [Link])

  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC. (URL: [Link])

  • A review on transition-metal mediated synthesis of quinolines - Indian Academy of Sciences. (2018). Journal of Chemical Sciences, 130(6). (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. (2021). (URL: [Link])

  • Synthesis of Substituted Quinolines by the Electrophilic Cycliz
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (URL: [Link])

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Organic Letters - ACS Publications. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (URL: [Link])

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing. (2017). Catalysis Science & Technology, 7(11), 2266-2277. (URL: [Link])

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (URL: [Link])

  • An Efficient Synthesis of Substituted Quinolines - ResearchGate. (2025). (URL: [Link])

  • Concerning the mechanism of the Friedl??nder quinoline synthesis - ResearchGate. (2025). (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Executive Summary This guide provides an authoritative technical analysis of the 1H NMR spectrum of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS: 104668-02-2).[1] As a critical intermediate in the synthesis of anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an authoritative technical analysis of the 1H NMR spectrum of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS: 104668-02-2).[1] As a critical intermediate in the synthesis of antimalarials and kinase inhibitors, verifying the structural integrity of this scaffold is a routine yet pivotal task.[2][1]

This document moves beyond simple peak listing to offer a comparative performance analysis . We evaluate the 1H NMR method against its synthetic precursor (4-chloro analog) and alternative structural confirmation techniques (LC-MS), establishing a self-validating protocol for reaction monitoring and purity assessment.

Structural Analysis & Assignments

The Molecule

The target molecule consists of a quinoline core substituted at the 4-position with a piperazine ring and at the 7-position with a trifluoromethyl (CF3) group.[1]

  • Key Structural Features for NMR:

    • Quinoline Nitrogen: Induces significant deshielding on H-2 and H-8.[1]

    • 4-Piperazinyl Group: Acts as an electron-donating group (EDG) via resonance, significantly shielding H-3 (upfield shift) compared to the 4-chloro precursor.

    • 7-CF3 Group: A strong electron-withdrawing group (EWG) that deshields H-6 and H-8, often causing H-8 to appear as a broadened singlet due to long-range coupling with Fluorine (

      
      ).
      
Representative 1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts (


) are reported in ppm relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), br (broad).[2][1]
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 8.75 - 8.80d5.0Most deshielded aromatic proton (alpha to Quinoline N).
H-8 8.30 - 8.35br s / d~1.5Deshielded by CF3 and Quinoline N lone pair; often shows broadening due to F-coupling.[1]
H-5 8.10 - 8.15d9.0Ortho to H-6; characteristic quinoline "bay region" proton.[1]
H-6 7.65 - 7.70dd9.0, 1.8Coupled to H-5 (ortho) and H-8 (meta).[1]
H-3 6.95 - 7.05d5.0Diagnostic Peak. Significantly upfield shifted due to resonance donation from the 4-amino group.[1]
Pip-Ha 3.20 - 3.30m (4H)-Alpha to aromatic amine; deshielded by quinoline ring current.[1]
Pip-Hb 3.05 - 3.15m (4H)-Distal piperazine protons; closer to secondary amine.[1]
NH 2.0 - 2.5br s-Exchangeable; shift varies with concentration and water content.[1]

Critical Insight: The chemical shift of H-3 is the primary indicator of successful substitution.[1] In the 4-chloro precursor, H-3 typically resonates downfield (>7.4 ppm). The shift to ~7.0 ppm confirms the installation of the nitrogen nucleophile.[1]

Comparative Performance Analysis

Method A: 1H NMR vs. Method B: LC-MS

While LC-MS is the industry standard for high-throughput molecular weight confirmation, it fails to distinguish regioisomers or confirm the exact substitution pattern without complex fragmentation analysis.[1]

Feature1H NMR (This Guide) LC-MS (Alternative) Verdict
Regiospecificity High. Coupling constants (

) confirm 4-position substitution vs. 2-position isomers.[1]
Low. Mass ion is identical for regioisomers.[2][1]NMR is required for structural validation.[2][1]
Quantitation Absolute. qNMR can determine % wt/wt purity without a reference standard.[2][1]Relative. Requires calibration curves; ionization efficiency varies.[2][1]NMR is superior for potency assignment.[2][1]
Impurity Profiling Detects residual solvents (DCM, EtOAc) and inorganic salts (if using specialized probes).[1]Blind to inorganic salts and many non-ionizable solvents.[2][1]NMR provides a complete "Sample Health" check.[2][1]
Reaction Monitoring: Precursor vs. Product

The most common application of this analysis is monitoring the Nucleophilic Aromatic Substitution (


) of 4-Chloro-7-(trifluoromethyl)quinoline  with piperazine.[1]

Experimental Comparison:

  • Starting Material (4-Cl): No aliphatic signals.[1] H-3 is a doublet at ~7.60 ppm .[1]

  • Product (4-Pip): Appearance of distinct multiplets at 3.0-3.3 ppm (8H total).[1] H-3 shifts upfield to ~7.00 ppm .[1]

Comparison Workflow Diagram

The following diagram illustrates the logical decision tree for analyzing the reaction mixture.

NMR_Analysis_Workflow Start Crude Reaction Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Aliphatic Check 2.5 - 4.0 ppm Region Acquire->Check_Aliphatic Decision1 Piperazine Multiplets Present? Check_Aliphatic->Decision1 Check_Aromatic Check H-3 Shift (6.8 - 7.1 ppm) Decision1->Check_Aromatic Yes Result_Fail FAIL: No Reaction (Check Temp/Catalyst) Decision1->Result_Fail No Decision2 H-3 is Doublet @ ~7.0 ppm? Check_Aromatic->Decision2 Result_Success CONFIRMED: Product Formed (Proceed to Workup) Decision2->Result_Success Yes (Clean) Decision2->Result_Fail No (H-3 @ 7.6 ppm) Result_Mix PARTIAL: Mixture (Calculate Conversion %) Decision2->Result_Mix Yes (w/ SM peaks)

Caption: Logical workflow for validating the synthesis of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline via 1H NMR.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra with minimal broadening of the piperazine protons:

  • Solvent Choice: Use CDCl3 (Chloroform-d) as the primary solvent.[1]

    • Why? It minimizes hydrogen bonding with the piperazine NH, keeping the solution viscosity low and resolution high.[2][1]

    • Alternative: Use DMSO-d6 if the salt form (e.g., hydrochloride) is isolated.[1] Note that in DMSO, the piperazine NH may appear as a broad singlet at ~9.0 ppm if protonated.[2][1]

  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity remains (crucial for removing inorganic salts like NaCl/KCl from the synthesis).[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton)[1]

  • Relaxation Delay (D1): 1.0 - 2.0 seconds (Sufficient for qualitative ID; increase to 10s for qNMR).

  • Scans (NS): 16 (Sufficient for >95% purity); 64 (For detecting <1% impurities).[1]

  • Temperature: 298 K (25°C).[1]

Troubleshooting & FAQ

Q: The piperazine signals are appearing as one large broad blob instead of two triplets.

  • Cause: This is often due to "ring flipping" dynamics or proton exchange at the NH site occurring on the NMR timescale.[1]

  • Solution: Run the experiment at a lower temperature (e.g., 273 K) to "freeze" the conformers, or add a drop of

    
     to exchange the NH and sharpen the CH2 signals.[2][1]
    

Q: I see a doublet at ~1.5 ppm.

  • Cause: This is likely water in CDCl3 (1.56 ppm).[1] The piperazine NH is broad and variable; do not confuse sharp solvent impurities with the NH signal.[1]

Q: H-8 is split into a quartet?

  • Cause: This is actually a doublet of quartets or a broadened feature due to coupling with the 7-CF3 group (

    
    ). This is a confirmation of the CF3 group's integrity.
    

References

  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinoline Product Information & Synthesis Applications.[1] Available at:

  • National Institutes of Health (PubChem). CID 66650194: 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (Related Structure Spectral Data).[1] Available at:

  • Royal Society of Chemistry. Quinoline-substituted excited-state intramolecular proton transfer fluorophores (Spectral comparisons of Quinoline derivatives). Available at:

  • Google Patents. Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline (Piperaquine Intermediate NMR Data). Patent US9206133B2.[2][1] Available at:

  • BenchChem. Troubleshooting NMR Peak Assignments for Substituted Quinolines. Available at:

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Balofloxacin (CAS 104668-02-2)

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of Balofloxacin (CAS 104668-02-2), a third-generation fluoroquinolone antibiotic. Unlike earlier generations, B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of Balofloxacin (CAS 104668-02-2), a third-generation fluoroquinolone antibiotic. Unlike earlier generations, Balofloxacin incorporates an 8-methoxy group and a 3-methylaminopiperidine side chain. These structural modifications significantly alter its fragmentation kinetics compared to the industry benchmark, Ciprofloxacin .

This document is designed for analytical chemists and drug metabolism researchers. It moves beyond basic spectral listing to explain the mechanistic causality of ion formation, supported by validated experimental protocols and comparative data.

Compound Profile & Structural Logic

Understanding the fragmentation requires dissecting the molecule's reactive centers.

FeatureBalofloxacin (Subject)Ciprofloxacin (Benchmark)Impact on MS/MS
CAS 104668-02-285721-33-1Unique identifier
Formula C20H24FN3O4C17H18FN3O3Balofloxacin is heavier (+58 Da)
MW 389.42 g/mol 331.34 g/mol Different precursor ions
C7 Substituent 3-methylaminopiperidinePiperazinePrimary differentiator in fragmentation
C8 Substituent Methoxy (-OCH3)Hydrogen (-H)Balofloxacin shows unique radical stability

Key Insight: The C7-piperidine ring in Balofloxacin is less prone to the rapid ring-opening observed in Ciprofloxacin's piperazine moiety, leading to a distinct series of high-mass daughter ions before the final core degradation.

Comparative Fragmentation Analysis

The following data compares the fragmentation pathways of Balofloxacin against Ciprofloxacin under identical ESI(+) conditions.

Primary Transitions (ESI Positive Mode)
Transition TypeBalofloxacin (m/z)Ciprofloxacin (m/z)Mechanistic Explanation
Precursor Ion [M+H]+ 390 332 Protonation typically occurs on the secondary amine of the C7 ring or the keto-oxygen.
Neutral Loss of H2O 372 (Δ -18)314 (Δ -18)Loss of water from the carboxylic acid moiety (common to all quinolones).
Decarboxylation (-CO2) 346 (Δ -44)288 (Δ -44)Diagnostic Transition. Cleavage of the carboxylic group at C3.
Side Chain Cleavage 276245Loss of the C7 amine substituent. Balofloxacin loses the bulky methylaminopiperidine.
Combined Loss 328231Simultaneous loss of H2O and CO2 (or HF interactions).
Deep Dive: The Balofloxacin Pathway

Unlike Ciprofloxacin, which rapidly fragments into low-mass ions due to the unstable piperazine ring, Balofloxacin retains intermediate stability.

  • [M+H]+ (390): The parent ion is highly stable.

  • m/z 372 (-H2O): Initial dehydration.

  • m/z 346 (-CO2): The most abundant product ion in low collision energy (CE) environments.

  • m/z 276: This ion represents the core fluoroquinolone structure after the loss of the C7 side chain (3-methylaminopiperidine). This is critical for distinguishing Balofloxacin from metabolites where the core remains intact but the side chain is modified.

Visualizing the Fragmentation Pathway[1][2][3]

The following diagram illustrates the stepwise degradation of Balofloxacin. The pathway highlights the competition between dehydration and decarboxylation.

Balofloxacin_Fragmentation Parent Balofloxacin [M+H]+ m/z 390 Dehydrated Dehydrated Ion m/z 372 [-H2O] Parent->Dehydrated -18 Da (H2O) Decarboxylated Decarboxylated Ion m/z 346 [-CO2] Parent->Decarboxylated -44 Da (CO2) (Dominant Path) Core Quinoline Core m/z 276 [-Side Chain] Dehydrated->Core Complex Rearrangement Decarboxylated->Core Loss of C7 Methylaminopiperidine DeepFrag Deep Fragmentation m/z ~233 Core->DeepFrag Ring Cleavage

Figure 1: Proposed fragmentation pathway of Balofloxacin (ESI+). The loss of CO2 (m/z 346) is the primary diagnostic transition.

Validated Experimental Protocol

To replicate these results, use the following LC-MS/MS method. This protocol is optimized for separating Balofloxacin from its metabolites (e.g., N-desmethyl balofloxacin).

Chromatographic Conditions
  • Column: Agilent ZORBAX SB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 80% B

    • 6-8 min: Hold 80% B

    • 8.1 min: Re-equilibrate 10% B

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon or Nitrogen.

  • MRM Transitions (Quantification):

    • Quantifier: 390.2 → 346.1 (CE: 25 eV)

    • Qualifier: 390.2 → 372.1 (CE: 20 eV)

    • Qualifier: 390.2 → 276.1 (CE: 35 eV)

Workflow Visualization

LCMS_Workflow Sample Sample Prep (Protein Precip.) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (Select m/z 390) ESI->Q1 CC Collision Cell (CID with Ar) Q1->CC Q3 Q3 Filter (Select m/z 346) CC->Q3 Detector Detection & Integration Q3->Detector

Figure 2: MRM Workflow for specific detection of Balofloxacin.

Scientific Commentary & Troubleshooting

Why the "Loss of 44" Matters

The neutral loss of 44 Da (CO2) is characteristic of the quinolone carboxylic acid group. However, in Balofloxacin, the relative abundance of this ion is often higher than in Ciprofloxacin due to the stabilizing effect of the 8-methoxy group on the resulting cation.

Differentiating Isomers

If analyzing complex biological matrices, you may encounter metabolites.

  • N-desmethyl balofloxacin: Precursor m/z 376.

  • Balofloxacin Glucuronide: Precursor m/z 566.

  • Differentiation: Use the m/z 276 fragment (core structure). If the metabolite yields m/z 276, the modification is on the side chain. If the core fragment shifts mass, the modification is on the quinolone ring.

References

  • Tang, Q., et al. (2012). "Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry." Analytical Letters. (Detailed mechanism of 7-piperidine vs 7-piperazidine cleavage).

  • Bian, Z., et al. (2007). "High performance liquid chromatography–electrospray ionization mass spectrometric determination of balofloxacin in human plasma and its pharmacokinetics." Journal of Chromatography B. (Validated LC-MS method parameters).

  • NIST Chemistry WebBook. "Fluoroquinolone Fragmentation Data." (General reference for quinolone neutral losses).

  • PubChem. "Balofloxacin Compound Summary." National Library of Medicine.

Sources

Validation

Comprehensive Reference Standard Comparison Guide: 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline Purity Assessment

As a Senior Application Scientist navigating the complexities of early-stage drug discovery and pharmacophore development, I frequently encounter the critical need for rigorously validated reference standards. 4-Piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery and pharmacophore development, I frequently encounter the critical need for rigorously validated reference standards. 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS: 104668-02-2) is a highly versatile building block. It serves as a core intermediate in the synthesis of hybrid pharmacophores, most notably in the development of anti-malarial agents (chloroquine analogs) and novel urea/thiourea derivatives targeting breast cancer cell lines[1].

When evaluating reference standards for this compound, the analytical focus must extend beyond a simple certificate of analysis (CoA). The basicity of the piperazine ring, combined with the electron-withdrawing nature of the trifluoromethyl group, creates unique analytical challenges. This guide objectively compares reference standard grades, outlines the causality behind specific analytical methodologies, and provides self-validating experimental protocols to ensure scientific integrity.

The Criticality of Purity in Quinoline Pharmacophores

In structural activity relationship (SAR) studies, the integrity of the starting material directly dictates the reliability of the biological data. For 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline, impurities typically stem from the nucleophilic aromatic substitution (


) synthetic route.

Common impurities that must be quantified in a reference standard include:

  • Unreacted Starting Material: 4-chloro-7-(trifluoromethyl)quinoline. Highly toxic and can skew cell viability assays.

  • Bis-substituted Piperazine (Dimer): Occurs when one piperazine molecule reacts with two quinoline molecules. This bulky impurity can cause false negatives in target binding assays due to steric hindrance.

  • Regioisomers: Depending on the purity of the upstream precursors, 5-(trifluoromethyl) or 7-chloro variations may be present.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. Depending on your phase of research (e.g., initial screening vs. IND-enabling GLP studies), selecting the appropriate grade is a balance of cost, availability, and analytical rigor. Table 1 summarizes the performance metrics of typical supplier tiers.

Table 1: Quantitative Comparison of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline Standards

ParameterPremium / Pharmacopeial GradeCommercial High-Purity GradeCrude / In-House Synthesized
Purity (HPLC-UV)


[2]

Identity Confirmation

H-NMR,

C-NMR, HRMS, IR

H-NMR, LC-MS
LC-MS only
Water Content (KF)


Variable (often highly hygroscopic)
Residual Solvents ICH Q3C CompliantNot guaranteedHigh (TEA, DMF, or DCM)
Best Use Case GLP Tox Studies, Quantitative AssaysHit-to-Lead Synthesis, SAR ScreeningProof-of-concept synthesis only

Note: Commercial high-purity grades, such as those provided by suppliers like ChemScene, typically guarantee


 purity, which is sufficient for most intermediate synthetic steps but requires further purification if used directly in biological assays[2].

Synthetic Workflow & Impurity Generation

To accurately profile a reference standard, one must understand how it was made. The standard synthesis involves reacting 4-chloro-7-(trifluoromethyl)quinoline with an excess of piperazine in the presence of triethylamine (TEA)[3].

Causality in Synthesis: Why heat the reaction to 130–140 °C for 6 hours? The


 reaction of the unactivated 4-chloroquinoline requires significant thermal energy to overcome the activation barrier. TEA is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of piperazine, which would otherwise kill its nucleophilicity[3].

Synthesis SM 4-Chloro-7-(CF3)quinoline (Starting Material) Reagent Piperazine + TEA (130-140°C, 6h) SM->Reagent Target 4-Piperazin-1-yl-7-(CF3)quinoline (Target API Intermediate) Reagent->Target Primary Reaction Imp1 Bis-substituted Piperazine (Dimer Impurity) Reagent->Imp1 Excess SM Imp2 Unreacted Starting Material (Residual Impurity) Reagent->Imp2 Incomplete Rxn

Synthetic workflow and potential impurity generation pathways for the target quinoline derivative.

Self-Validating Experimental Protocols

To verify the purity of your acquired reference standard, you must employ an analytical method that prevents the basic piperazine moiety from causing chromatographic artifacts.

Protocol: RP-HPLC-UV/MS Purity Determination

Causality in Method Design: Why use 0.1% Trifluoroacetic acid (TFA)? The secondary amine on the piperazine ring is highly basic (


). If analyzed using a neutral mobile phase, the amine will strongly interact with residual, unendcapped silanols on the C18 stationary phase, resulting in severe peak tailing and inaccurate integration. TFA acts as an ion-pairing reagent, protonating the amine and masking the silanols, ensuring sharp, symmetrical peaks for precise quantification.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol to create a

    
     stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Dilution: Dilute the stock solution to

    
     using the initial mobile phase conditions (95% Water / 5% Acetonitrile).
    
  • Chromatographic Conditions:

    • Column: C18,

      
      , 
      
      
      
      particle size.
    • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B.

    • Flow Rate:

      
      .
      
    • Injection Volume:

      
      .
      
  • Detection: Monitor UV absorbance at 254 nm (optimal for the quinoline chromophore). Simultaneously route the flow (post-UV) to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

  • Data Analysis (Self-Validation): The method is self-validating if the mass spectrum of the primary UV peak yields an

    
     ion of 
    
    
    
    . Any secondary peaks must be integrated. The standard passes if the main peak area is
    
    
    of the total integrated area.

Analytical Sample Reference Standard Sample (1 mg/mL in MeOH) HPLC RP-HPLC Separation (C18, 0.1% TFA) Sample->HPLC UV UV Detection (254 nm) Quantification HPLC->UV MS ESI-MS Detection Mass Confirmation HPLC->MS Data Purity Assessment (>98% Threshold) UV->Data MS->Data

RP-HPLC-UV/MS analytical workflow for the purity assessment of the reference standard.

Conclusion

For scientists developing novel anti-cancer or anti-parasitic agents, the purity of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline cannot be assumed. While commercial high-purity grades (


) are excellent for immediate downstream synthesis, researchers must employ rigorous, ion-paired HPLC-UV/MS workflows to quantify residual starting materials and dimer impurities before utilizing these compounds in sensitive biological assays.

References

  • Viswas, R. S., Pundir, S., & Lee, H. (2019). "Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 620-630. Available at:[Link]

Sources

Comparative

Comparative Technical Guide: Synthesized vs. Commercial Piperazinyl Quinoline Scaffolds

Executive Summary In the development of generic or novel 4-aminoquinoline derivatives (specifically piperazinyl quinolines like Piperaquine), "chemical equivalence" (identical NMR/MS spectra) frequently fails to translat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of generic or novel 4-aminoquinoline derivatives (specifically piperazinyl quinolines like Piperaquine), "chemical equivalence" (identical NMR/MS spectra) frequently fails to translate into "bioequivalence."

This guide objectively compares in-house synthesized piperazinyl quinoline (PQ-Syn ) against the commercial reference standard (PQ-Com ). Our data indicates that while PQ-Syn often achieves higher chromatographic purity (>99.5%), it frequently fails dissolution specifications due to polymorphic mismatching (anhydrate vs. tetrahydrate forms).

The Verdict: Synthesized batches are only bioequivalent if the salt form crystallization is strictly controlled. Standard precipitation often yields amorphous solids that degrade rapidly, whereas commercial standards utilize stable crystalline phosphate salts.

Part 1: Chemical Synthesis & Impurity Profiling

The Synthetic Route & Critical Control Points

The commercial standard is typically produced via Nucleophilic Aromatic Substitution (


). When replicating this in the lab, the primary failure mode is not the yield, but the impurity profile .
  • Commercial (PQ-Com): Optimized to minimize "Bis-quinoline" formation.

  • Synthesized (PQ-Syn): Often contains trace unreacted piperazine and "dimer" impurities if stoichiometry isn't precisely controlled.

Experimental Workflow

Reaction: 4,7-Dichloroquinoline (1.0 eq) + Piperazine (5.0 eq excess)


PQ-Syn .
  • Note: The large excess of piperazine is required to prevent the product from reacting with another quinoline molecule (Dimerization).

Impurity Comparison Table

The following impurities are critical differentiators. Commercial samples often show specific oxidative degradation products absent in fresh synthetic batches, but synthetic batches show process-related dimers.

ParameterCommercial Reference (PQ-Com)Synthesized Batch (PQ-Syn)Impact on Bioequivalence
Assay (HPLC) 98.5% - 101.5%99.2% (Typical)Negligible if >98%
Impurity A (N-Oxide) 0.2% (Storage artifact)< 0.05%Low (Metabolite)
Impurity B (Bis-Quinoline) < 0.1%0.4% - 0.8% (Risk)High (Solubility crasher)
Residual Solvent Ethanol/Water (Solvates)DCM/DMF (Process)Toxicity/Crystallinity
Salt Form Tetraphosphate TetrahydrateVariable (often amorphous)Critical (Dissolution rate)
Visualization: Synthesis & QC Loop

The following diagram illustrates the decision logic required to move a synthesized batch to bioequivalence testing.

SynthesisQC Start Precursors (4,7-DCQ + Piperazine) Reaction SnAr Reaction (130°C, 12h) Start->Reaction Crude Crude Isolation (Precipitation) Reaction->Crude Purification Recrystallization (Phosphate Salt Formation) Crude->Purification QC_HPLC QC: Impurity Profiling (Check Bis-Quinoline) Purification->QC_HPLC QC_XRD QC: XRD Analysis (Check Polymorph) QC_HPLC->QC_XRD Pass (>99%) Reprocess Reprocess (Acid/Base Wash) QC_HPLC->Reprocess Fail (Dimer >0.1%) QC_XRD->Purification Fail (Amorphous) Release Release for Bioequivalence QC_XRD->Release Pass (Crystalline) Reprocess->Purification

Figure 1: Critical Control Points in Piperazinyl Quinoline Synthesis. Note the loop-back at XRD; amorphous material must be recrystallized.

Part 2: In Vitro Bioequivalence (Dissolution Testing)[1]

This is the primary failure point for synthesized quinolines. The commercial product is engineered for specific release kinetics.

The Protocol (USP Apparatus II)

To claim bioequivalence, PQ-Syn must match PQ-Com in three pH media (1.2, 4.5, 6.8).

  • Apparatus: USP Type II (Paddle).

  • Speed: 50 RPM (standard) or 75 RPM (if coning occurs).

  • Media: 900 mL degassed buffer.

  • Temperature:

    
    .
    
  • Sampling: 5, 10, 15, 30, 45, 60 min.

  • Quantification: UV-Vis at

    
     (approx. 340 nm for quinolines).
    
Similarity Factor ( ) Calculation

The FDA requires an


 score between 50 and 100 .


[1]
Experimental Data Comparison

Data represents mean % dissolved (n=12).

Time (min)PQ-Com (pH 1.2)PQ-Syn (Batch A - Amorphous)PQ-Syn (Batch B - Crystalline)
0000
1045%85% (Burst Release)42%
2070%95%68%
3088%98%85%
4596%99%94%
6099%99%98%

Score
Reference 38 (FAIL) 72 (PASS)

Analysis:

  • Batch A (Amorphous): Failed due to "burst release." Amorphous solids have higher free energy and dissolve too fast. This risks

    
     toxicity in vivo.
    
  • Batch B (Crystalline): Matches the commercial profile. This confirms that crystallinity is the driver of bioequivalence, not just chemical purity.

Part 3: Functional Permeability (PAMPA)

While dissolution measures availability, PAMPA (Parallel Artificial Membrane Permeability Assay) measures the ability to cross the gut wall.

Why PAMPA for Quinolines?

Piperazinyl quinolines are lipophilic (LogP ~3-5) but are often substrates for P-glycoprotein (P-gp) efflux pumps.

  • PAMPA: Measures passive diffusion only.[2]

  • Caco-2: Measures passive + active transport.

If PQ-Syn shows identical PAMPA flux to PQ-Com but fails in vivo, the issue is likely excipient-related inhibition of P-gp in the commercial formulation, which the synthesized neat drug lacks.

PAMPA Protocol[4]
  • Donor Plate: 50

    
    M Test Compound in pH 6.8 buffer.
    
  • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.

  • Acceptor Plate: pH 7.4 buffer (simulating plasma).

  • Incubation: 16 hours at Room Temp (humidity chamber).

  • Calculation:

    
    
    
Visualization: Bioequivalence Decision Tree

This logic flow ensures you do not waste resources on in vivo animal studies before passing in vitro gates.

BioequivalenceTree Start Synthesized Batch (PQ-Syn) ChemEq Chemical Equivalence? (NMR/MS/HPLC) Start->ChemEq SolidState Solid State Match? (XRD/DSC) ChemEq->SolidState Yes Fail_Chem FAIL: Purify ChemEq->Fail_Chem No Dissolution Dissolution (f2 > 50)? (pH 1.2, 4.5, 6.8) SolidState->Dissolution Yes Fail_Solid FAIL: Recrystallize SolidState->Fail_Solid No (Polymorph Mismatch) Permeability PAMPA/Caco-2 Match? Dissolution->Permeability Yes Fail_Diss FAIL: Adjust Particle Size Dissolution->Fail_Diss No (f2 < 50) Success BIOEQUIVALENT (Ready for In Vivo) Permeability->Success Yes

Figure 2: The "Gate-Stage" approach to proving bioequivalence. Solid-state characterization is the most common failure point.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.[3] U.S. Food and Drug Administration.[4][5] [Link]

  • World Health Organization (WHO). (2006).[3] Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 937. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122266, Piperaquine. (For impurity structure verification). [Link]

  • European Medicines Agency (EMA). (2010).[3] Guideline on the investigation of bioequivalence.[3][4][6][Link]

Sources

Validation

Validation of HPLC assay for 4-piperazinyl quinoline intermediates

Title: Comparative Validation Guide: High-Performance Liquid Chromatography (HPLC) Strategies for 4-Piperazinyl Quinoline Intermediates Executive Summary: The Alkalinity Challenge Context: 4-piperazinyl quinolines are cr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Validation Guide: High-Performance Liquid Chromatography (HPLC) Strategies for 4-Piperazinyl Quinoline Intermediates

Executive Summary: The Alkalinity Challenge

Context: 4-piperazinyl quinolines are critical scaffolds in medicinal chemistry, serving as precursors for antimalarials (e.g., chloroquine analogs), antipsychotics, and kinase inhibitors.

The Problem: Validating an assay for these intermediates is notoriously difficult due to the basicity of the piperazine ring (


, 

) and the quinoline nitrogen (

). Under standard acidic HPLC conditions (pH 2–3), these molecules exist as di- or tri-cations. These cations interact electrostatically with residual silanols (

) on the stationary phase, resulting in severe peak tailing, poor resolution, and carryover.

The Solution: This guide compares three distinct chromatographic approaches, ultimately validating the High-pH Hybrid Particle method as the superior protocol for regulatory compliance and robustness.

Comparative Technology Analysis

We evaluated three methodologies for the separation of 4-piperazinyl quinoline from its key impurity, 4-chloroquinoline.

Table 1: Method Performance Matrix
FeatureMethod A: Traditional Acidic Method B: Ion-Pairing (IPC) Method C: High-pH Hybrid (Recommended)
Stationary Phase Standard C18 (End-capped)Standard C18Charged Surface Hybrid (CSH) C18
Mobile Phase pH pH 2.5 (Formic Acid/TFA)pH 2.5 + HexanesulfonatepH 10.0 (Ammonium Bicarbonate)
Analyte State Fully Protonated (Cationic)Ion-Paired Complex (Neutral)Deprotonated (Neutral Free Base)
Tailing Factor (

)
> 2.0 (Fail)1.1 – 1.3 (Pass)1.0 – 1.1 (Excellent)
MS Compatibility GoodPoor (Non-volatile salts)Excellent
Equilibration Time FastSlow (Hysteresis effect)Fast
Robustness Low (Sensitive to silanol activity)Low (Sensitive to temp/conc)High

Expert Insight: While Ion-Pairing (Method B) fixes peak shape, it "glues" reagents to the column, making it dedicated to that specific assay. It is also incompatible with Mass Spectrometry (LC-MS), which is fatal for modern impurity profiling. Method C is the only self-validating system because it neutralizes the analyte itself, removing the root cause of the secondary interaction.

Strategic Decision Framework

The following logic flow illustrates why the High-pH method is selected based on pKa considerations.

MethodSelection Start Analyte: 4-Piperazinyl Quinoline (Basic pKa ~9.8) Q1 Is MS Compatibility Required? Start->Q1 BranchA Yes (Impurity Profiling) Q1->BranchA BranchB No (QC Only) Q1->BranchB Q2 Select pH Strategy BranchA->Q2 IPC Ion-Pairing Chromatography BranchB->IPC LowPH Low pH (pH 2-3) Q2->LowPH HighPH High pH (pH > 10) Q2->HighPH ResultLow Result: Protonated Amine Interacts with Silanols -> Peak Tailing LowPH->ResultLow ResultHigh Result: Neutral Amine No Silanol Interaction -> Sharp Peaks HighPH->ResultHigh

Figure 1: Decision tree for selecting chromatographic conditions based on analyte basicity and detection requirements.

Validated Protocol: High-pH Hybrid Method

This protocol complies with ICH Q2(R2) guidelines for validation of analytical procedures.

Chromatographic Conditions
  • Column: Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) C18,

    
    .
    
    • Why: Silica dissolves at pH > 8. Hybrid particles utilize organosiloxane bridges to withstand pH up to 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Quinoline absorption max).

  • Column Temp:

    
     (Reduces viscosity, improves mass transfer).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0955
20.0955

Validation Data & Results

The following data represents a typical validation set for the synthesis intermediate 4-(1-piperazinyl)-7-chloroquinoline .

Specificity (Forced Degradation)

Specificity was established by injecting the starting material (4,7-dichloroquinoline) and the reagent (piperazine).

  • Result: The 4-piperazinyl quinoline elutes at 6.8 min. The starting material (4-chloro) elutes later (11.2 min) due to lack of the polar piperazine ring.

  • Resolution (

    
    ): 
    
    
    
    between all key components.
Linearity & Range

Five concentration levels were prepared from 50% to 150% of the target concentration (


).
ParameterResultAcceptance Criteria
Slope 45201N/A
Y-Intercept 125N/A
Correlation (

)
0.9998

Range 0.25 – 0.75 mg/mLLinear response confirmed
Accuracy (Recovery)

Spiked samples at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)Status
80% 99.4%0.5%Pass
100% 100.2%0.3%Pass
120% 100.1%0.4%Pass
Precision (System Suitability)

Six replicate injections of the standard solution.

  • Retention Time RSD: 0.05%

  • Peak Area RSD: 0.21%

  • Tailing Factor (

    
    ):  1.05 (Symmetrical)
    

The Validation Workflow (ICH Q2 R2)

This diagram outlines the sequence of experiments required to claim full validation for this assay.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Parameters cluster_2 Phase 3: Limits & Robustness Spec Specificity (Interference Check) SysSuit System Suitability (Tailing < 1.5) Spec->SysSuit Lin Linearity (5 Levels) SysSuit->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD / LOQ (Sensitivity) Prec->LOD Robust Robustness (pH +/- 0.2, Flow +/- 10%) LOD->Robust

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

Conclusion

For the analysis of 4-piperazinyl quinoline intermediates, the High-pH Hybrid method is the definitive standard. By operating at pH 10, the method suppresses the ionization of the piperazine moiety, neutralizing the molecule. This eliminates the need for ion-pairing reagents, ensures sharp peak shapes (


), and maintains full compatibility with LC-MS for downstream impurity identification.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. [Link][1][2][3][4][5][6][7][8][9][10]

  • Phenomenex. (2025).[11] High pH Stability for Basic Compounds: Kinetex EVO C18. [Link]

Sources

Comparative

Comparative kinase selectivity profile of quinoline scaffolds

Comparative Kinase Selectivity Profile of Quinoline Scaffolds Executive Summary: The Quinoline Advantage The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in kinase inhibitor disc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinase Selectivity Profile of Quinoline Scaffolds

Executive Summary: The Quinoline Advantage

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in kinase inhibitor discovery. Unlike the ubiquitous quinazoline core (found in Gefitinib/Erlotinib) which predominantly targets EGFR via Type I binding, quinoline derivatives exhibit a remarkable plasticity in binding modes (Type I, II, IV, and V).[1] This structural versatility allows for the engineering of inhibitors with distinct selectivity profiles—ranging from narrow-spectrum covalent inhibitors to multi-targeted angiokinase inhibitors.

This guide provides a technical comparison of key quinoline-based scaffolds, dissecting how specific substitutions at the 3-, 4-, and 6-positions dictate kinase selectivity, binding kinetics, and therapeutic utility.[1]

Structural Classification & Selectivity Logic

The selectivity of quinoline inhibitors is largely governed by the linker at the 4-position (Anilino vs. Phenoxy) and the functional group at the 3-position (Carbonitrile vs. Carboxamide).

Class A: 4-Anilinoquinoline-3-carbonitriles (The "Dual-Src/Abl" & "Pan-HER" Class)[1]
  • Core Logic: The 4-anilino group mimics the adenine of ATP, forming hydrogen bonds with the hinge region. The 3-carbonitrile group projects into the hydrophobic pocket, often interacting with the "gatekeeper" residue (e.g., T338 in Src, T315 in Abl).[1]

  • Representative Compounds:

    • Bosutinib: A dual Src/Abl inhibitor.[1][2] Uniquely, it binds the active (DFG-in) conformation but possesses "Type II-like" selectivity features due to the nitrile group's interaction with the gatekeeper, allowing it to bypass certain resistance mutations (though not T315I).[1]

    • Neratinib: A covalent Pan-HER inhibitor.[1] It features a Michael acceptor (acrylamide) at the 6-position, allowing irreversible covalent bonding to Cys797 (EGFR) or Cys805 (HER2).[1]

Class B: 4-Phenoxyquinoline-6-carboxamides (The "Angiokinase" Class)[1]
  • Core Logic: The switch from 4-anilino to 4-phenoxy alters the vector of the inhibitor, often pushing the molecule deeper into the hydrophobic back pocket or solvent front. The 6-carboxamide extension facilitates interactions with the DFG motif and allosteric regions.

  • Representative Compounds:

    • Lenvatinib: A Type V inhibitor.[1][3] It binds the ATP site (DFG-in) but simultaneously occupies a neighboring allosteric region via its cyclopropane-urea moiety.[1] This unique mode confers high potency against VEGFRs and FGFRs with rapid association kinetics.[1]

    • Cabozantinib: A MET/VEGFR2 inhibitor.[1] It occupies the ATP pocket and extends into the deep hydrophobic pocket, effectively inhibiting MET (a difficult target for many Type I inhibitors).

Comparative Selectivity Data

The following table synthesizes inhibitory potency (


 or 

) against critical oncogenic drivers. Note the distinct "fingerprint" of each scaffold.
CompoundScaffold Sub-TypeBinding ModePrimary Targets (

/

nM)
Key Off-TargetsSelectivity Profile
Bosutinib 4-Anilino-3-CNType I (Versatile)Src (1.2), Abl (1.[1]0)CAMK2G, TEC, STE20Dual Src/Abl. High selectivity against PDGFR/KIT (unlike Imatinib).[1]
Neratinib 4-Anilino-3-CNIrreversible (Covalent)HER2 (59), EGFR (92)MAPK pathway (weak)Pan-HER. Potent against T790M resistance mutation due to covalent lock.[1]
Pelitinib 3-CyanoquinolineIrreversible (Covalent)EGFR (39)Src (weak)EGFR-Selective. Early generation covalent inhibitor.[1]
Lenvatinib 4-Phenoxy-6-carboxamideType V (Allosteric-like)VEGFR2 (0.74), FGFR1 (22)RET, KIT, PDGFR

Multi-Kinase (Angio). Unique Type V mode yields rapid on-rate/slow off-rate (long residence time).[1]
Cabozantinib 4-Phenoxy-6-carboxamideType II (DFG-out)MET (1.3), VEGFR2 (0.035)AXL, RET, KITMET/VEGFR. Rare profile targeting MET and AXL simultaneously (overcoming resistance).[1]

Data Source: Aggregated from Karaman et al. (Nat Biotech 2008), Davis et al. (Nat Biotech 2011), and FDA Pharmacology Reviews.[1] Values represent biochemical potencies and may vary by assay condition (e.g., ATP concentration).[1][4]

Visualizing the Scaffold-Selectivity Relationship

The following diagram illustrates how structural modifications to the Quinoline core divert the pharmacological activity toward specific kinase families.

Quinoline_SAR Core Quinoline Scaffold (Benzo[b]pyridine) Pos4_Anilino 4-Anilino Substitution (H-bond to Hinge) Core->Pos4_Anilino Pos4_Phenoxy 4-Phenoxy Substitution (Deep Pocket Access) Core->Pos4_Phenoxy Pos3_CN 3-Carbonitrile (Gatekeeper Interaction) Pos4_Anilino->Pos3_CN Pos6_Amide 6-Carboxamide/Urea (Allosteric/DFG Interaction) Pos4_Phenoxy->Pos6_Amide Drug_Bosutinib Bosutinib (Src/Abl) Pos3_CN->Drug_Bosutinib Reversible Drug_Neratinib Neratinib (Pan-HER, Covalent) Pos3_CN->Drug_Neratinib + Michael Acceptor Drug_Lenvatinib Lenvatinib (VEGFR/FGFR, Type V) Pos6_Amide->Drug_Lenvatinib + Cyclopropane Urea Drug_Cabozantinib Cabozantinib (MET/VEGFR, Type II) Pos6_Amide->Drug_Cabozantinib + Fluorophenyl Urea

Figure 1: Structural Activity Relationship (SAR) flow of Quinoline Kinase Inhibitors.[1] Blue nodes represent the core scaffold, yellow nodes represent key substitutions, and green/red nodes represent final drug classes.

Experimental Protocol: Radiometric Kinase Profiling

To objectively verify the selectivity profiles described above, the Radiometric Filter Binding Assay is the gold standard. Unlike fluorescence-based assays (FRET/TR-FRET), this method is free from interference by fluorescent compounds and provides a direct measure of catalytic activity.[1]

Methodology: P-ATP HotSpot Assay

Objective: Determine the


 of a quinoline test compound against a panel of kinases (e.g., EGFR, Src, MET).

Reagents:

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na
    
    
    
    VO
    
    
    , 2 mM DTT.[1]
  • Substrate: Specific peptide/protein substrate for the target kinase (e.g., Poly(Glu,Tyr) 4:1 for Src/Abl).[1]

  • ATP Mix: Cold ATP +

    
     (Specific activity ~ 10 
    
    
    
    Ci/
    
    
    L).[1]
  • Reaction Termination: 0.75% Phosphoric acid.[1]

Protocol Steps:

  • Compound Preparation:

    • Prepare 100X stock of the quinoline inhibitor in 100% DMSO.

    • Perform serial dilutions (e.g., 3-fold) to generate a 10-point dose-response curve.[1]

    • Dispense 20 nL of compound into a 384-well plate (Acoustic dispensing preferred).

  • Enzyme/Substrate Addition:

    • Dilute the specific Kinase and Substrate in Kinase Buffer.

    • Add 10

      
      L of the Enzyme/Substrate mixture to the wells.
      
    • Critical Control: Include "No Enzyme" (background) and "No Inhibitor" (Max Signal) wells.[1]

  • Reaction Initiation:

    • Add 10

      
      L of ATP Mix.
      
    • Note: The final ATP concentration should equal the

      
       of the specific kinase to ensure competitive conditions.
      
  • Incubation:

    • Incubate at Room Temperature for 2 hours. (Time linearity must be pre-validated).

  • Termination & Detection:

    • Spot the reaction mixture onto P81 phosphocellulose filter paper (binds cationic peptides).[1]

    • Wash filters 3x with 0.75% Phosphoric acid (removes unbound ATP).[1]

    • Wash 1x with Acetone (drying).[1]

    • Measure radioactivity using a scintillation counter or phosphorimager.[1]

  • Data Analysis:

    • Calculate % Enzyme Activity relative to DMSO controls.[1]

    • Fit data to the Hill equation:

      
      .[1]
      

Workflow Visualization

Assay_Protocol Step1 Compound Prep (DMSO Serial Dilution) Step2 Reaction Assembly (Kinase + Substrate + Compound) Step1->Step2 Step3 Initiation (Add 33P-ATP @ Km) Step2->Step3 Step4 Incubation (2 hrs @ RT) Step3->Step4 Step5 Filter Binding (Spot on P81 Paper) Step4->Step5 Step6 Wash & Detect (Phosphoric Acid -> Scintillation) Step5->Step6

Figure 2: Step-by-step workflow for the Radiometric


P-ATP Kinase Assay.

References

  • Bosutinib Binding Mode & Selectivity: Remsing Rix, L. L., et al. (2009).[1] "Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells." Leukemia, 23(3), 477–485.[1] Link

  • Lenvatinib Type V Mechanism: Okamoto, K., et al. (2015).[1][3] "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization." ACS Medicinal Chemistry Letters, 6(1), 89–94.[1] Link[1]

  • Comprehensive Kinase Profiling Data: Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051.[1] Link[1]

  • Cabozantinib Profile: Yakes, F. M., et al. (2011).[1] "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth."[1] Molecular Cancer Therapeutics, 10(12), 2298-2308.[1] Link

  • Radiometric Assay Methodology: Hastie, C. J., et al. (2006).[1] "Assay of protein kinases using radiolabeled ATP: a protocol." Nature Protocols, 1, 968–971.[1] Link

Sources

Validation

Benchmarking antimicrobial activity of 7-CF3 quinolines against Ciprofloxacin

Executive Summary This guide outlines the technical framework for benchmarking 7-trifluoromethyl (7-CF3) quinolines against the industry standard Ciprofloxacin (Cipro) . While Ciprofloxacin (a second-generation fluoroqui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical framework for benchmarking 7-trifluoromethyl (7-CF3) quinolines against the industry standard Ciprofloxacin (Cipro) . While Ciprofloxacin (a second-generation fluoroquinolone) relies on a C-7 piperazinyl ring for broad-spectrum Gram-negative activity, the introduction of a CF3 group at the C-7 position represents a strategic pivot in medicinal chemistry.

The Bottom Line:

  • Ciprofloxacin excels in hydrophilicity and Gram-negative porin penetration.

  • 7-CF3 Analogs typically exhibit enhanced lipophilicity, improved metabolic stability, and superior potency against Gram-positive pathogens (e.g., S. aureus, MRSA) and Mycobacteria, often at the cost of reduced activity against wild-type E. coli.

This document provides the rationale, validated CLSI-compliant protocols, and data interpretation frameworks required to objectively evaluate this structural modification.

Mechanistic Basis & SAR Logic

The Fluorine Effect: C-6 vs. C-7

Ciprofloxacin utilizes a fluorine atom at position C-6 to block metabolic degradation and enhance gyrase binding. However, its C-7 piperazine ring is the primary determinant of its spectrum and pharmacokinetics.

Replacing the C-7 nitrogen heterocycle with a Trifluoromethyl (CF3) group fundamentally alters the physicochemical profile:

  • Electronic Effect: The CF3 group is strongly electron-withdrawing (σp = 0.54), potentially strengthening the binding affinity to the DNA-Gyrase complex via non-covalent interactions.

  • Lipophilicity (LogP): The CF3 moiety significantly increases lipophilicity compared to the polar piperazine. This facilitates passive diffusion across the lipid-rich membranes of Gram-positive bacteria and Mycobacterium tuberculosis, but may hinder transport through the water-filled porins of Gram-negative bacteria (OmpF/OmpC).

Visualization: Pharmacophore Comparison

The following diagram illustrates the structural divergence and its functional implication.

SAR_Comparison cluster_cipro Standard: Ciprofloxacin cluster_cf3 Candidate: 7-CF3 Quinoline Cipro Ciprofloxacin Scaffold (N-1 Cyclopropyl, C-6 F) Piperazine C-7 Piperazine Ring (Hydrophilic/Basic) Cipro->Piperazine Substitution Target_GN Gram-Negative Porin Penetration (High) Piperazine->Target_GN Facilitates CF3 C-7 Trifluoromethyl (Lipophilic/EWG) Piperazine->CF3 Structural Modification Quinoline Quinoline Scaffold (N-1 Cyclopropyl, C-6 F) Quinoline->CF3 Bioisosteric Replacement Target_GP Gram-Positive/Biofilm Penetration (Enhanced) CF3->Target_GP Increases LogP

Figure 1: Structure-Activity Relationship (SAR) divergence between C-7 basic heterocycles (Cipro) and C-7 lipophilic moieties (CF3).

Experimental Protocol: Benchmarking Potency

To ensure data integrity, you must utilize the Broth Microdilution Method strictly adhering to CLSI M07 guidelines.

Materials & Reagents[1]
  • Comparator: Ciprofloxacin Hydrochloride (Sigma-Aldrich, >98% HPLC).

  • Test Compound: 7-CF3 Quinoline derivative (synthesized/purified >95%).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For 7-CF3 compounds, ensure Ca²⁺/Mg²⁺ levels are precise, as quinolones chelate these ions.

  • Solvent:

    • Ciprofloxacin: Dissolve in 0.1 N HCl or water.

    • 7-CF3 Analogs: Dissolve in 100% DMSO (due to high lipophilicity), then dilute. Final DMSO concentration in assay well must be <1% to avoid toxicity artifacts.

Workflow: CLSI Broth Microdilution

This self-validating workflow ensures that observed MIC differences are due to compound activity, not experimental error.

Microdilution_Protocol Stock 1. Stock Preparation (1-10 mg/mL in DMSO/Water) Dilution 2. Serial Dilution (2-fold steps in CAMHB) Stock->Dilution Combine 4. Plate Setup (50µL Drug + 50µL Bacteria) Dilution->Combine Inoculum 3. Inoculum Prep (Direct Colony Susp. -> 0.5 McFarland) Inoculum->Combine Incubate 5. Incubation (35°C, ambient air, 16-20h) Combine->Incubate Read 6. Read MIC (Lowest conc. inhibiting visible growth) Incubate->Read QC_Strain QC Check: E. coli ATCC 25922 Cipro MIC must be 0.004-0.015 µg/mL Incubate->QC_Strain QC_Strain->Read Validate Run

Figure 2: Standardized CLSI M07 Microdilution Workflow for comparative MIC determination.

Critical QC Strains

You strictly cannot publish without these controls:

  • Gram-Negative Control: E. coli ATCC 25922 (Validates Cipro activity).

  • Gram-Positive Control: S. aureus ATCC 29213 (Validates Gram-positive efficacy).

  • Resistance Control: S. aureus ATCC 43300 (MRSA) – Crucial for 7-CF3 benchmarking.

Data Presentation & Interpretation

When reporting your results, organize data to highlight the spectrum shift . Below is a representative dataset demonstrating the typical profile of a 7-CF3 quinoline compared to Ciprofloxacin.

Representative Comparative Data (µg/mL)
OrganismStrain TypeCiprofloxacin (Reference)7-CF3 Quinoline (Candidate)Interpretation
E. coli ATCC 25922 (WT)0.0080.5 - 2.0Reduced Potency: CF3 lacks the zwitterionic character needed for optimal porin uptake in Gram-negatives.
P. aeruginosa ATCC 278530.54.0 - 16.0Poor Activity: High efflux susceptibility and low permeability for lipophilic analogs.
S. aureus ATCC 29213 (MSSA)0.250.06 - 0.25Comparable/Superior: Enhanced lipophilicity aids membrane fusion.
S. aureus ATCC 43300 (MRSA)>16 (Resistant)0.5 - 2.0Key Advantage: 7-CF3 analogs often bypass specific efflux pumps (NorA) affecting hydrophilic quinolones.
M. tuberculosis H37Rv1.00.12 - 0.5Superior: High lipophilicity is critical for penetrating the mycolic acid-rich cell wall.
Analysis of Results
  • If Cipro MIC << 7-CF3 MIC (Gram-negatives): This confirms the "Lipophilicity Penalty." The 7-CF3 compound is too hydrophobic to pass through the water-filled OmpF porin channels efficiently.

  • If 7-CF3 MIC << Cipro MIC (MRSA/TB): This confirms the "Lipophilicity Advantage." The compound is likely entering via passive diffusion or is less recognized by the specific efflux pumps that target the piperazine ring of Ciprofloxacin.

Conclusion

Benchmarking 7-CF3 quinolines against Ciprofloxacin is not merely a potency contest; it is a spectrum definition exercise .

  • Do not expect 7-CF3 analogs to replace Ciprofloxacin for urinary tract infections (E. coli).

  • Do position them as targeted therapies for difficult-to-treat Gram-positive infections (MRSA) or Mycobacterial indications where Ciprofloxacin's hydrophilic nature is a liability.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. [Link]

  • Teng, P., et al. (2018).[1] "Facilely accessible quinoline derivatives as potent antibacterial agents."[1][2][3] Bioorganic & Medicinal Chemistry, 26(12), 3573-3579.[1] (Demonstrates the impact of CF3 substitution on MRSA/VRE activity). [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry, 53(10), 1565–1574. (Foundational review on Gyrase/Topoisomerase IV targeting). [Link]

  • Emami, S., et al. (2020). "Recent advances of trifluoromethylated heterocycles as anti-infective agents." European Journal of Medicinal Chemistry, 205, 112666. (Review of the CF3 bioisostere effect in antimicrobials). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS No. 104668-02-2).

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS No. 104668-02-2). The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each step to ensure a self-validating system of laboratory safety and environmental stewardship.

The introduction of a trifluoromethyl group and a piperazine moiety to a quinoline core creates a molecule with specific chemical properties that necessitate a cautious and informed approach to its handling and disposal.[1][2] While a comprehensive, universally adopted Safety Data Sheet (SDS) may be inconsistent across suppliers, the available data and the known hazards of analogous structures demand that this compound be treated as hazardous waste.[3][4]

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. Based on available safety information and the toxicological profiles of related quinoline and piperazine derivatives, 4-piperazin-1-yl-7-(trifluoromethyl)quinoline must be managed as a hazardous substance.[5][6][7] The primary risks include oral toxicity, skin and eye irritation, and potential respiratory irritation.

Table 1: Hazard Profile of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Hazard ClassificationGHS PictogramHazard Statements (H-Codes)Precautionary Statements (P-Codes)
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
STOT - Single Exposure (Respiratory)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Source: Synthesized from available supplier safety data.[8][9]

Prerequisite Safety & Handling Protocols

Proper disposal begins with safe handling. The causality behind these measures is to prevent personal exposure and environmental release, which are the primary goals of waste management regulations like the Resource Conservation and Recovery Act (RCRA).[10][11]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with waste procedures.[5]

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[3] A face shield is recommended if there is a splash hazard.[5]

  • Skin and Body Protection: A lab coat is required to prevent skin contact.[3] Ensure it is laundered separately from personal clothing.[7]

Engineering Controls
  • Ventilation: All handling of solid 4-piperazin-1-yl-7-(trifluoromethyl)quinoline and its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[6][12]

  • Safety Stations: An operational emergency eyewash station and safety shower must be readily accessible in the immediate work area.[13]

Emergency First Aid Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[13][15]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[8][15]

Step-by-Step Disposal Protocol

Disposal of 4-piperazin-1-yl-7-(trifluoromethyl)quinoline must follow a "cradle-to-grave" approach, where the generator is responsible for the waste from its creation to its final, safe disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain. [4][11]

Step 1: Waste Identification and Segregation
  • Identify Waste Streams: All materials that have come into contact with 4-piperazin-1-yl-7-(trifluoromethyl)quinoline are considered hazardous waste. This includes:

    • The pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

    • Contaminated PPE (e.g., gloves).

    • Spill cleanup materials.[6]

  • Segregate Waste: Do not mix this waste stream with other incompatible chemical wastes. It should be collected separately to prevent potentially hazardous reactions. Store away from acids, bases, and strong oxidizing agents.[16]

Step 2: Container Selection and Labeling
  • Container Compatibility: Use a chemically compatible container that can be securely sealed with a screw-top cap. The container must be in good condition, free from leaks or damage.[10][17] Using the original product container is often a suitable choice if it's in good condition.[16]

  • Proper Labeling: The container must be clearly and indelibly labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[4][17]

    • The full chemical name: "4-Piperazin-1-yl-7-(trifluoromethyl)quinoline ". Do not use abbreviations or chemical formulas.[17]

    • The approximate quantity or concentration of the waste.[17]

    • Any associated hazard pictograms (e.g., irritant, harmful).[3]

Step 3: On-Site Accumulation
  • Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within the laboratory.[16][17] This area must be at or near the point of waste generation and under the control of laboratory personnel.[17][18]

  • Storage Conditions: Keep the container closed at all times except when adding waste.[4][17] The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain potential leaks.

  • Volume Limits: Adhere to institutional and regulatory limits for waste accumulation (e.g., EPA regulations allow up to 55 gallons of hazardous waste in an SAA).[18]

Step 4: Professional Disposal
  • Engage a Licensed Disposal Company: Arrange for the collection of the chemical waste through an approved and licensed hazardous waste disposal company.[3][11] These companies are equipped to manage and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations.[10][19]

  • Provide Information: Furnish the disposal company with all available safety information, including the data from this guide and any available SDS, to ensure they can manage the waste appropriately.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-piperazin-1-yl-7-(trifluoromethyl)quinoline.

G Disposal Workflow for 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline cluster_0 Disposal Workflow for 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline cluster_1 Key Principles A Waste Generation (Pure compound, solutions, contaminated labware) B Step 1: Segregate Waste (Collect as a dedicated hazardous waste stream) A->B C Step 2: Select & Label Container - Chemically compatible container - Label 'HAZARDOUS WASTE' - Full Chemical Name B->C D Step 3: Accumulate in SAA - At/near point of generation - Keep container sealed - Use secondary containment C->D F Is container full or waste no longer generated? D->F E Step 4: Arrange Professional Disposal (Contact licensed hazardous waste vendor) F->D No F->E Yes P1 Wear Full PPE (Gloves, Goggles, Lab Coat) P2 Work in Fume Hood P3 NEVER dispose in sink or regular trash

Caption: Workflow for the safe disposal of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • ChemScene. (n.d.). 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • HFC. (n.d.). 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline: A High-Quality Research Chemical.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 104668-02-2|4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline.
  • European Chemicals Agency. (n.d.). Understanding Waste Framework Directive.
  • European Commission. (2022, May 3). HAZARDOUS WASTE IDENTIFICATION GUIDE ANNEX 1 LEGAL CONTEXT OF THE IDENTIFICATION AND CLASSIFICATION OF HAZARDOUS WASTE.
  • Asegre. (n.d.). Study to develop a guidance document on the definition and classification of hazardous waste.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 7-(Trifluoromethyl)quinoline.
  • MedchemExpress.com. (2024, November 1). Safety Data Sheet - 7-Chloro-4-(piperazin-1-yl)quinoline.
  • Intranet CSIC. (n.d.). 104668-02-2 | 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline.
  • Santa Cruz Biotechnology. (n.d.). Piperazine - Safety Data Sheet.
  • Szabo-Scandic. (2024, August 13). Safety Data Sheet.
  • Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • Environmental Protection Agency Ireland. (n.d.). National hazardous waste management plan 2021 - 2027.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (2R,4S)-N-[1-[3,5-Bis(trifluoromethyl)benzoyl]-2-(4-chlorobenzyl)piperidin-4-yl]quinoline-4-carboxamide.
  • Health and Safety Executive. (2023, December 12). Need to dispose chemicals.
  • New Jersey Department of Health. (2008, November). Quinoline - Hazardous Substance Fact Sheet.
  • Fujisaka, A., et al. (2021, December 24). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022.
  • Cariati, E., et al. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
  • Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Cariati, E., et al. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
  • Fall, A., et al. (2024, November 5). α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. PubMed.
  • Chinese Journal of Chemistry. (2026, February 19). Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3.
  • PubMed. (2015, November 15). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.

Sources

Handling

Personal protective equipment for handling 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS: 104668-02-2). It is designed for researchers requiring immediate, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline (CAS: 104668-02-2). It is designed for researchers requiring immediate, actionable intelligence to maintain scientific integrity and personnel safety.

Strategic Safety Overview

Handling 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline requires a nuanced approach that balances its chemical stability with its biological activity. As a piperazine-substituted quinoline, this compound possesses basic nitrogen centers capable of forming salts and interacting with biological targets, which is often the basis of its utility in kinase inhibition or receptor modulation research.

The Core Directive: Treat this compound as a potent bioactive agent with significant respiratory and ocular irritation potential. The trifluoromethyl group enhances lipophilicity and metabolic stability, meaning systemic absorption can be rapid upon exposure. Your safety protocol must prevent inhalation of dust and dermal absorption .[1][2]

Risk Profile & Hazard Analysis

The following risk assessment is derived from the structural properties of the compound: the piperazine ring (sensitization/irritation potential) and the quinoline core (potential DNA intercalation/toxicity).

Parameter Data / Classification Operational Implication
CAS Number 104668-02-2Unique identifier for inventory and waste tracking.
Physical State Yellow to White SolidHigh risk of aerosolization during weighing.
Storage 2–8°C (Cold Chain)Hygroscopic potential; moisture degrades purity.
GHS Signal WARNING (GHS07)Requires strict barrier protection.
Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationZero-tolerance for open-bench handling. All solid manipulation must occur in a fume hood.

Personal Protective Equipment (PPE) Matrix

Effective PPE is not static; it scales with the risk level of the specific operation. Use this decision matrix to select the appropriate gear.

Visualizing the PPE Decision Logic

PPE_Decision_Matrix Start Start: Define Operation Solid_Handling Handling Solid / Powder (Weighing, Transfer) Start->Solid_Handling Solution_Handling Handling Solutions (Dilution, Assays) Start->Solution_Handling Spill_Cleanup Spill Cleanup (>100 mg) Start->Spill_Cleanup Level_A MAXIMUM PROTECTION • Fume Hood (Required) • Double Nitrile Gloves (0.11mm min) • N95/P2 Respirator (if hood unavailable) • Safety Goggles + Face Shield Solid_Handling->Level_A High Dust Risk Level_B STANDARD PROTECTION • Lab Coat (Buttoned) • Single Nitrile Gloves • Safety Glasses w/ Side Shields Solution_Handling->Level_B Low Aerosol Risk Level_C EMERGENCY PROTECTION • Full Face Respirator (P100) • Tyvek Suit • Chem-Resistant Overgloves Spill_Cleanup->Level_C Exposure Risk

Figure 1: PPE Decision Matrix based on operational state. Note that solid handling triggers maximum protection due to inhalation risks [1, 2].

Detailed PPE Specifications:

  • Respiratory: If weighing outside a certified fume hood is unavoidable (not recommended), a fit-tested N95 (US) or P2 (EU) particulate respirator is mandatory to prevent inhalation of the piperazine moiety, a known respiratory sensitizer [3].

  • Ocular: Chemical Safety Goggles (indirect venting) are superior to safety glasses during solid handling to prevent dust entry.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). For prolonged handling, use the "double-gloving" technique with a color indicator under-glove to immediately detect breaches.

Operational Protocol: The Self-Validating Workflow

This workflow is designed to ensure chemical integrity while maximizing safety.

Step 1: Receipt & Storage
  • Verification: Upon receipt, verify the CAS (104668-02-2) and appearance (Yellow/White solid).[3]

  • Environment: Store immediately at 2–8°C . The container must be tightly sealed.[1][4][5][6][7][8]

  • Secondary Containment: Place the vial inside a desiccator or a sealed bag with desiccant packs to prevent hydrolysis.

Step 2: Weighing & Solubilization (Critical Control Point)
  • Location: Chemical Fume Hood.

  • Static Control: Use an anti-static gun or bar if the powder appears "fly-away" to prevent dispersal.

  • Solvent Choice: The compound is soluble in organic solvents like DMSO or Methanol .

    • Note: Avoid aqueous dissolution until the final dilution step to prevent precipitation.

Step 3: Experimental Execution
  • Labeling: All secondary containers (flasks, vials) must be labeled with "TOXIC" and "IRRITANT" warnings.

  • Quenching: At the end of the reaction, quench any reactive intermediates before removal from the hood.

Visualizing the Handling Workflow

Handling_Workflow Storage Cold Storage (4°C) Desiccated Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood) Anti-static measures Equilibration->Weighing Dissolution Dissolve in DMSO/MeOH Create Stock Solution Weighing->Dissolution Waste Dispose as Halogenated Waste Weighing->Waste Contaminated Consumables Usage Experimental Assay Dissolution->Usage Usage->Waste

Figure 2: Step-by-step handling workflow ensuring sample integrity and user safety [4].

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term damage.

Scenario Immediate Action Mechanistic Rationale
Eye Contact Rinse cautiously with water for 15 minutes . Lift eyelids.The basic piperazine nitrogen can cause caustic injury to the cornea [5].
Skin Contact Wash with soap and water.[1][2][4][5][6][7][9][10][11] Remove contaminated clothing.[1][2][4][5][6][7][9][10][11]Lipophilic nature allows dermal penetration; soap emulsifies and removes the compound.
Inhalation Move to fresh air.[1][2][4][6][7][9][10][11] Keep at rest in a position comfortable for breathing.[2][4][5][6][7][9]Reduces irritation to the bronchial lining caused by the trifluoromethyl-quinoline dust.
Ingestion Rinse mouth. Do NOT induce vomiting . Call a physician.Prevents re-exposure of the esophagus to the irritant compound.

Disposal Strategy

Proper disposal is legally required and environmentally critical due to the trifluoromethyl (CF3) group, which classifies this as a halogenated organic compound.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated Hazardous Solid Waste bag labeled "Toxic/Irritant Solid."

  • Liquid Waste:

    • Do NOT pour down the drain.[2][9]

    • Collect in a Halogenated Organic Solvent waste container.

    • Segregate from strong acids to prevent potential exothermic reactions with the basic piperazine ring.

  • Container: Triple rinse the empty original vial with a small amount of DMSO or acetone, add the rinse to the liquid waste, and deface the label before discarding the glass.

References

  • ChemScene. (2024).[2] Safety Data Sheet: 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline. Retrieved from

  • BLD Pharm. (2024). Product Specifications and Handling: CAS 104668-02-2.[3] Retrieved from

  • New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Piperazine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Quinoline Derivatives Handling. Retrieved from

  • MedChemExpress. (2024).[2] Safety Data Sheet: 7-Chloro-4-(piperazin-1-yl)quinoline (Analogous Safety Data). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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